molecular formula C9H8O5 B1360053 5-Formyl-3-methoxysalicylic acid CAS No. 3507-08-2

5-Formyl-3-methoxysalicylic acid

Cat. No.: B1360053
CAS No.: 3507-08-2
M. Wt: 196.16 g/mol
InChI Key: YFDQSVBNFNFXGF-UHFFFAOYSA-N
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Description

5-Formyl-3-methoxysalicylic acid is an organic compound with the molecular formula C9H8O5. This compound features a salicylic acid backbone functionalized with both formyl and methoxy groups, making it a potential building block for the synthesis of more complex molecules and a candidate for various research applications. As a derivative of salicylic acid, it may be of interest in pharmaceutical research, materials science, and as an intermediate in organic synthesis. The presence of multiple functional groups allows for selective chemical modifications, enabling researchers to explore its utility in developing novel compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzoic acid
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InChI

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFDQSVBNFNFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00188574
Record name 5-Formyl-3-methoxysalicylic acid
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Molecular Weight

196.16 g/mol
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CAS No.

3507-08-2
Record name 5-Formyl-2-hydroxy-3-methoxybenzoic acid
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Record name 5-Formyl-3-methoxysalicylic acid
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Record name 5-Formyl-3-methoxysalicylic acid
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Record name 5-formyl-3-methoxysalicylic acid
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Foundational & Exploratory

synthesis and characterization of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Formyl-3-methoxysalicylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Multifunctional Scaffold

In the landscape of synthetic chemistry, the strategic value of a molecule is often defined by the versatility of its functional groups. This compound is a prime exemplar of such a scaffold. Possessing a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and an aldehyde, this compound represents a nexus of reactivity, offering multiple, orthogonal handles for chemical modification. This trifecta of functionalities makes it a highly valuable intermediate in the synthesis of complex molecules, from pharmacologically active heterocycles to sophisticated coordination polymers and materials.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this important building block, moving beyond mere procedural steps to elucidate the underlying chemical principles that ensure reproducibility and success.

Part 1: Strategic Synthesis via Electrophilic Formylation

The introduction of a formyl group onto the aromatic ring of 3-methoxysalicylic acid is the cornerstone of this synthesis. The electronic nature of the starting material—an activated phenol—guides the strategic choice of reaction. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the carboxylic acid is a meta-directing deactivator. The C5 position is para to the strongly activating hydroxyl group and ortho to the methoxy group, making it the most sterically accessible and electronically favorable site for electrophilic aromatic substitution.

Among the available formylation methods, the Duff reaction presents an operationally simple and reliable choice for this transformation.[2][3] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, which is advantageous over methods like the Reimer-Tiemann reaction that can suffer from lower yields with salicylic acid derivatives.[1]

The Duff Reaction: Mechanism and Rationale

The Duff reaction is an electrophilic aromatic substitution process.[2] The key to its success lies in the in-situ generation of a reactive electrophile from stable, easy-to-handle reagents.

  • Electrophile Generation: In a strong acid medium (e.g., trifluoroacetic acid), hexamine is protonated and subsequently fragments. This process generates a highly electrophilic iminium ion (CH₂=N⁺HR).

  • Electrophilic Attack: The electron-rich aromatic ring of 3-methoxysalicylic acid attacks the iminium ion, preferentially at the C5 position, to form a sigma complex intermediate.

  • Intermediate Formation: The reaction proceeds to form a benzylamine-type intermediate.

  • Hydrolysis: The crucial final step involves acidic hydrolysis of the intermediate. This unmasks the aldehyde functionality and regenerates an ammonium salt, driving the reaction to completion and yielding the final this compound product.

The choice of acid is critical; it must be strong enough to facilitate the formation of the iminium ion without promoting undesirable side reactions like decarboxylation.

Duff_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Purification SM1 3-Methoxysalicylic Acid React Combine & Heat (Formylation) SM1->React 1. Electrophile Generation 2. Electrophilic Attack SM2 Hexamine (HMTA) SM2->React 1. Electrophile Generation 2. Electrophilic Attack SM3 Acid Catalyst (TFA) SM3->React 1. Electrophile Generation 2. Electrophilic Attack Hydrolysis Acidic Hydrolysis React->Hydrolysis Benzylamine Intermediate Quench Quench with Water Hydrolysis->Quench Crude Product Extract Solvent Extraction Quench->Extract Purify Recrystallization Extract->Purify Final 5-Formyl-3-methoxysalicylic Acid (Final Product) Purify->Final

Caption: Workflow for the synthesis of this compound via the Duff reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Materials:

  • 3-Methoxysalicylic acid (1.0 eq)

  • Hexamethylenetetramine (HMTA) (2.0 eq)

  • Trifluoroacetic acid (TFA) (10-15 vols)

  • Hydrochloric acid (5 M solution)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxysalicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).

    • Expertise & Experience: Using a slight excess of HMTA ensures complete consumption of the starting material, which is often harder to remove during purification than excess HMTA and its byproducts.

  • Formylation: Carefully add trifluoroacetic acid (10-15 vols) to the flask under a steady stream of nitrogen. Heat the reaction mixture to 80-90°C and maintain for 12-18 hours.

    • Trustworthiness: Monitor the reaction progress via Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material due to the added polar aldehyde group. The reaction is complete upon the disappearance of the starting material spot.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add 5 M hydrochloric acid. An exotherm may be observed. Heat the mixture to 60°C for 1-2 hours to ensure complete hydrolysis of the intermediate.

    • Causality: This step is critical. Incomplete hydrolysis will result in a complex mixture of imine intermediates and the final product, complicating purification.

  • Work-up and Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Expertise & Experience: The product is an organic acid and will have significant solubility in both organic and aqueous phases, depending on the pH. The acidic workup keeps the carboxylic acid protonated, favoring its partitioning into the ethyl acetate layer.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

  • Purification: The crude solid is typically purified by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to yield this compound as a crystalline solid.

Part 2: Rigorous Characterization for Structural Verification

Confirmation of the molecular structure and assessment of purity are non-negotiable for any synthetic compound intended for further use. A multi-technique approach provides a self-validating system of characterization, where data from each analysis corroborates the others.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Product Synthesized Product NMR 1H & 13C NMR (Structural Elucidation) Product->NMR Characterization Suite FTIR FTIR (Functional Groups) Product->FTIR Characterization Suite MS Mass Spectrometry (Molecular Weight) Product->MS Characterization Suite MP Melting Point (Purity Indicator) Product->MP Characterization Suite Chrom TLC / HPLC (Purity Assessment) Product->Chrom Characterization Suite

Caption: A comprehensive workflow for the characterization of the synthesized product.

Expected Analytical Data

The following table summarizes the expected outcomes from the characterization of this compound (C₉H₈O₅, Molecular Weight: 196.16 g/mol ).

Technique Parameter Expected Observation Rationale / Interpretation
¹H NMR Chemical Shift (δ, ppm)~11.0-12.0 (s, 1H), ~10.0 (s, 1H), ~9.9 (s, 1H), 8.1-8.3 (d, 1H), 7.8-8.0 (d, 1H), 3.9 (s, 3H)Broad singlet for COOH, singlet for Ar-OH, singlet for CHO, two doublets for aromatic protons, singlet for OCH₃.
¹³C NMR Chemical Shift (δ, ppm)~191 (CHO), ~172 (COOH), ~160 (C-OH), ~155 (C-OCH₃), ~135 (C-CHO), ~125 (Ar-CH), ~118 (Ar-CH), ~115 (C-COOH), ~56 (OCH₃)Distinct signals for aldehyde/acid carbonyls, substituted aromatic carbons, and the methoxy carbon.
FTIR Wavenumber (cm⁻¹)3200-2500 (broad), 1680-1710 (C=O, acid), 1650-1670 (C=O, aldehyde), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether)Broad O-H from hydrogen-bonded carboxylic acid. Two distinct C=O stretches confirm both carbonyl groups.
Mass Spec (EI) m/z196 (M⁺), 179 (M⁺ - OH), 168 (M⁺ - CO), 151 (M⁺ - COOH)Molecular ion peak confirms the molecular weight. Fragmentation pattern consistent with loss of hydroxyl, carbon monoxide, and carboxyl groups.
Melting Point Range (°C)A sharp range (e.g., 215-217°C). A broad range indicates impurity.The melting point is a reliable and quick indicator of the purity of a crystalline solid.

Note: NMR chemical shifts are predictions and can vary based on solvent and concentration. Data for similar compounds like 5-formylsalicylic acid and 5-methoxysalicylic acid were used as a reference.[4][5][6]

Interpreting the Data: A Cohesive Picture
  • NMR Spectroscopy: ¹H NMR is the primary tool for confirming the regiochemistry of the formylation. The presence of two aromatic signals appearing as doublets confirms 1,2,4,5-tetrasubstitution on the benzene ring. ¹³C NMR will confirm the presence of nine unique carbon atoms, including the distinct chemical shifts for the two carbonyl carbons and the methoxy carbon.

  • FTIR Spectroscopy: The IR spectrum provides unequivocal evidence for the presence of all key functional groups. The broad O-H stretch is characteristic of a carboxylic acid dimer, while the sharp, distinct carbonyl peaks for the aldehyde and acid are crucial identifiers.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass, confirming the elemental composition (C₉H₈O₅) and further solidifying the compound's identity.

Part 3: Safety, Handling, and Application

Safety and Handling: As a matter of professional practice, all chemicals should be handled with care.

  • Starting Materials: 3-Methoxysalicylic acid is an irritant.[8] Hexamethylenetetramine is flammable and can cause skin/eye irritation. Trifluoroacetic acid is highly corrosive and requires handling in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Product: this compound should be handled as a potential irritant. Standard laboratory PPE should be worn.

Conclusion and Future Prospects: The successful open the door to a vast chemical space. Its aldehyde group is a gateway to Schiff base formation, Wittig reactions, and reductive aminations. The carboxylic acid and phenol moieties are ideal for esterification, amidation, and etherification, or for acting as ligands in coordination chemistry. This guide provides the foundational knowledge for researchers to reliably produce and validate this high-value chemical intermediate, empowering the next wave of innovation in drug discovery and materials science.

References

  • MDPI. "Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation." MDPI. Available at: [Link].

  • ResearchGate. "Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III)." ResearchGate. Available at: [Link].

  • PubChem. "3-Methoxysalicylic acid." PubChem. Available at: [Link].

  • Grokipedia. "5-Methoxysalicylic acid." Grokipedia. Available at: [Link].

  • The Good Scents Company. "5-methoxysalicylic acid." The Good Scents Company. Available at: [Link].

  • Wikipedia. "5-Methoxysalicylic acid." Wikipedia. Available at: [Link].

  • ResearchGate. "A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate." ResearchGate. Available at: [Link].

  • PubMed. "DFT, FT-Raman and FT-IR investigations of 5-methoxysalicylic acid." PubMed. Available at: [Link].

  • Duff Reaction. "Duff Reaction." Available at: [Link].

  • Google Patents. "Preparation method of 5-formyl-2-methoxy methyl benzoate." Google Patents.
  • NP-MRD. "1H NMR Spectrum (1D, 500 MHz, CD3OD, simulated) (NP0034514)." NP-MRD. Available at: [Link].

  • Google Patents. "Preparation method for ent-3-methoxy-morphinan." Google Patents.
  • Semantic Scholar. "A theoretical study of the Duff reaction: insights into its selectivity." Semantic Scholar. Available at: [Link].

  • PubChem. "5-Methoxysalicylic Acid." PubChem. Available at: [Link].

  • SpectraBase. "5-Formyl-2-methoxyphenyl propionate - Optional[13C NMR] - Chemical Shifts." SpectraBase. Available at: [Link].

  • The ScholarShip. "The Duff Reaction: Researching A Modification." The ScholarShip. Available at: [Link].

  • UNI ScholarWorks. "Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes." UNI ScholarWorks. Available at: [Link].

  • The Royal Society of Chemistry. "Electronic Supplementary Information." The Royal Society of Chemistry. Available at: [Link].

Sources

physicochemical properties of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Formyl-3-methoxysalicylic Acid

Executive Summary

This compound is a multifunctional aromatic compound possessing carboxylic acid, hydroxyl, aldehyde, and methoxy functional groups. This strategic arrangement of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science, particularly for the synthesis of complex heterocyclic systems and coordination polymers. Due to the limited availability of direct experimental data for this specific molecule, this guide provides a comprehensive analysis of its predicted physicochemical properties. By synthesizing information from established chemical principles and drawing parallels with structurally similar analogs, this document serves as a foundational reference for researchers, scientists, and drug development professionals. It offers insights into the compound's structure, expected physical and spectral properties, and outlines authoritative, step-by-step protocols for their empirical determination.

Molecular Overview and Chemical Identity

This compound is a derivative of salicylic acid, distinguished by the presence of a formyl group at the C5 position and a methoxy group at the C3 position. These substitutions are critical in modulating the electronic environment and reactivity of the benzene ring.

  • IUPAC Name: 5-Formyl-2-hydroxy-3-methoxybenzoic acid

  • Molecular Formula: C₉H₈O₅

  • Molecular Weight: 196.16 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Confers acidity and serves as a key site for esterification and amidation reactions.

    • Hydroxyl (-OH): A phenolic hydroxyl group that influences acidity and can participate in hydrogen bonding and etherification.

    • Formyl (-CHO): An aldehyde group that is a versatile handle for forming Schiff bases, undergoing reductive amination, or participating in various condensation reactions.

    • Methoxy (-OCH₃): An electron-donating group that influences the aromatic ring's reactivity and the molecule's overall polarity.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental data for this compound is scarce. Therefore, its properties are predicted based on the known characteristics of its functional groups and by comparison with closely related, well-documented analogs.

Physical State and Solubility
  • Predicted Appearance: Like its analogs, 5-formylsalicylic acid and 5-methoxysalicylic acid, the compound is expected to be a crystalline solid at room temperature, likely appearing as a white to off-white or yellowish powder.

  • Solubility Profile: The presence of polar, hydrogen-bonding groups (-COOH, -OH) suggests moderate solubility in polar organic solvents. However, water solubility is likely limited due to the hydrophobic aromatic backbone.

Property5-Methoxysalicylic AcidPrediction for this compoundRationale
Solubility in Water 1.7 g/L (at 10°C)[1]Limited; likely similar to or slightly less than analogsThe addition of a somewhat polar formyl group may not significantly overcome the dominant hydrophobic character of the substituted benzene ring.
Solubility in Organics Slightly soluble in DMSO and methanol[1][2]Soluble in DMSO, DMF, and alcohols (methanol, ethanol).The combination of hydrogen bond donors/acceptors and the aromatic ring favors solubility in polar aprotic and protic organic solvents.
Thermal Properties

The melting point is a key indicator of purity and is influenced by molecular symmetry, weight, and the strength of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions).

CompoundMolecular Weight ( g/mol )Melting Point (°C)
5-Formylsalicylic acid166.13226 °C (lit.)[3]
5-Methoxysalicylic acid168.15141–146 °C[1][4]
This compound 196.16 Predicted: >150 °C

Expert Insight: The introduction of both a formyl and a methoxy group disrupts the crystal lattice symmetry compared to the parent salicylic acid. The formyl group, capable of strong dipole-dipole interactions, and the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups will be significant factors. The final melting point will depend on the specific crystal packing adopted, but it is anticipated to be a relatively high-melting solid.

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. Its pKa value is modulated by the electronic effects of the other ring substituents.

  • Inductive and Resonance Effects:

    • The formyl group is strongly electron-withdrawing, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) compared to salicylic acid.

    • The methoxy group is electron-donating through resonance but slightly electron-withdrawing through induction. Its overall effect from the meta position relative to the carboxyl group is weakly deactivating.

    • The hydroxyl group is strongly electron-donating.

Causality: The combined electronic influence, dominated by the electron-withdrawing formyl group, is expected to render this compound more acidic than 5-methoxysalicylic acid. The predicted pKa for the carboxylic acid proton is likely to be in the range of 2.5–3.5.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.

    • Phenolic Proton (-OH): A singlet, with its chemical shift dependent on solvent and concentration.

    • Aldehyde Proton (-CHO): A sharp singlet around 9.5-10.5 ppm.

    • Aromatic Protons (Ar-H): Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.

  • ¹³C NMR:

    • Carboxylic Carbonyl: ~170-175 ppm.

    • Aldehyde Carbonyl: ~190-195 ppm.

    • Aromatic Carbons: Multiple signals between 110-160 ppm, including quaternary carbons attached to the functional groups.

    • Methoxy Carbon: ~55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
O-H (Phenol)3200-3600 (broad)Stretching
C-H (Aromatic)3000-3100Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=O (Aldehyde)1690-1740Stretching
C=C (Aromatic)1450-1600Stretching
C-O (Methoxy/Phenol)1200-1300Stretching
UV-Visible (UV-Vis) Spectroscopy

The molecule contains a chromophore (the substituted benzene ring) that will absorb UV light. The presence of the hydroxyl, methoxy, and formyl groups will cause a bathochromic (red) shift compared to benzene. Expected absorption maxima (λ_max) for the π → π* transitions would likely appear in the 280-340 nm range, characteristic of phenolic aldehydes.[5]

Experimental Workflows and Protocols

To empower researchers, this section details standardized, self-validating protocols for determining the key physicochemical properties discussed above.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Prep High-Purity Sample (>98%) MP Melting Point (Capillary Method) Prep->MP Sol Solubility Screen (Various Solvents) Prep->Sol pKa pKa Titration (Potentiometric) Prep->pKa NMR NMR (¹H, ¹³C) in DMSO-d₆ Prep->NMR IR FT-IR (ATR or KBr Pellet) Prep->IR UV UV-Vis in Methanol Prep->UV Analysis Structure Confirmation & Purity Assessment MP->Analysis Sol->Analysis pKa->Analysis NMR->Analysis IR->Analysis UV->Analysis Report Technical Report (Whitepaper) Analysis->Report

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: Melting Point Determination

Trustworthiness: This protocol uses a calibrated apparatus and visual confirmation across a slow heating ramp to ensure accuracy.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Rapid Scan: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate.

  • Measurement: Decrease the heating rate to 1-2°C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol: Solubility Assessment

Expertise: This method systematically evaluates solubility across a range of solvent polarities, providing a comprehensive profile relevant for formulation and reaction chemistry.

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, DMSO).

  • Initial Addition: Add approximately 1 mg of the compound to each vial. Vortex for 30 seconds.

  • Observation: Visually inspect for complete dissolution.

  • Incremental Addition: If dissolved, add increasing amounts (e.g., 5 mg, 10 mg) until saturation is reached or a target concentration is achieved.

  • Classification: Classify solubility as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).

Synthesis and Reactivity Considerations

While a detailed synthesis guide is beyond this scope, the structure of this compound suggests logical synthetic pathways. A common strategy would involve the formylation of a 3-methoxysalicylic acid precursor.

  • Formylation Methods: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method for the formylation of phenols and could be applicable here.[6][7] Alternatively, the Reimer-Tiemann reaction, using chloroform and a strong base, is another classic method for ortho-formylation of phenols.[6] The choice of method would depend on desired regioselectivity and substrate tolerance.

The molecule's three distinct functional groups make it a versatile intermediate. The aldehyde can be used to build heterocyclic rings, the carboxylic acid can be converted to esters or amides to modulate solubility and biological activity, and the phenolic hydroxyl can be used as a handle for further modification.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, handling precautions must be based on the properties of analogous compounds and the constituent functional groups.

  • Hazard Classification (Predicted): Based on data for 5-formylsalicylic acid and 5-methoxysalicylic acid, the compound should be treated as:

    • Harmful if swallowed.[8]

    • Causing serious eye irritation.[8][9]

    • Causing skin irritation.[9]

    • Potentially causing respiratory irritation.[10]

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles.[3]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[8]

    • Skin and Body Protection: Wear a lab coat.

  • Handling Procedures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

    • Avoid formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a dry, cool place.[9]

Conclusion

This compound presents an intriguing profile for chemical synthesis and drug discovery. This technical guide establishes a foundational understanding of its physicochemical properties through a predictive and analog-based framework. The provided data on its molecular structure, predicted thermal and solubility characteristics, and expected spectroscopic signatures offer a robust starting point for any researcher. Furthermore, the detailed experimental protocols supply the necessary tools for empirical validation. As a versatile synthetic building block, a thorough grasp of these core properties is the first step toward unlocking its full potential in scientific innovation.

References

  • PubChem. (Accessed 2024-01-18). 5-Methoxysalicylic Acid. [Link]

  • Grokipedia. (Accessed 2024-01-18). 5-Methoxysalicylic acid. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2018). A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. [Link]

  • ResearchGate. (2019). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL.... [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Formyl-3-methoxysalicylic acid is a multifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, an aldehyde (formyl group), a hydroxyl group, and a methoxy group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this molecule. By integrating these techniques, we can assemble a complete and validated portrait of the compound's chemical identity.

Molecular Structure and Spectroscopic Correlations

The chemical structure of this compound dictates the expected signals in each spectroscopic method. The key functional groups are:

  • Carboxylic Acid (-COOH): Expected to show a broad O-H stretch in the IR spectrum and a highly deshielded proton and a carbonyl carbon in the NMR spectra.

  • Aldehyde (-CHO): The formyl proton is characteristically found at a very low field in ¹H NMR. The carbonyl C=O stretch will be visible in the IR spectrum.

  • Phenolic Hydroxyl (-OH): Will contribute to the broad O-H stretching in the IR spectrum.

  • Methoxy Group (-OCH₃): A sharp singlet corresponding to three protons in the ¹H NMR and a distinct carbon signal in the ¹³C NMR are anticipated.

  • Aromatic Ring: A substituted benzene ring will give rise to signals in the aromatic region of the NMR spectra and characteristic C=C stretching bands in the IR spectrum.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Signal Assignments:

  • Aldehyde Proton (-CHO): A singlet is observed at a very downfield chemical shift, typically around 9.8-10.1 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons (Ar-H): The two protons on the aromatic ring are not equivalent and appear as distinct signals. They often present as doublets due to coupling with each other.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is typically observed around 3.9-4.1 ppm.

  • Acidic Protons (-COOH and -OH): The carboxylic acid and phenolic hydroxyl protons are acidic and often exchange with trace water in the solvent. This can result in a broad singlet that can appear over a wide chemical shift range and may not always be distinctly observed.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aldehyde H (CHO)~9.9Singlet1H
Aromatic H~7.8 - 8.2Doublet1H
Aromatic H~7.6 - 7.9Doublet1H
Methoxy H (OCH₃)~4.0Singlet3H
Carboxyl/Hydroxyl HVariable (Broad)Singlet2H
¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their functional group identity.

Key Signal Assignments:

  • Carbonyl Carbons (C=O): The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing far downfield. The aldehyde carbon is typically found around 190-195 ppm, while the carboxylic acid carbon is around 165-175 ppm.

  • Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the typical aromatic region of 110-165 ppm. Carbons attached to electronegative atoms (like oxygen) will be further downfield.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55-60 ppm.

Carbon Assignment Chemical Shift (δ) ppm
Aldehyde C=O~192
Carboxylic Acid C=O~171
Aromatic C-O (hydroxyl)~162
Aromatic C-O (methoxy)~150
Aromatic C-H~130
Aromatic C-C (quaternary)~125
Aromatic C-H~120
Aromatic C-C (quaternary)~115
Methoxy C (OCH₃)~56

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Interpretation of Key Absorption Bands:

  • O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. This breadth is due to the hydrogen bonding of both the carboxylic acid and the phenolic hydroxyl groups.

  • C-H Stretches: Aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch appears around 1680-1710 cm⁻¹, and the aldehyde C=O stretch is typically found at a slightly higher frequency, around 1700-1720 cm⁻¹.

  • C=C Aromatic Stretch: Medium to weak absorptions from 1450 to 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: The C-O stretching of the carboxylic acid, ether, and phenol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Vibrational Mode Approximate Frequency (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid/Phenol)2500 - 3300Very Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (OCH₃)2850 - 2960Medium
Aldehyde C-H Stretch~2850 and ~2750Weak
C=O Stretch (Aldehyde)~1710Strong, Sharp
C=O Stretch (Carboxylic Acid)~1690Strong, Sharp
C=C Aromatic Stretch1450 - 1600Medium-Weak
C-O Stretch1000 - 1300Strong

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The molecule is ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

Analysis of the Mass Spectrum:

  • Molecular Ion Peak [M]⁺: For this compound (C₉H₈O₄), the calculated molecular weight is approximately 196.04 g/mol . A high-resolution mass spectrum would confirm this exact mass.

  • Key Fragmentation Patterns: Common fragmentation pathways include the loss of small, stable molecules:

    • Loss of -OH (M-17): From the carboxylic acid group.

    • Loss of -CHO (M-29): From the aldehyde group.

    • Loss of -OCH₃ (M-31): From the methoxy group.

    • Loss of -COOH (M-45): Decarboxylation of the carboxylic acid.

Ion (m/z) Identity
~196Molecular Ion [M]⁺
~179[M - OH]⁺
~167[M - CHO]⁺
~165[M - OCH₃]⁺
~151[M - COOH]⁺

IV. Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for confirming the identity of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire with a standard pulse program, typically with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire with a proton-decoupled pulse sequence, requiring a larger number of scans for adequate signal-to-noise.

2. IR Spectroscopy:

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

3. Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Acquire the spectrum in either positive or negative ion mode to observe the molecular ion and characteristic fragments.

References

  • Data for related compounds can be found in chemical databases such as ChemicalBook and PubChem, which aggregate spectral information from various suppliers and literature sources.[1][2][3][4][5][6]

  • Spectroscopic studies on substituted salicylic acids have been reported in various scientific journals, providing context for spectral interpretation.[7]

  • Supplementary information from chemical synthesis papers often contains detailed, experimentally obtained spectra for related structures.[8][9][10]

Sources

crystal structure analysis of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Formyl-3-methoxysalicylic Acid

Foreword: Navigating the Landscape of Structural Chemistry

In the realm of drug discovery and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. It is this spatial arrangement of atoms and the intricate web of intermolecular interactions that dictate a compound's physical properties, its biological activity, and its suitability for a given application. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the .

While a definitive, publicly archived crystal structure for this compound is not available at the time of this writing, this document serves as a robust methodological blueprint. By leveraging established protocols and drawing upon the crystallographic data of highly analogous compounds—namely 5-formylsalicylic acid and 5-methoxysalicylic acid—we can construct a detailed and predictive analysis. This approach not only illuminates the likely structural characteristics of the title compound but also provides a rigorous framework for any future empirical studies.

Introduction: The Significance of this compound

This compound is a multifunctional aromatic compound of significant interest. Its structure, featuring a carboxylic acid, a hydroxyl group, a formyl group, and a methoxy group, presents a rich tapestry of potential intermolecular interactions. These functional groups are key players in the formation of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing and, consequently, the material's properties such as solubility, stability, and bioavailability. Understanding these interactions is crucial for the rational design of pharmaceutical co-crystals and novel materials.[1][2]

This guide will detail the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. We will explore the causality behind the experimental choices and delve into the interpretation of the crystallographic data, with a focus on the supramolecular architecture.

Methodology: From Synthesis to Structure Determination

The journey from a chemical formula to a fully elucidated crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry routes. A plausible and efficient method involves the formylation of 3-methoxysalicylic acid. The Duff reaction or the Reimer-Tiemann reaction are common choices for introducing a formyl group onto a phenolic ring.

Exemplar Protocol (Duff Reaction):

  • Reactant Preparation: Dissolve 3-methoxysalicylic acid in a suitable solvent such as trifluoroacetic acid.

  • Formylating Agent: Add hexamethylenetetramine (urotropine) to the solution.

  • Reaction: Heat the mixture under reflux for several hours.

  • Hydrolysis: Add water and continue to heat to hydrolyze the intermediate.

  • Work-up and Purification: Cool the reaction mixture, and the product will precipitate. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound Reactants 3-Methoxysalicylic Acid + Hexamethylenetetramine Solvent Trifluoroacetic Acid Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Hydrolysis Acidic Hydrolysis Reaction->Hydrolysis Purification Recrystallization Hydrolysis->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via the Duff reaction.

Crystallization

The growth of high-quality single crystals is often the most challenging step in a crystal structure analysis. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized. For a molecule like this compound, with its multiple hydrogen bonding sites, a variety of solvents should be screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. Solvents to consider include ethanol, methanol, acetone, and ethyl acetate.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots contain the information needed to determine the crystal structure.

Data Collection and Structure Solution:

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, most accurate crystal structure.

Results and Discussion: A Predictive Analysis

In the absence of a published structure for this compound, we will analyze the crystal structures of 5-formylsalicylic acid (CCDC 810018) and 5-methoxysalicylic acid (CCDC 871040) to predict the structural features of the title compound.[3][4]

Crystallographic Data

The crystallographic data for the related compounds are summarized in the table below. We can anticipate that this compound will crystallize in a similar monoclinic or orthorhombic system.

Parameter5-Formylsalicylic Acid (CCDC 810018)[3]5-Methoxysalicylic Acid (CCDC 871040)[4]Predicted for this compound
Chemical FormulaC₈H₆O₄C₈H₈O₄C₉H₈O₅
Formula Weight166.13168.15196.15
Crystal SystemMonoclinicMonoclinicMonoclinic or Orthorhombic
Space GroupP2₁/cP2₁/nP2₁/c or similar centrosymmetric space group
a (Å)7.378(3)7.823(2)~7-8
b (Å)6.945(2)5.068(1)~5-7
c (Å)13.911(5)18.730(4)~13-19
α (°)909090
β (°)102.73(3)97.43(2)~95-105
γ (°)909090
Volume (ų)694.9(4)735.8(3)~700-800
Z444
Molecular Structure and Conformation

The molecular structure of this compound will feature a planar benzene ring. The key conformational feature will be the orientation of the carboxylic acid, hydroxyl, formyl, and methoxy groups relative to the ring. We can expect an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid, a common feature in salicylic acid derivatives.[2]

Molecular Structure of this compound

Caption: Ball-and-stick representation of the predicted molecular structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound will be dominated by hydrogen bonding. Based on the structures of its analogues, we can predict a robust network of intermolecular interactions.

  • Carboxylic Acid Dimer: A classic and highly probable interaction is the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two adjacent molecules (O-H···O).

  • Formyl Group Interactions: The formyl group can act as a hydrogen bond acceptor (C=O···H).

  • Methoxy Group Interactions: The methoxy group can also participate in weaker C-H···O interactions.

  • π-π Stacking: The aromatic rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Predicted Hydrogen Bonding Network

cluster_packing Predicted Intermolecular Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 Carboxylic Acid Dimer (O-H···O) mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3 Formyl-Aryl Interaction (C=O···H-C)

Caption: A schematic representation of the key predicted intermolecular interactions in the crystal lattice of this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for the . While a definitive experimental structure is yet to be reported, our analysis, based on sound crystallographic principles and data from analogous compounds, offers valuable predictive insights into its molecular and supramolecular structure.

The elucidation of the precise crystal structure of this compound through single-crystal X-ray diffraction is a crucial next step. This empirical data will not only validate the predictions made in this guide but will also provide the foundational knowledge for its application in drug development and materials science. The rich interplay of its functional groups suggests that this molecule could be a versatile building block for the design of novel crystalline materials with tailored properties.

References

  • Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers. Crystal Growth & Design. Available at: [Link]

  • Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. National Institutes of Health. Available at: [Link]

  • Supramolecular Analysis of Six Novel Multicomponent Compounds of Substituted Salicylic Acids with Pyridine-Based Coformers. IRIS Unimore. Available at: [Link]

  • Synthesis, X-ray crystal structure, anti-fungal and anti-cancer activity of [Ag2(NH3)2(salH)2] (salH2=salicylic acid). PubMed. Available at: [Link]

  • Crystalline adducts of some substituted salicylic acids with 4-aminopyridine, including hydrates and solvates: Contact and separated ionic complexes with diverse supramolecular synthons. The University of Manchester. Available at: [Link]

  • 5-Formylsalicylic acid. PubChem. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • 5-Methoxysalicylic Acid. PubChem. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • CCDC: The Cambridge Crystallographic Data Centre. CCDC. Available at: [Link]

  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. National Institutes of Health. Available at: [Link]

  • Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino). National Institutes of Health. Available at: [Link]

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An Inquiry into 5-Formyl-3-methoxysalicylic Acid: A Technical Guide on its Putative Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Boundaries of Current Knowledge

In the vast landscape of natural products, the specific compound 5-Formyl-3-methoxysalicylic acid presents a compelling case of scientific inquiry at the frontier of our understanding. While its structural congeners, such as salicylic acid and its various derivatives, are well-documented for their significant roles in plant and microbial physiology, direct evidence for the natural occurrence and biosynthetic pathway of this compound remains elusive in currently available scientific literature.

This technical guide, therefore, embarks on a deductive exploration. By synthesizing established principles of secondary metabolite biosynthesis, we will construct a scientifically plausible narrative for its formation. This document is intended not as a definitive statement, but as a foundational framework to inspire and guide future research into this intriguing molecule. We will delve into the established biosynthesis of its core salicylic acid scaffold, explore known enzymatic modifications like formylation and methylation, and present a hypothetical pathway for its creation. Furthermore, we will touch upon synthetic methodologies for related compounds, offering practical insights for researchers seeking to study this molecule.

Part 1: The Salicylic Acid Backbone - A Ubiquitous Precursor

The journey to understanding the biosynthesis of this compound begins with its foundational structure: salicylic acid. In both plants and bacteria, salicylic acid is a key secondary metabolite synthesized from the primary metabolite, chorismate, which is derived from the shikimate pathway.[1][2]

Two primary pathways for salicylic acid biosynthesis have been elucidated in plants:

  • The Isochorismate (IC) Pathway: This is considered the major route for salicylic acid production, particularly in response to pathogens.[3][4] It involves the conversion of chorismate to isochorismate by the enzyme isochorismate synthase (ICS) .[3][4][5] Subsequent enzymatic steps, which can vary between species, lead to the formation of salicylic acid.[4][5]

  • The Phenylalanine Ammonia-Lyase (PAL) Pathway: This pathway involves the conversion of chorismate to phenylalanine, which is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[4] A series of subsequent reactions, including hydroxylation and side-chain cleavage, ultimately yield salicylic acid.

In bacteria, the biosynthesis of salicylic acid also proceeds from chorismate via the isochorismate pathway, catalyzed by enzymes such as isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL).[1][2][4]

Part 2: A Hypothetical Biosynthetic Pathway for this compound

Given the absence of direct evidence, we propose a hypothetical biosynthetic pathway for this compound, leveraging known enzymatic reactions involved in the modification of aromatic compounds. This putative pathway likely involves a series of sequential modifications to a salicylic acid or a closely related precursor.

The proposed pathway can be conceptualized in the following stages:

  • Formation of the Salicylic Acid Core: As established, salicylic acid is synthesized from chorismate.

  • Hydroxylation: An additional hydroxyl group would need to be introduced onto the salicylic acid ring at the 3-position to form 2,3-dihydroxybenzoic acid. This type of aromatic hydroxylation is commonly catalyzed by monooxygenases or dioxygenases .[6][7]

  • O-Methylation: The hydroxyl group at the 3-position would then be methylated to form 3-methoxysalicylic acid. This reaction is catalyzed by O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[8] OMTs are well-known for their role in the diversification of secondary metabolites.[8]

  • Formylation: The final step would be the introduction of a formyl group at the 5-position of 3-methoxysalicylic acid. Enzymatic formylation of aromatic rings can be achieved through various mechanisms, potentially involving formyltransferases .[9]

The following diagram illustrates this proposed biosynthetic pathway:

Hypothetical Biosynthesis of this compound Chorismate Chorismate Salicylic_acid Salicylic Acid Chorismate->Salicylic_acid ICS/PAL Pathways Dihydroxybenzoic_acid 2,3-Dihydroxybenzoic Acid Salicylic_acid->Dihydroxybenzoic_acid Hydroxylase Methoxysalicylic_acid 3-Methoxysalicylic Acid Dihydroxybenzoic_acid->Methoxysalicylic_acid O-Methyltransferase (OMT) + SAM Final_Product This compound Methoxysalicylic_acid->Final_Product Formylating Enzyme

Caption: A proposed biosynthetic pathway for this compound.

Part 3: Insights from Synthetic Chemistry

While the natural biosynthesis remains speculative, chemical synthesis provides a practical route to obtain this compound and its derivatives for research purposes. The synthesis of related compounds, such as 5-formylsalicylic acid, has been documented.[10][11][12] These methods often involve the formylation of a salicylic acid precursor.

Common formylation reactions for aromatic compounds that could potentially be adapted include:

  • Vilsmeier-Haack Reaction: This reaction uses a phosphoryl chloride and a substituted amide (like dimethylformamide) to introduce a formyl group to an activated aromatic ring.[10]

  • Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate aromatic compounds.[13]

  • Duff Reaction: This reaction uses hexamine to formylate phenols.

The synthesis of 5-formylsalicylic acid has been reported from 5-methylsalicylic acid via oxidation.[11] A plausible synthetic route to this compound could involve the strategic formylation of 3-methoxysalicylic acid.

Part 4: Natural Occurrence of Related Salicylic Acid Derivatives

To provide context, it is valuable to consider the known natural sources of structurally similar compounds. The following table summarizes the documented occurrences of some related salicylic acid derivatives.

CompoundNatural Source(s)
Salicylic Acid Widespread in plants (e.g., willow bark), also produced by various bacteria and fungi.[1][3]
3-Formylsalicylic Acid While primarily a synthetic compound, its biological activities have been studied.[14][15][16]
5-Formylsalicylic Acid Primarily known as a synthetic intermediate, though structurally similar hydroxybenzoic acids are found in plants.[10][12][17][18]

Part 5: Future Directions and Conclusion

The exploration of this compound is a testament to the vast and often uncharted territory of natural product chemistry. The hypothetical biosynthetic pathway presented in this guide provides a logical and scientifically grounded starting point for future research.

Key experimental approaches to validate this hypothesis would include:

  • Metabolomic Screening: Targeted and untargeted metabolomic analyses of diverse plant and microbial species, particularly those known to produce a rich array of secondary metabolites, could lead to the identification of this compound in nature.

  • Enzyme Discovery and Characterization: The identification and characterization of novel hydroxylases, O-methyltransferases, and formylating enzymes from natural sources could provide the missing links in the proposed pathway.

  • Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors (e.g., ¹³C-chorismate or ¹³C-salicylic acid) in a potential producer organism could elucidate the biosynthetic route.

References

  • Mishra, A.K. & Baek, K.-H. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. International Journal of Molecular Sciences, 22(10), 5195. [Link]

  • Mishra, A.K. & Baek, K.-H. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. ResearchGate. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • Lefevere, H., Bauters, L., & Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. [Link]

  • Lefevere, H., Bauters, L., & Gheysen, G. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science. [Link]

  • Hagel, J.M. & Facchini, P.J. (2010). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Plant and Cell Physiology, 51(10), 1637-1649. [Link]

  • Chen, Z., Zheng, Z., Huang, J., Lai, Z., & Fan, B. (2009). Biosynthesis of salicylic acid in plants. Plant Signaling & Behavior, 4(6), 493-496. [Link]

  • Kumar, R., et al. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. Journal of Biological Chemistry, 298(2), 101538. [Link]

  • Nazir, M., et al. (2022). Epigenetic Modification: A Key Tool for Secondary Metabolite Production in Microorganisms. Frontiers in Microbiology, 13, 868593. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Formylsalicylic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Formylsalicylic acid. PubChem Compound Database. [Link]

  • Ullrich, R. & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]

  • European Bioinformatics Institute. (n.d.). 3-formylsalicylic acid (CHEBI:34334). ChEBI. [Link]

  • Ullrich, R. & Hofrichter, M. (2007). (PDF) Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. [Link]

  • Lee, J.-H., et al. (2018). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 8(12), 620. [Link]

  • Boumya, W., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(1), 2-24. [Link]

  • Chen, Z., et al. (2009). Biosynthesis of salicylic acid in plants. ResearchGate. [Link]

  • Pompei, S., et al. (2021). Conventional procedures for O-methylation and -demethylation. a Toxic... ResearchGate. [Link]

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solubility and stability of 5-Formyl-3-methoxysalicylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Formyl-3-methoxysalicylic acid for Pharmaceutical Development

Abstract

The journey of a potential therapeutic agent from discovery to market is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's bioavailability, formulation feasibility, and shelf-life. This technical guide provides a comprehensive framework for characterizing this compound, a molecule of interest for researchers in synthetic chemistry and drug development. While specific experimental data for this compound is not widely published, this paper will leverage established principles of pharmaceutical science and data from structurally analogous compounds to present a robust methodology for its complete physicochemical profiling. We will detail the theoretical underpinnings of its expected behavior, provide field-proven experimental protocols for both solubility and stability assessment, and explain the causality behind critical analytical choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this compound for further development.

Introduction: The Physicochemical Profile of this compound

This compound is a substituted aromatic carboxylic acid with the chemical structure shown below. Its architecture, featuring a salicylic acid core functionalized with both an electron-withdrawing formyl group and an electron-donating methoxy group, suggests a unique electronic and steric profile that could be valuable in medicinal chemistry and as a synthetic building block.

The successful application of any new chemical entity in a pharmaceutical context hinges on its developability profile. Before significant resources are invested in preclinical and clinical studies, a rigorous evaluation of its solubility and stability is essential.[1]

  • Solubility directly influences a drug's absorption and bioavailability. A compound that cannot adequately dissolve in physiological fluids is unlikely to reach its target in sufficient concentrations.[2]

  • Stability determines a drug's shelf-life and dictates necessary storage and handling conditions.[3][4] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[5]

This guide provides the theoretical context and practical, step-by-step protocols necessary to fully characterize the solubility and stability of this compound.

Solubility Profiling

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, it is typically assessed in both aqueous and organic solvents to predict its behavior in physiological environments and to guide formulation strategies.

Theoretical Considerations & Predicted Behavior

The solubility of this compound is governed by the interplay of its functional groups:

  • Carboxylic Acid and Phenolic Hydroxyl: These acidic groups can donate protons. Their ionization state is pH-dependent. At pH values above their pKa, they will be deprotonated, forming carboxylate and phenoxide ions, which are significantly more water-soluble. Conversely, at pH values below their pKa, the neutral, protonated form will dominate, leading to lower aqueous solubility.[6][7]

  • Aromatic Ring, Formyl, and Methoxy Groups: These components contribute to the molecule's lipophilicity, favoring solubility in organic solvents.

Based on structurally related compounds like 5-methoxysalicylic acid, which is reported to be insoluble in water but soluble in solvents like DMSO and ethanol[8][9], we can predict that this compound will exhibit low intrinsic aqueous solubility but good solubility in common organic solvents.

Experimental Determination of Solubility

It is critical to distinguish between two key types of solubility measurements in drug discovery: thermodynamic and kinetic.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The "shake-flask" method is the gold standard for this determination.[7]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used to screen large numbers of compounds early in discovery.[2]

Causality: This method ensures that the system reaches true equilibrium between the dissolved and solid states, providing the most accurate and reliable solubility value, which is essential for pre-formulation and biopharmaceutical classification.[7]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol). A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is best achieved by filtering the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (RP-HPLC-UV).

  • Analysis: Compare the measured concentration against a standard calibration curve to determine the solubility in mg/mL or µg/mL.

Causality: This high-throughput method is designed to quickly identify compounds with potential solubility liabilities early in the discovery phase. It mimics the conditions of many biological assays where a compound is introduced from a DMSO stock, and precipitation (detected as light scattering) is the readout for poor solubility.[2]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well or 384-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the aqueous buffer. This rapid change in solvent polarity will induce precipitation if the compound's solubility limit is exceeded.

  • Measurement: Immediately after addition, place the microplate into a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus). Measure the amount of light scattered by the suspended particles (precipitate).

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) T1 Add Excess Solid to Solvent T2 Agitate at Constant Temp (24-72 hours) T1->T2 T3 Filter Supernatant (0.22 µm) T2->T3 T4 Quantify via HPLC-UV T3->T4 K1 Prepare High Conc. DMSO Stock K2 Add to Aqueous Buffer in Microplate K1->K2 K3 Measure Light Scattering (Nephelometer) K2->K3 Start Solubility Assessment Start->T1 Start->K1

Caption: Workflow for determining thermodynamic and kinetic solubility.

Data Presentation: Predicted Solubility Profile

The following table presents a hypothetical but educated summary of the expected solubility for this compound based on its structure and chemical analogues.

Solvent SystemPredicted Solubility CategoryExpected Value Range (µg/mL)Rationale / Application
Deionized WaterVery Slightly Soluble10 - 100Intrinsic solubility of the neutral molecule.
PBS (pH 7.4)Slightly Soluble100 - 1,000Increased solubility due to partial ionization of the carboxylic acid. Relevant for physiological conditions.[10]
0.1 N HCl (pH ~1)Very Slightly Soluble10 - 100Suppresses ionization, reflecting intrinsic solubility. Simulates gastric fluid.
Ethanol (EtOH)Soluble> 10,000Common co-solvent for formulation.
Dimethyl Sulfoxide (DMSO)Freely Soluble> 25,000Universal solvent for preparing high-concentration stock solutions for screening.[10]

Stability Assessment

Stability testing evaluates the effect of environmental factors on the quality of a drug substance over time.[11] It is crucial for determining storage conditions, retest periods, and shelf-life.[3][4]

Theoretical Considerations & Potential Degradation Pathways

The functional groups on this compound present several potential routes for degradation:

  • Oxidation: The phenolic hydroxyl and, particularly, the aldehyde (formyl) group are susceptible to oxidation. The aldehyde can be oxidized to a carboxylic acid, while the phenol can be oxidized to quinone-type structures, often leading to colored degradants.

  • Decarboxylation: Salicylic acids can lose CO₂ from the carboxylic acid group, especially when heated, a reaction that can be catalyzed by acid or base.

  • Reactions in Basic Conditions: Under strongly basic conditions, the formyl group, which lacks alpha-protons, could potentially undergo a Cannizzaro-type disproportionation reaction to yield a corresponding alcohol and carboxylic acid.[12]

  • Photodegradation: Aromatic systems can be sensitive to light, which can induce oxidative or other radical-mediated degradation pathways.

G Parent 5-Formyl-3-methoxy- salicylic acid Oxidation Oxidation Product (e.g., Dicarboxylic Acid) Parent->Oxidation Oxidizing Agent (e.g., H₂O₂) Decarboxylation Decarboxylation Product (2-Methoxy-4-methylphenol) Parent->Decarboxylation Heat / pH extremes Cannizzaro Cannizzaro Products (Alcohol + Diacid) Parent->Cannizzaro Strong Base

Caption: Potential degradation pathways for this compound.

Experimental Stability Evaluation

A comprehensive stability assessment begins with forced degradation (stress testing) to identify likely degradation products and establish a "stability-indicating" analytical method.

Causality: Forced degradation is an essential first step that deliberately degrades the sample under harsh conditions (harsher than those in accelerated stability studies).[5] Its purpose is not to determine shelf-life but to rapidly identify degradation pathways, understand the molecule's inherent stability, and ensure the analytical method used can separate the parent drug from any degradants that form.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature (reactions are often faster). Be vigilant for rapid degradation. A milder base or lower temperature may be needed.[12]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the solution (and a solid sample) at a high temperature (e.g., 80°C).

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A control sample should be wrapped in aluminum foil.

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see below). The goal is to achieve 5-20% degradation of the active ingredient.

  • Mass Balance: The total amount of the drug and its degradation products should remain constant. A significant loss in mass balance may indicate the formation of non-UV active compounds or precipitation.

A critical outcome of forced degradation is the development of an analytical method that can resolve the parent peak from all major degradation product peaks.

  • Column & Mobile Phase Screening: Use a C18 reverse-phase column. Screen different mobile phase compositions (e.g., gradients of acetonitrile or methanol with buffered aqueous phases like phosphate buffer or formic acid) to achieve separation.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under each stress condition. This ensures that no degradant peaks are co-eluting.

  • Method Validation: Once developed, the method should be validated for specificity, linearity, accuracy, and precision.

G Start Start Stability Assessment Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress Develop Develop Stability-Indicating HPLC Method Stress->Develop Accelerated Conduct Accelerated Stability Study (e.g., 40°C / 75% RH) Develop->Accelerated RealTime Conduct Real-Time Long-Term Stability Study Accelerated->RealTime Data Determine Shelf-Life & Storage Conditions RealTime->Data

Caption: Overall workflow for a comprehensive pharmaceutical stability program.

Data Presentation: Hypothetical Forced Degradation Results

The table below illustrates the type of data generated from a forced degradation study.

Stress ConditionDuration% Assay of Parent CompoundObservations
0.1 N HCl / 80°C8 hours94.2%Minor degradation. One primary degradant peak observed at RRT 0.85.
0.1 N NaOH / RT2 hours78.5%Significant degradation. Two major degradant peaks observed. Solution turned pale yellow.
3% H₂O₂ / RT4 hours85.1%Moderate degradation. A distinct primary degradant peak observed at RRT 1.15.
Heat (80°C)24 hours98.9%Very stable to thermal stress in solution.
Photostability (ICH Q1B)7 days96.5%Minor degradation. One small degradant peak noted.

RRT = Relative Retention Time

These results would suggest that this compound is most sensitive to alkaline hydrolysis and oxidation, which are critical insights for formulation development and manufacturing.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for its advancement as a potential pharmaceutical agent or high-value chemical intermediate. This guide has outlined a comprehensive strategy for this characterization. By combining theoretical predictions based on chemical structure with robust, validated experimental protocols, researchers can generate the critical data needed to make informed decisions. The shake-flask and nephelometry methods provide a full picture of solubility, while a systematic forced degradation study is the cornerstone of a successful stability program. The execution of these protocols will yield a complete physicochemical profile, enabling rational formulation design, defining appropriate storage conditions, and paving the way for further development.

References

  • Moravek. The Role of Stability Testing in Pharmaceutical Research. [Online] Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Online] Available at: [Link]

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  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Online] Available at: [Link]

  • Zhou, F., et al. (2021). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Plant Physiology, 186(1), 312-324. Available at: [Link]

  • Zhou, F., et al. (2021). (PDF) Degradation of Salicylic Acid to Catechol in Solanaceae by SA 1-Hydroxylase. ResearchGate. Available at: [Link]

  • Zhang, K., et al. (2017). The salicylic acid hydroxylase S5H/DMR6 is a major player in SA catabolism. Plant Physiology, 175(3), 1082-1093. Available at: [Link]

  • National Center for Biotechnology Information. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. PubMed. Available at: [Link]

  • Zhou, F., et al. (2021). Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Plant Physiology, 186(1), 312-324. Available at: [Link]

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A Theoretical and Computational Guide to 5-Formyl-3-methoxysalicylic Acid: From Molecular Structure to Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for In-Silico Analysis

5-Formyl-3-methoxysalicylic acid is a multifaceted molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a salicylic acid scaffold with additional formyl and methoxy functional groups, presents a unique electronic and steric profile that suggests potential for diverse biological activities. The strategic placement of these groups can influence its acidity, reactivity, and ability to interact with biological targets. Before embarking on costly and time-consuming experimental syntheses and screenings, a robust in-silico, or computational, investigation provides an invaluable predictive roadmap.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the theoretical and computational characterization of this compound. We will move beyond a simple recitation of methods to provide a rationale for the selection of specific computational tools and parameters, grounded in the principles of quantum chemistry and molecular modeling. Our objective is to empower researchers to not only replicate these analyses but also to adapt and expand upon them for their own investigations into novel salicylic acid derivatives. The interest in salicylic acid and its derivatives has seen a significant surge in recent decades, with research expanding from their basic chemical and physical properties to their diverse biological activities[1][2].

Part 1: Foundational Quantum Mechanical Analysis

The initial step in understanding any molecule at the electronic level is to determine its most stable three-dimensional conformation and to characterize its fundamental quantum chemical properties. For this, Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.

Structural Optimization and Vibrational Analysis: The Energetic Landscape

The starting point for any computational study is an optimized molecular geometry. This is not merely a procedural step but a critical one, as the electronic properties of a molecule are intrinsically linked to its structure.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Initial Structure Generation: A 2D sketch of this compound is created in a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is chosen for its proven reliability in describing the electronic structure of organic molecules[3][4].

  • Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the oxygen atoms, while the polarization functions (d,p) allow for greater flexibility in describing the electron density distribution around the atoms.

  • Geometry Optimization: The structure is optimized in the gas phase to find the minimum energy conformation. This process iteratively adjusts the atomic coordinates until the forces on each atom are negligible.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model[3].

Diagram 1: Computational Workflow for Structural and Spectroscopic Analysis

Computational Workflow cluster_input Input cluster_dft Density Functional Theory (DFT) cluster_output Output 2D_Structure 2D Structure of this compound Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) 2D_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation Frequency Calculation (B3LYP/6-311++G(d,p)) Geometry_Optimization->Frequency_Calculation Optimized Structure Optimized_Geometry Optimized 3D Geometry Frequency_Calculation->Optimized_Geometry Confirmation of Minimum Vibrational_Frequencies Predicted IR/Raman Spectra Frequency_Calculation->Vibrational_Frequencies Spectral Data Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Statistical Mechanics Molecular_Docking_Workflow cluster_inputs Inputs cluster_docking Docking Simulation cluster_outputs Outputs Ligand Optimized 3D Structure of This compound Define_Binding_Site Define Binding Site Ligand->Define_Binding_Site Receptor Prepared 3D Structure of Target Protein (e.g., COX-1) Receptor->Define_Binding_Site Run_Docking_Algorithm Run Docking Algorithm (e.g., AutoDock Vina) Define_Binding_Site->Run_Docking_Algorithm Binding_Poses Ranked Binding Poses Run_Docking_Algorithm->Binding_Poses Binding_Affinity Predicted Binding Affinity (kcal/mol) Binding_Poses->Binding_Affinity Interactions Analysis of Intermolecular Interactions Binding_Poses->Interactions

Caption: A streamlined workflow for predicting ligand-protein interactions.

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only be active but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several computational models and online tools, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueSignificance
Lipinski's Rule of FiveCompliantGood oral bioavailability potential
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects
CYP450 InhibitionPotential Inhibitor of CYP2C9Potential for drug-drug interactions
Ames TestNon-mutagenicLow toxicity potential

Note: These are hypothetical values for illustrative purposes and would be generated using ADMET prediction software.

Conclusion: A Synergy of Theory and Experiment

The theoretical and computational methodologies outlined in this guide provide a powerful, cost-effective, and ethically sound approach to the initial stages of drug discovery and development. By elucidating the intrinsic electronic and structural properties of this compound and predicting its interactions with biological targets, these in-silico studies can guide synthetic efforts and prioritize experimental testing. It is crucial to remember that computational predictions are not a replacement for experimental validation but rather a sophisticated tool for hypothesis generation and experimental design. The synergy between theoretical and experimental approaches is the cornerstone of modern chemical and pharmaceutical research.

References

  • Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). Journal of Molecular Structure, 1301, 137255.
  • Ruzmetov, A., & Ibragimov, B. (2023). Past, Current and Future Trends of Salicylic Acid and its Derivatives.
  • Theoretical study on the molecular electronic properties of salicylic acid derivatives as anti-inflammatory drugs. (2025). Journal of Structural Chemistry, 66(8), 1234-1242.
  • Diyah, N. W., et al. (2021). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR.
  • Ruzmetov, A., & Ibragimov, B. (2023).

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reactivity of the formyl and carboxylic acid groups in 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 5-Formyl-3-methoxysalicylic Acid: A Chemoselective Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Tunable Reactivity

This compound is a multifunctional aromatic compound whose synthetic utility is derived from the distinct and selectively addressable reactivity of its constituent functional groups. The presence of a carboxylic acid, a phenolic hydroxyl, an aldehyde (formyl group), and a methoxy ether on a single benzene ring makes it a highly versatile intermediate in medicinal chemistry and materials science.[1] These groups, with their varied electronic properties, create a nuanced chemical landscape that allows for a wide range of transformations, including the synthesis of Schiff bases, complex heterocyclic systems, and coordination polymers.[1][2]

This guide provides a detailed exploration of the chemical behavior of the formyl and carboxylic acid groups within this molecule. It moves beyond a simple catalog of reactions to explain the underlying electronic principles that govern their reactivity and provides field-proven strategies for achieving high chemoselectivity—the art of reacting one functional group in the presence of others.

The Electronic Architecture: A Dance of Push and Pull

The reactivity of any functional group on this compound is not determined in isolation. Rather, it is a consequence of the collective electronic effects of all substituents on the aromatic ring. Understanding this interplay is critical for predicting and controlling reaction outcomes.

  • Activating Groups (Electron-Donating): The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating substituents. Through resonance, they donate electron density into the aromatic ring, particularly at the ortho and para positions.[3][4] The hydroxyl group is generally a stronger activator than the methoxy group.[5][6] This electron enrichment enhances the ring's nucleophilicity and influences the acidity and reactivity of the other groups.

  • Deactivating Groups (Electron-Withdrawing): Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating substituents. They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[7][8] This withdrawal increases the electrophilicity of their respective carbonyl carbons.

This "push-pull" dynamic creates a unique electronic environment that is the foundation for chemoselective synthesis.

Caption: Electronic influence of substituents.

Reactivity Profile of the Formyl Group

The formyl group's carbonyl carbon is a potent electrophilic center, making it susceptible to attack by a wide range of nucleophiles. In the context of this molecule, it is generally the more reactive of the two carbonyl functionalities under nucleophilic conditions.[9][10]

Key Transformations:
  • Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents like sodium borohydride (NaBH₄). The key to this selectivity lies in the lower electrophilicity of the carboxylic acid's carbonyl carbon, which is tempered by resonance with the adjacent hydroxyl group. Under standard conditions, NaBH₄ is not powerful enough to reduce the carboxylic acid, allowing for a clean transformation of the formyl group.

  • Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will readily oxidize the formyl group to a carboxylic acid, yielding 3-methoxy-1,2,5-benzenetricarboxylic acid.[11] This reaction is often not selective and may also affect other parts of the molecule if conditions are too harsh.

  • Schiff Base Formation: The aldehyde reacts readily with primary amines to form imines (Schiff bases). This condensation reaction is often catalyzed by mild acid and is highly specific for the aldehyde, as carboxylic acids do not undergo this transformation.

  • Wittig and Related Olefinations: The formyl group is an excellent substrate for olefination reactions, such as the Wittig reaction, to form a carbon-carbon double bond. This provides a powerful tool for extending the carbon skeleton.

  • Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated systems.

Reactivity Profile of the Carboxylic Acid Group

The carboxylic acid group exhibits a dual nature: the acidity of its proton and the electrophilicity of its carbonyl carbon. Its reactivity is often modulated by pH.

Key Transformations:
  • Acidity and Salt Formation: As a carboxylic acid, its most fundamental reaction is deprotonation by a base to form a carboxylate salt. The resulting carboxylate anion is electron-rich and highly unreactive toward nucleophilic attack, a principle that can be exploited for selective protection.[12]

  • Esterification: The carboxylic acid can be converted to an ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with an alkyl halide after deprotonation. These reactions often require heat, which can promote side reactions. To avoid this, protection of the more reactive aldehyde group is often necessary.

  • Conversion to Acyl Halides and Amides: More reactive derivatives like acyl chlorides can be synthesized using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive intermediates can then be converted to esters, amides, or anhydrides. This transformation requires robust protection of both the phenolic hydroxyl and formyl groups to prevent unwanted side reactions.

  • Decarboxylation: A hallmark reaction of salicylic acid and its derivatives is decarboxylation—the loss of CO₂ upon heating.[13][14] The reaction is facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the transition state.[15] For this compound, thermal or catalytic decarboxylation can be used to produce 2-hydroxy-5-formyl-anisole. The mechanism often involves a proton attack on the ring carbon to which the carboxyl group is attached.[14][15]

The Art of Chemoselectivity: A Practical Guide

Achieving selectivity in a multifunctional molecule like this compound hinges on exploiting the inherent differences in reactivity or, when necessary, employing a protection-deprotection strategy.

Table 1: Summary of Chemoselective Transformations
Target Group Reaction Reagent(s) Untouched Group(s) Rationale / Key Principle
Formyl ReductionNaBH₄, MeOHCarboxylic Acid, PhenolKinetic Control: Aldehyde is a much faster-reacting electrophile with mild hydrides.
Formyl Schiff Base FormationR-NH₂, mild acidCarboxylic Acid, PhenolAldehydes readily form imines; carboxylic acids do not.
Carboxylic Acid EsterificationR-OH, H⁺ (catalyst)Formyl (requires protection)Requires aldehyde protection (e.g., as an acetal) to prevent side reactions under acidic/heated conditions.
Carboxylic Acid DecarboxylationHeatFormyl, Methoxy, PhenolThermal stability difference; characteristic reaction of salicylic acid derivatives.[13]
Phenolic -OH O-AlkylationR-X, weak base (e.g., K₂CO₃)Formyl, Carboxylic AcidThe phenolic proton is the most acidic after the carboxylic proton. A weak base selectively deprotonates the phenol over alcohols. The carboxyl group forms a salt.
Experimental Protocol 1: Selective Reduction of the Formyl Group

This protocol leverages the higher intrinsic reactivity of the aldehyde towards sodium borohydride.

Objective: To synthesize (5-(hydroxymethyl)-3-methoxysalicylic acid).

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and any hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the pH is acidic (~pH 2-3). This neutralizes the excess NaBH₄ and the borate esters formed.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

G start Start: This compound dissolve 1. Dissolve in MeOH Cool to 0°C start->dissolve add_nabh4 2. Add NaBH4 (1.1 eq) (Portion-wise) dissolve->add_nabh4 monitor 3. Stir & Monitor by TLC add_nabh4->monitor quench 4. Quench with 1M HCl (to pH ~2) monitor->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Dry, Concentrate & Purify extract->purify end Product: 5-(hydroxymethyl)-3-methoxysalicylic acid purify->end

Caption: Workflow for selective aldehyde reduction.
Experimental Protocol 2: Selective Esterification via Aldehyde Protection

To perform reactions on the carboxylic acid that would otherwise affect the aldehyde, a protection-deprotection sequence is required. The formation of a cyclic acetal is a robust method for protecting aldehydes.[16][17]

Objective: To synthesize the methyl ester of this compound.

Methodology:

  • Part A: Protection of the Formyl Group

    • Dissolve 1.0 equivalent of this compound in toluene.

    • Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

    • Once the reaction is complete (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution to remove the acid catalyst, and isolate the protected intermediate.

  • Part B: Esterification of the Carboxylic Acid

    • Dissolve the protected intermediate from Part A in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Heat the solution to reflux until esterification is complete (monitored by TLC).

    • Cool the reaction, neutralize the acid, and isolate the protected ester product.

  • Part C: Deprotection of the Formyl Group

    • Dissolve the protected ester from Part B in a mixture of acetone and water.

    • Add a catalytic amount of p-TsOH or another acid catalyst.

    • Stir the mixture at room temperature until the acetal is hydrolyzed back to the aldehyde (monitored by TLC).

    • Neutralize the catalyst and isolate the final product, methyl 5-formyl-3-methoxysalicylate, via extraction and purification.

G cluster_protection Step 1: Protection cluster_reaction Step 2: Reaction cluster_deprotection Step 3: Deprotection start Starting Material protect React with Ethylene Glycol + p-TsOH (cat.) start->protect protected_aldehyde Intermediate: Aldehyde Protected as Acetal protect->protected_aldehyde react Esterification: MeOH + H2SO4 (cat.) protected_aldehyde->react protected_product Intermediate: Protected Ester react->protected_product deprotect Hydrolysis: Aqueous Acid (e.g., HCl/Acetone) protected_product->deprotect final_product Final Product: Ester deprotect->final_product

Caption: Protection-reaction-deprotection workflow.

Conclusion

This compound is a paradigm of how substituent effects in a multifunctional molecule can be harnessed for elegant synthetic design. The formyl group, with its highly electrophilic carbon, serves as the primary site for nucleophilic attack under kinetically controlled conditions. In contrast, the carboxylic acid group's reactivity is often masked by its acidity or requires more forcing conditions, necessitating the protection of more labile functionalities. By understanding the intrinsic reactivity hierarchy and employing judicious protection strategies, researchers can selectively manipulate each functional site, unlocking the full potential of this versatile building block for the creation of complex and valuable molecules.

References

  • Study.com. (n.d.). Compare the reactivity of carboxylic acids, aldehydes and ketones. Homework.Study.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7.12: Relative Reactivities of Carboxylic Acids and Derivatives. Retrieved from [Link]

  • Reddit. (2022). Why are aldehydes more reactive than carboxylic acids?. r/Mcat. Retrieved from [Link]

  • Quora. (2018). What is the increasing reactivity order of aldehydes, ketones, and carboxylic acid?. Retrieved from [Link]

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. Available at: [Link]

  • Jee, S. (n.d.). Aldehydes, Ketones And Carboxylic Acids. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • Brainly.in. (2023). Salicylic acid decarbodxylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?. Retrieved from [Link]

  • YouTube. (2022). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). Chemphile Vikrant. Retrieved from [Link]

  • Google Patents. (1962). US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
  • ResearchGate. (2017). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • Britannica. (n.d.). Formyl group. Retrieved from [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Grokipedia. (n.d.). Salicylate decarboxylase. Retrieved from [Link]

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  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Houk, K. N., & Wheeler, S. E. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Accounts of Chemical Research, 45(8), 1263–1273. Available at: [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. All 'Bout Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]

  • YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Leah4sci. Retrieved from [Link]

  • YouTube. (2018). Reatcivity of Carboxylic Acid Derivatives. Dr. T. Norris. Retrieved from [Link]

  • National Institutes of Health. (2012). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. Retrieved from [Link]

  • Pellissier, H. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition in English, 49(2), 262-310. Available at: [Link]

  • Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]

  • Filo. (n.d.). Formylation of Aromatic Compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Formyl-d aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III). Retrieved from [Link]

  • ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 18: Reactions of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • PubMed. (1991). New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The 5-formyl-tetrahydrofolate proteome links folates with C/N metabolism and reveals feedback regulation of folate biosynthesis. Retrieved from [Link]

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thermal decomposition of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition of 5-Formyl-3-methoxysalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing storage, formulation, and safety. This compound is a substituted aromatic carboxylic acid, and understanding its behavior under thermal stress is critical for its potential applications. This guide provides a comprehensive technical overview of the , grounded in the principles of physical organic chemistry and thermal analysis. We will explore the theoretical underpinnings of its decomposition, detail the experimental methodologies for its characterization, and provide actionable protocols for researchers.

Introduction: The Significance of Thermal Stability

This compound is a multifunctional aromatic compound. As with any salicylic acid derivative, its molecular architecture—comprising a carboxylic acid, a hydroxyl group, a methoxy group, and a formyl group—dictates its chemical reactivity and physical properties. The thermal decomposition of such molecules is not merely a matter of degradation but a complex series of chemical reactions that can yield various products. For drug development professionals, a thorough understanding of a compound's thermal profile is essential for:

  • API Stability and Shelf-Life: Predicting the long-term stability of a drug substance under various storage conditions. Kinetic analysis of decomposition can help estimate shelf-life.[1]

  • Manufacturing Process Control: Ensuring that manufacturing steps involving heat (e.g., drying, milling) do not lead to degradation.

  • Safety Hazard Assessment: Identifying potential exothermic decomposition events that could pose risks during storage or processing.

  • Formulation Development: Selecting compatible excipients that do not catalyze the degradation of the API.

This guide will focus on the principal thermal decomposition pathway for aromatic carboxylic acids: decarboxylation.

Theoretical Framework: Decarboxylation of Substituted Salicylic Acids

The primary thermal decomposition route for salicylic acid and its derivatives is decarboxylation—the removal of the carboxyl group (–COOH) as carbon dioxide (CO₂).[2] This reaction is significantly influenced by the nature and position of other substituents on the aromatic ring.

Mechanism of Decarboxylation: The decarboxylation of salicylic acids is often facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxyl group. However, the prevailing mechanism in many cases involves a bimolecular process, particularly in solution or molten states, where a proton attacks the ring carbon atom attached to the carboxyl group.[3]

Influence of Substituents: The electronic properties of the substituents on the benzene ring play a crucial role in the rate of decarboxylation.[3][4]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (–OH) and methoxy (–OCH₃) groups increase the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density facilitates the electrophilic attack by a proton on the carbon atom bearing the carboxyl group, thereby accelerating the rate of decarboxylation.[3][4]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or formyl (–CHO) groups decrease the electron density of the ring, making it less susceptible to electrophilic attack and thus slowing down the decarboxylation rate.[4]

In the case of This compound , we have competing effects:

  • The 3-methoxy group is an electron-donating group, which would be expected to increase the rate of decarboxylation.

  • The 5-formyl group is an electron-withdrawing group, which would be expected to decrease the rate of decarboxylation.

The overall thermal stability will depend on the net electronic effect of these two groups on the carbon atom bonded to the carboxyl group.

Proposed Thermal Decomposition Pathway

Based on the principles discussed, the is anticipated to proceed primarily via decarboxylation to yield 2-methoxy-4-formylphenol and carbon dioxide. Subsequent decomposition at higher temperatures may lead to the breakdown of the formyl and methoxy groups, eventually resulting in a char residue.

G cluster_0 Decomposition of this compound A This compound B Heat (Δ) A->B C 2-Methoxy-4-formylphenol B->C Decarboxylation D Carbon Dioxide (CO₂) B->D Decarboxylation E Further Decomposition C->E Higher Temp (Δ) F Char Residue E->F

Caption: Proposed primary thermal decomposition pathway.

Experimental Methodologies for Thermal Analysis

To experimentally investigate the thermal decomposition of a compound, several analytical techniques are employed, often in combination.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is the primary technique for determining decomposition temperatures and quantifying mass loss, such as the loss of CO₂ during decarboxylation.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It identifies whether a process is endothermic (absorbs heat, e.g., melting) or exothermic (releases heat, e.g., some decompositions). This is crucial for safety assessments.

  • Evolved Gas Analysis (EGA): This involves coupling the outlet of a TGA instrument to a gas analyzer, such as a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) Spectrometer. This allows for the identification of the gaseous products released during decomposition (e.g., confirming the evolution of CO₂).

The general workflow for characterizing the thermal stability of a new compound is illustrated below.

G cluster_workflow Thermal Analysis Workflow Start Sample Preparation (this compound) TGA Thermogravimetric Analysis (TGA) - Determine mass loss vs. temp - Identify decomposition stages Start->TGA DSC Differential Scanning Calorimetry (DSC) - Determine melting point - Identify endo/exothermic events Start->DSC EGA Evolved Gas Analysis (TGA-MS/FTIR) - Identify gaseous byproducts (e.g., CO₂) TGA->EGA Data Data Analysis & Interpretation - Correlate TGA & DSC data - Determine decomposition kinetics TGA->Data DSC->Data EGA->Data Report Report Findings - Thermal stability profile - Decomposition pathway Data->Report

Caption: General experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including system suitability and calibration checks.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify the mass loss associated with each decomposition step.

Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

Methodology:

  • Instrument Preparation & Calibration:

    • Ensure the TGA balance is calibrated using certified calibration weights.

    • Perform temperature calibration using appropriate Curie point standards (e.g., Nickel).

    • Run a blank experiment with an empty pan to ensure a stable baseline.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina). Record the exact weight.

  • TGA Method Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study thermal decomposition without interference from oxidation.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A rate of 10-20 °C/min is standard for screening studies.[6]

    • Data Collection: Record mass, time, and temperature throughout the experiment.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG curve). The peaks in the DTG curve indicate the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition (T_onset) and the percentage mass loss for each step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify the thermal nature (endothermic/exothermic) of decomposition events.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC3+).

Methodology:

  • Instrument Preparation & Calibration:

    • Perform temperature and enthalpy calibration using a certified Indium standard.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.

    • Crimp the pan with a lid. It is advisable to pierce the lid to allow any evolved gases to escape, preventing pan rupture.

  • DSC Method Parameters:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Data Collection: Record heat flow, time, and temperature.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Report the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Data Interpretation: A Hypothetical Case Study

Based on the structure of this compound (MW ≈ 196.16 g/mol ) and the principles of decarboxylation, we can anticipate the following results.

Table 1: Anticipated Thermal Events and Mass Loss

Thermal EventApproximate Temp. Range (°C)TechniqueObservationInterpretation
Melting150 - 180DSCSharp endothermic peakSolid-to-liquid phase transition.
Decarboxylation 180 - 250 TGA ~22.4% mass loss Loss of one molecule of CO₂ (MW = 44.01 g/mol ). (44.01 / 196.16) * 100% ≈ 22.4%.
DSCEndothermic or Exothermic PeakCorresponds to the decomposition event observed in TGA.
Further Decomposition> 250TGA/DSCAdditional mass loss, complex peaksBreakdown of the phenol ring and substituents.
Final Residue> 500TGAStable massFormation of char.

The decarboxylation of salicylic acids is typically observed at temperatures above 200 °C.[3] Aromatic carboxylic acids can show significant stability, with some decomposing only at temperatures above 300 °C.[8] The exact temperature for this compound will be a unique property determined by its specific substitution pattern.

Safety Considerations

  • Handling: Handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Salicylic acid derivatives can be irritants.[9]

  • Thermal Analysis: Thermal decomposition can sometimes be rapid and highly exothermic. It is recommended to start with small sample sizes (< 5 mg) for initial screening to assess the energetic nature of the decomposition.

  • Evolved Gases: The decomposition products may be hazardous. Ensure the exhaust from the TGA/DSC instrument is properly vented.

Conclusion

The is a critical property for its development and application in the pharmaceutical industry. This guide has provided a robust framework for understanding and investigating this process. The primary decomposition pathway is expected to be decarboxylation, a reaction heavily influenced by the compound's unique substitution pattern. By employing systematic experimental methodologies such as TGA and DSC, researchers can obtain a detailed thermal profile, ensuring the safe and effective use of this molecule. The provided protocols offer a validated starting point for any laboratory equipped with standard thermal analysis instrumentation.

References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. Available at: [Link]

  • Brainly.in. (2023). Salicylic acid decarbodxylation. Available at: [Link]

  • Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids. U.S. Patent 3,061,651.
  • University of Northern Iowa. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. UNI ScholarWorks. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Available at: [Link]

  • Grokipedia. (n.d.). Salicylate decarboxylase. Available at: [Link]

  • Wesołowski, M. (1980). Thermal decomposition of salicylic acid and its salts. Journal of Thermal Analysis, 19(2), 275-286. [Note: A direct link was not available in the search, but this reference is widely cited for the topic].
  • Dunn, J., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 42(23), 5793–5798. Available at: [Link]

  • Stolarczyk, B., et al. (2014). FREE RADICAL FORMATION IN SALICYLIC ACID AND HEATING PARAMETERS – APPLICATION OF EPR, UV-VIS, TGA AND COLORIMETRY EXAMINATION. Acta Poloniae Pharmaceutica, 71(5), 821-828. Available at: [Link]

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO3. Available at: [Link]

  • Gîrbea, A., et al. (2021). Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization. Materials, 14(24), 7715. Available at: [Link]

  • Monti, M., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(38), 25267-25276. Available at: [Link]

  • Phetmung, H., et al. (2019). Thermal analysis, structure, spectroscopy and DFT calculations of a pharmaceutical cocrystal of salicylic acid and salicylamide. Journal of Molecular Structure, 1196, 73-81. Available at: [Link]

  • ResearchGate. (2021). Thermal Behavior of the Nimesulide-Salicylic Acid Eutectic Mixtures Prepared by Mechanosynthesis and Recrystallization. Available at: [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

  • Gaisford, S., et al. (2016). Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale. Journal of Pharmaceutical Sciences, 105(9), 2636-2641. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxysalicylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Alberti, A., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal, 23(1), 30-33. Available at: [Link]

  • Wikipedia. (n.d.). 5-Methoxysalicylic acid. Available at: [Link]

  • University of Limerick. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

  • Burnham, A. K., & Braun, R. L. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 91(4), 1073-1083. Available at: [Link]

  • ResearchGate. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

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An In-depth Technical Guide to Formylsalicylic Acids: Focusing on 5-Formylsalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: Initial searches for "5-Formyl-3-methoxysalicylic acid" did not yield a consistently identified compound with a registered CAS number. This suggests the name may be erroneous or refer to a rare, unpublished molecule. This guide will instead focus on the closely related and industrially significant compound, 5-Formylsalicylic acid (CAS 616-76-2) . The synthetic principles discussed are broadly applicable to the formylation of salicylic acid derivatives, providing valuable insights for researchers in the field.

Introduction: The Versatility of Formylsalicylic Acids

Formylsalicylic acids are a class of multifunctional aromatic compounds that serve as highly valuable intermediates in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—within a single molecule provides a rich platform for chemical modification. This unique trifunctionality allows for selective reactions, making these compounds crucial building blocks for complex molecules in medicinal chemistry, materials science, and the synthesis of fine chemicals.[1]

5-Formylsalicylic acid, in particular, has garnered significant attention as a key starting material in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Its strategic importance lies in the specific arrangement of its functional groups, which dictates their relative reactivity and enables precise downstream chemical transformations.

Chemical Identity and Core Properties

Correctly identifying a chemical is the foundation of all scientific work. The following tables summarize the key identifiers and physicochemical properties for 5-Formylsalicylic acid.

Table 1: Chemical Identifiers for 5-Formylsalicylic Acid
IdentifierValueSource
CAS Number 616-76-2[2][3]
IUPAC Name 5-formyl-2-hydroxybenzoic acid[2]
Synonyms 5-Formyl-2-hydroxybenzoic Acid, 2-Hydroxy-5-formylbenzoic acid[2][3]
Molecular Formula C₈H₆O₄[2]
Molecular Weight 166.13 g/mol [2]
InChI Key UTCFOFWMEPQCSR-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC(=C(C=C1C=O)C(=O)O)O[2]
Table 2: Physicochemical Properties of 5-Formylsalicylic Acid
PropertyValueNotes
Appearance White to yellow powder/crystal[3]
Melting Point 250 °C (decomposes)
Boiling Point 361.2 °C at 760 mmHg (estimated)
Purity Typically >98.0% (TLC/HPLC)[3]
Solubility Soluble in organic solvents, slightly soluble in water.

Synthesis of Formylsalicylic Acids: A Mechanistic Perspective

The introduction of a formyl (-CHO) group onto the salicylic acid backbone is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group, while the carboxyl group is a deactivating group. This electronic influence directs the incoming electrophile primarily to the positions ortho and para to the hydroxyl group (positions 3 and 5). The two most established methods for this transformation are the Duff reaction and the Reimer-Tiemann reaction.[1]

The Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1] It is often favored for its operational simplicity and the use of stable, low-cost reagents. However, when applied to salicylic acid, it typically yields a mixture of 3-formyl and 5-formyl isomers, which must then be separated.[1]

The causality behind this method involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium species. This species attacks the electron-rich phenol ring. Subsequent hydrolysis of the resulting Schiff base intermediate liberates the aldehyde. The choice of acid (e.g., acetic acid, polyphosphoric acid, or methanesulfonic acid) can influence the reaction rate and isomer distribution.[1][4]

Duff_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products SA Salicylic Acid Mix Mixing & Heating (e.g., 70-80°C) SA->Mix HMTA HMTA HMTA->Mix Acid Acid Catalyst (e.g., MeSO₃H) Acid->Mix Hydrolysis Aqueous Workup & Hydrolysis Mix->Hydrolysis Iminium intermediate formation Isomers Mixture of 3-Formyl & 5-Formyl Isomers Hydrolysis->Isomers Separation Chromatographic Separation Isomers->Separation Product5 5-Formylsalicylic Acid Separation->Product5

Caption: General workflow for the Duff reaction to synthesize formylsalicylic acids.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It employs chloroform (CHCl₃) and a strong base (like NaOH) to generate dichlorocarbene (:CCl₂) in situ.[1] This highly reactive electrophile attacks the phenoxide ion (formed under basic conditions). The resulting dichloromethyl-substituted intermediate is then hydrolyzed to yield the aldehyde. While effective, this reaction can suffer from low yields when applied to salicylic acid.[1]

The self-validating nature of this protocol relies on careful control of temperature and stoichiometry. The generation of the highly reactive dichlorocarbene must be managed to prevent side reactions. The final product is typically isolated after acidification of the reaction mixture.

Experimental Protocol: Duff Formylation of Salicylic Acid

This protocol is a representative example for the synthesis of formylsalicylic acid isomers and is adapted from established methodologies.[4]

Objective: To synthesize 5-formylsalicylic acid via the Duff reaction.

Materials:

  • Salicylic Acid

  • Hexamethylenetetramine (HMTA)

  • Methanesulfonic acid

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, slowly add methanesulfonic acid to a reaction vessel equipped with a stirrer and temperature probe. Cool the acid to 0-10 °C using an ice bath.

  • Reagent Addition: Slowly add HMTA to the cooled methanesulfonic acid while stirring, ensuring the temperature does not rise excessively. Once the addition is complete, add the salicylic acid starting material.

  • Reaction: Heat the mixture to 70-90 °C and maintain for several hours (e.g., 1-16 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).[4]

  • Quenching & Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of ice water and dichloromethane.[4]

  • pH Adjustment & Isolation: Adjust the pH of the aqueous layer to 6-7 using a sodium hydroxide solution. This will cause the product to precipitate.

  • Filtration and Drying: Filter the resulting solid precipitate. Wash the filter cake with water to remove any remaining salts. Dry the solid under vacuum to obtain the crude product mixture.

  • Purification: The crude solid, containing a mixture of 3-formyl and 5-formylsalicylic acid, can be purified using column chromatography or recrystallization to isolate the desired 5-formyl isomer.

Protocol_Workflow start Start setup 1. Cool Methanesulfonic Acid (0-10°C) start->setup add 2. Add HMTA, then Salicylic Acid setup->add react 3. Heat Reaction Mixture (70-90°C) Monitor via TLC add->react quench 4. Cool & Quench in H₂O/DCM react->quench ph_adjust 5. Adjust pH to 6-7 with NaOH quench->ph_adjust isolate 6. Filter & Dry Crude Product ph_adjust->isolate purify 7. Purify via Chromatography isolate->purify end Isolated 5-Formylsalicylic Acid purify->end

Sources

Methodological & Application

Application Note: Leveraging 5-Formyl-3-methoxysalicylic Acid for Advanced Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced Schiff bases using 5-Formyl-3-methoxysalicylic acid, also known as 5-carboxy-o-vanillin. This versatile precursor is uniquely trifunctionalized with aldehyde, hydroxyl, and carboxylic acid moieties, enabling the creation of complex, multifunctional ligands. Such ligands are of significant interest in the development of fluorescent chemosensors, catalysts, and novel therapeutic agents. This document outlines the fundamental chemistry, provides a step-by-step synthesis protocol for a representative Schiff base, details characterization methodologies, and explores key applications, with a focus on fluorescent metal ion detection.

Introduction: The Strategic Advantage of this compound

Schiff bases, or azomethines, are a class of organic compounds formed via the condensation of a primary amine with an aldehyde or ketone.[1] Their versatility has made them foundational in coordination chemistry, materials science, and medicinal chemistry.[2][3] While simple salicylaldehydes are common starting materials, the use of substituted analogs like this compound offers distinct advantages for rational drug design and sensor development.

The molecular architecture of this compound is notable for three key features:

  • The Formyl Group (-CHO): Readily undergoes condensation with primary amines to form the defining imine (C=N) bond of the Schiff base.[4]

  • The Ortho-Hydroxyl Group (-OH): Positioned adjacent to the formyl group, it facilitates the formation of a stable six-membered chelation ring with metal ions upon coordination, a critical feature for catalysis and sensing applications.[5] It also enables the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), which is often exploited in the design of fluorescent probes.[6]

  • The Carboxylic Acid Group (-COOH): Provides an additional coordination site for metal binding and enhances water solubility. This functionality can be crucial for biological applications and for modulating the electronic properties of the final molecule.

  • The Methoxy Group (-OCH₃): Acts as an electron-donating group, influencing the electronic environment of the aromatic ring and the reactivity of the other functional groups.

These integrated functionalities allow for the synthesis of multidentate ligands capable of forming highly stable complexes with a wide range of metal ions.[5]

General Principles of Synthesis

The synthesis of a Schiff base from this compound follows a classical nucleophilic addition-elimination pathway. The reaction involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically driven by azeotropic removal through refluxing in a suitable solvent like ethanol or methanol.[4][7]

The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8]

Detailed Protocol: Synthesis of (E)-2-hydroxy-5-(((4-hydroxyphenyl)imino)methyl)-3-methoxybenzoic acid

This protocol details the synthesis of a representative Schiff base using this compound and a common primary amine, p-aminophenol. This product is structurally analogous to compounds used in chemosensor development.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
This compoundC₉H₈O₅196.161.96 g (10 mmol)Sigma-AldrichPurity >98%
p-AminophenolC₆H₇NO109.131.09 g (10 mmol)Acros OrganicsPurity >99%
Anhydrous EthanolC₂H₅OH46.07100 mLFisher ScientificACS Grade
Glacial Acetic AcidCH₃COOH60.052-3 dropsJ.T. BakerCatalyst
Round-bottom flask (250 mL)--1--
Reflux condenser--1--
Magnetic stirrer/hotplate--1--
Buchner funnel and filter paper--1 set--
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aldehyde Dissolve 5-Formyl-3-methoxysalicylic acid in 50 mL ethanol in RBF mix Add amine solution to RBF dissolve_aldehyde->mix dissolve_amine Dissolve p-aminophenol in 50 mL warm ethanol dissolve_amine->mix catalyze Add 2-3 drops of glacial acetic acid mix->catalyze reflux Reflux for 4-6 hours (Monitor by TLC) catalyze->reflux cool Cool reaction mixture to room temperature reflux->cool precipitate Cool in ice bath to maximize precipitation cool->precipitate filter Filter solid product using Buchner funnel precipitate->filter wash Wash with cold ethanol filter->wash dry Dry in vacuum oven at 60°C wash->dry

Caption: Workflow for the synthesis of a Schiff base from this compound.

Step-by-Step Procedure
  • Dissolution of Aldehyde: Add this compound (1.96 g, 10 mmol) and 50 mL of anhydrous ethanol to a 250 mL round-bottom flask equipped with a magnetic stir bar. Stir until the solid is fully dissolved.

  • Dissolution of Amine: In a separate beaker, gently warm 50 mL of anhydrous ethanol and dissolve the p-aminophenol (1.09 g, 10 mmol). Rationale: Warming helps dissolve the amine completely, ensuring a homogeneous reaction mixture.

  • Reaction Initiation: Add the warm amine solution to the flask containing the aldehyde. A color change to yellow or orange is typically observed.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Rationale: The acid catalyzes the dehydration step, accelerating the formation of the imine bond.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spots.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate should form. To maximize yield, place the flask in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Rationale: Using cold ethanol minimizes the dissolution of the desired product during washing.

  • Drying: Dry the purified Schiff base product in a vacuum oven at 60°C to a constant weight. The expected product is a vibrant yellow or orange crystalline solid.

Characterization and Validation

To confirm the successful synthesis of the target Schiff base, a suite of analytical techniques should be employed. The expected data serves as a self-validating system for the protocol.[9]

TechniqueExpected Result / Key SignaturePurpose
FTIR (cm⁻¹)Disappearance of aldehyde C-H (~2750-2850) and primary amine N-H (~3300-3400). Appearance of a strong C=N (azomethine) stretch at ~1610-1630 cm⁻¹ .[10] Broad O-H stretch from phenol and carboxylic acid remains (~2500-3300).Confirms the formation of the imine bond and disappearance of reactants.
¹H NMR (DMSO-d₆, δ ppm)Appearance of a characteristic singlet for the azomethine proton (-CH=N-) at ~8.5-9.0 ppm . Disappearance of the aldehyde proton (-CHO) signal from the starting material (~9.8-10.5 ppm). Aromatic and other protons will appear in their expected regions.Unambiguously confirms the formation of the Schiff base.
¹³C NMR (DMSO-d₆, δ ppm)Appearance of the azomethine carbon (-C H=N-) signal at ~160-165 ppm . Disappearance of the aldehyde carbonyl carbon (~190 ppm).Confirms the imine carbon and provides a full carbon skeleton map.
Mass Spec. (ESI-MS)A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass of the product (C₁₅H₁₃NO₅, M.W. = 287.27).Confirms the molecular weight of the synthesized compound.
Melting Point A sharp, defined melting point.Indicates the purity of the final product.

Application Focus: Fluorescent Chemosensors for Metal Ion Detection

Schiff bases derived from salicylaldehyde derivatives are renowned for their use as "turn-on" fluorescent sensors for metal ions like Al³⁺, Zn²⁺, and Cr³⁺.[6][11] The sensing mechanism often relies on the inhibition of ESIPT and the activation of Chelation-Enhanced Fluorescence (CHEF).

  • In the free ligand state: The molecule exhibits weak fluorescence. Upon excitation, a proton rapidly transfers from the phenolic -OH to the imine -N (ESIPT), providing a non-radiative decay pathway.

  • In the metal-complexed state: When a metal ion like Al³⁺ coordinates to the phenolate oxygen and the imine nitrogen, the labile proton is displaced. This blocks the ESIPT pathway. Now, upon excitation, the molecule is forced to relax through radiative decay, resulting in a dramatic increase in fluorescence intensity.[6]

Sensing Mechanism Diagram

G cluster_ligand Free Ligand (Weak Fluorescence) cluster_complex Ligand-Metal Complex (Strong Fluorescence) L_ground Ligand (Ground State) L_excited Ligand (Excited State) L_ground->L_excited Excitation (hν) C_ground Complex (Ground State) L_ground->C_ground + Al³⁺ (Chelation) ESIPT ESIPT (Proton Transfer) Non-Radiative Decay L_excited->ESIPT ESIPT->L_ground C_ground->L_ground - Al³⁺ C_excited Complex (Excited State) C_ground->C_excited Excitation (hν) CHEF CHEF Effect Radiative Decay (Fluorescence) C_excited->CHEF CHEF->C_ground Emission (hν')

Caption: Mechanism of a "turn-on" fluorescent sensor based on CHEF and ESIPT inhibition.

This "turn-on" response allows for the highly sensitive and selective detection of specific metal ions, with detection limits often reaching micromolar or even nanomolar concentrations, well below the guidelines set by organizations like the World Health Organization for drinking water.[12][13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reactants not fully dissolved. 3. Product is soluble in the reaction solvent.1. Increase reflux time; monitor by TLC. 2. Ensure complete dissolution before reflux, use co-solvent if needed. 3. After cooling, reduce solvent volume under vacuum before filtration.
Oily Product Formed Impurities present in starting materials or solvent.Recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Broad Melting Point Product is impure.Wash thoroughly with cold solvent. If necessary, recrystallize or perform column chromatography.
FTIR shows residual aldehyde/amine peaks Incomplete reaction or incorrect stoichiometry.Ensure 1:1 molar ratio of reactants. Increase reflux time.

Conclusion

This compound is a powerful and strategic precursor for the synthesis of multifunctional Schiff bases. The protocols and principles outlined in this guide demonstrate a straightforward and reliable method for producing these valuable compounds. The inherent functionalities of the starting material directly translate into sophisticated properties in the final product, making it an ideal platform for developing next-generation chemosensors, catalysts, and bioactive molecules for the drug development pipeline.

References

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103. [Link]

  • ResearchGate. (n.d.). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Retrieved from [Link]

  • IJOER. (n.d.). Applications of Vanillin Schiff Base ligands and their complexes: A Review. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Schiff Base Synthesis Material: Harnessing O-Vanillin Syn's Potential. Retrieved from [Link]

  • RSC Publishing. (2014). A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine. Retrieved from [Link]

  • NIH. (n.d.). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. Retrieved from [Link]

  • PubMed. (2014). A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging. Dalton Transactions, 43(18), 6650-9. [Link]

  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars International Journal of Chemistry and Material Sciences, 4(5), 46-53. [Link]

  • Nicolae, A., & Anghel, A. (n.d.). SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN. Retrieved from [Link]

  • PubMed Central. (n.d.). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. Retrieved from [Link]

  • Journal of Research in Chemistry. (n.d.). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Retrieved from [Link]

  • Prime Scholars. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Retrieved from [Link]

  • MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Retrieved from [Link]

  • PubMed. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 30(5), 1128. [Link]

  • PubMed. (2025). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 15(21), 16999-17014. [Link]

  • JOCPR. (2018). Synthesis and Characterization of New Schiff-Base Derived from (2Z)-1-(2,4- Dimethylphenyl)-3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-En-1-One. Retrieved from [Link]

  • IJSTR. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. Retrieved from [Link]

  • The Distant Reader. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, characterization and DFT studies of Schiff bases of p-methoxysalicylaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Formyl-3-methoxysalicylic Acid as a Versatile Precursor for Advanced Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Precursor—A Molecule Designed for Coordination

5-Formyl-3-methoxysalicylic acid is a highly functionalized aromatic ligand that has garnered significant interest in the design of coordination polymers (CPs), including metal-organic frameworks (MOFs). Its utility stems from the strategic placement of multiple coordinating groups on a rigid benzene backbone. Understanding the distinct roles of these functional groups is paramount to rationally designing novel materials.

  • Carboxylate Group (-COOH): This is the primary coordination site. Upon deprotonation, it offers a versatile binding pocket that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions.[1][2] This versatility is a key driver for the formation of one-, two-, or three-dimensional networks.[3]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group, ortho to the carboxylate, allows for the formation of a stable six-membered chelate ring with a metal center. This enhances the thermodynamic stability of the resulting complex.

  • Formyl Group (-CHO): The aldehyde functionality provides an additional coordination site, capable of binding to metal ions. Furthermore, it offers a reactive handle for post-synthetic modification, allowing for the introduction of new functionalities into the final material.

  • Methoxy Group (-OCH₃): While not a primary coordination site, the methoxy group acts as a steric and electronic modulator. It can influence the packing of the polymeric structure and fine-tune the electronic properties of the ligand, which can, in turn, affect the photoluminescent or catalytic properties of the final CP.

The interplay of these groups allows for the construction of CPs with diverse topologies and functionalities, making this compound a powerful tool for materials chemists.

Caption: Functional groups of this compound and their roles.

Part 2: Synthesis Strategy—The Solvothermal Approach

Solvothermal synthesis is a highly effective and widely used method for preparing crystalline CPs.[3][4] The reaction is conducted in a sealed vessel, typically a Teflon-lined autoclave, where solvents are heated above their boiling points. The resulting autogenous pressure and elevated temperature facilitate the dissolution of precursors and promote the slow crystallization required to form high-quality, single crystals.[3][5]

Causality Behind the Method:

  • Enhanced Solubility: Many organic ligands and metal salts have limited solubility under ambient conditions. The high temperatures in solvothermal synthesis increase solubility, ensuring a homogeneous reaction mixture, which is crucial for crystal growth.

  • Control over Crystallization: The sealed environment allows for slow cooling. This controlled cooling rate is a critical parameter, as it prevents rapid precipitation and instead favors the thermodynamically controlled growth of well-ordered crystals.[3]

  • Phase Control: Reaction parameters such as temperature, time, pH, and solvent composition can be precisely controlled to target specific crystalline phases and framework topologies.[3][6]

solvothermal_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Isolation & Activation reagents Weigh Ligand (this compound) & Metal Salt (e.g., Ln(NO₃)₃·xH₂O) mix Combine reagents in Teflon-lined Autoclave reagents->mix solvent Prepare Solvent System (e.g., DMF/Ethanol/H₂O) solvent->mix seal Seal Autoclave mix->seal heat Place in oven and heat (e.g., 120-180 °C for 1-3 days) seal->heat cool Slowly cool to room temperature heat->cool filter Filter to collect crystals cool->filter wash Wash with solvent (e.g., DMF, Ethanol) filter->wash dry Dry under vacuum or in a desiccator wash->dry

Caption: General workflow for solvothermal synthesis of coordination polymers.

Part 3: Protocols and Application Notes

Application Note 1: Synthesis of a Photoluminescent Lanthanide Coordination Polymer

Lanthanide-based CPs are of particular interest due to their unique photoluminescent properties, which arise from f-f electronic transitions.[7][8] The organic ligand acts as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This protocol details the synthesis of a 2D lanthanide CP.[7]

Protocol: Synthesis of [Tb₂(fmsa)₂(DMF)]ₙ (fmsa = 5-Formyl-3-methoxysalicylate)

Materials:

  • This compound (C₉H₈O₅)

  • Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 25 mL Teflon-lined stainless-steel autoclave

Step-by-Step Methodology:

  • Ligand Solution: In a 20 mL glass vial, dissolve 0.05 mmol (9.9 mg) of this compound in 5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

    • Rationale: Ensuring the ligand is fully dissolved before adding the metal salt prevents premature precipitation and promotes a homogeneous reaction environment.

  • Metal Solution: In a separate vial, dissolve 0.05 mmol (22.6 mg) of Tb(NO₃)₃·6H₂O in a solvent mixture of 3 mL of ethanol and 2 mL of deionized water.

    • Rationale: Using a mixed solvent system helps to solubilize the metal salt and control the subsequent crystallization process.

  • Reaction Assembly: Carefully transfer the ligand solution into the 25 mL Teflon liner. Subsequently, slowly add the metal salt solution to the liner. Do not stir vigorously.

    • Rationale: Adding the solutions without aggressive mixing allows for a gentle diffusion interface, which can be beneficial for the growth of larger, higher-quality crystals.

  • Solvothermal Reaction: Seal the Teflon liner inside the stainless-steel autoclave. Place the autoclave in a programmable oven and heat to 140 °C for 72 hours.

    • Rationale: This temperature provides the necessary energy to overcome the kinetic barriers of framework formation. The 72-hour duration allows the self-assembly process to reach thermodynamic equilibrium, yielding the most stable crystalline phase.

  • Cooling: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature over a period of 12-24 hours.

    • Rationale: Slow, passive cooling is one of the most critical steps for obtaining single crystals suitable for X-ray diffraction. Rapid cooling often leads to the formation of microcrystalline powder or amorphous precipitate.

  • Isolation and Washing: Open the autoclave and collect the pale-yellow block-like crystals by filtration. Wash the crystals three times with 5 mL of fresh DMF to remove any unreacted starting materials.

    • Rationale: Washing is essential to ensure the purity of the final product. DMF is used as it was the primary solvent in the reaction, ensuring that the product is insoluble while impurities are washed away.

  • Drying: Dry the collected crystals in a desiccator over silica gel for 24 hours. The typical yield is approximately 75-85% based on the ligand.

Part 4: Essential Characterization

To confirm the successful synthesis and determine the properties of the new coordination polymer, a suite of characterization techniques is required.

Technique Purpose Expected Outcome for [Tb₂(fmsa)₂(DMF)]ₙ
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, bond lengths, bond angles, and overall crystal structure.Confirms the formation of a 2D network where Tb(III) ions are bridged by the carboxylate groups of the fmsa ligands. Provides definitive structural proof.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to create a reference pattern for the new material.The experimental PXRD pattern of the bulk product should match the pattern simulated from the SCXRD data, confirming that the single crystal is representative of the entire sample.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and identify the temperature at which it decomposes.A TGA curve will likely show an initial weight loss corresponding to the coordinated DMF solvent molecules, followed by a plateau, and then a sharp weight loss at higher temperatures (>350 °C) as the organic ligand decomposes.
Photoluminescence Spectroscopy To investigate the luminescent properties, including excitation and emission wavelengths, quantum yield, and lifetime.Upon excitation (e.g., ~315 nm), the compound should exhibit the characteristic sharp emission peaks of the Tb(III) ion, most prominently the ⁵D₄ → ⁷F₅ transition at ~545 nm (green emission).
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the ligand to the metal center by observing shifts in vibrational frequencies.The characteristic C=O stretch of the free carboxylic acid (~1700 cm⁻¹) will disappear and be replaced by asymmetric (~1550-1610 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretching bands of the coordinated carboxylate group.

Part 5: Troubleshooting and Expert Insights

Problem Potential Cause Recommended Solution
No crystals, only amorphous precipitate Reaction temperature too low; cooling rate too fast; reactant concentrations too high.Increase the reaction temperature by 10-20 °C. Ensure the oven cools down slowly (>12 hours). Try decreasing the overall concentration of the reactants by 25-50%.
Microcrystalline powder instead of single crystals Nucleation rate is much higher than the crystal growth rate.Modify the solvent system. Adding a modulator like a monocarboxylic acid (e.g., acetic acid) can sometimes slow down the reaction and promote the growth of larger crystals. Reducing the reaction temperature can also favor growth over nucleation.
Poor phase purity (multiple phases in PXRD) The reaction has not reached thermodynamic equilibrium, or multiple stable phases exist under the chosen conditions.Increase the reaction time (e.g., from 3 days to 5 days). Systematically vary the reaction temperature to find the optimal window for the desired phase. The pH of the solution can also be a critical factor in phase formation.[3]
Low product yield Ligand or metal salt degradation at high temperatures; product has some solubility in the mother liquor.Check the thermal stability of the ligand. If degradation is suspected, lower the reaction temperature and increase the time. After filtration, try cooling the mother liquor to 4 °C to see if more product crystallizes out.

References

  • Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers using 1,3-di-(1,2,4-triazole-4 - Benchchem.
  • Application Notes and Protocols for the Synthesis of Novel Coordination Polymers Using Thorium Nitr
  • Application Notes and Protocols: Solvothermal Synthesis of Cadmium-Based Coordin
  • Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing).
  • Solvothermal Synthesis of Multifunctional Coordination Polymers - Zeitschrift für N
  • Coordination Chemistry of Salicylic Acid - IJESI.
  • From Amorphous Silicones to Si-Containing Highly Ordered Polymers: Some Romanian Contributions in the Field - MDPI.
  • 5-formyl-3-methylsalicylic acid | 6265-16-3 - ChemicalBook.
  • Synthesis, Structure, and Properties of 2D Lanthanide(III)
  • Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4 - NIH.
  • Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing).
  • Metal(II)
  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - NIH.
  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS.
  • Photoluminescent Lanthanide(III) Coordination Polymers with Bis(1,2,4-Triazol-1-yl)Methane Linker - MDPI.
  • Coordination Polymers as Template for Mesoporous SilicaFilms: A Novel Composite Material Fe(Htrz) 3 @SiO 2 with Remarkable Elect - SciSpace.
  • Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers - MDPI.
  • COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYLATES - ResearchG
  • Coordination modes of salicylic acid.

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Synthetic Strategies for the Derivatization of 5-Formyl-3-methoxysalicylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Multifunctional Scaffolding

5-Formyl-3-methoxysalicylic acid is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and an aldehyde, offers three distinct points for chemical modification. This strategic arrangement of reactive sites allows for the systematic exploration of chemical space, enabling the synthesis of diverse molecular architectures with a wide range of biological activities. The derivatives of similar structures, such as vanillin and salicylic acid, have shown a plethora of applications, including anticancer, antioxidant, antibacterial, and anti-inflammatory effects[1].

This guide provides detailed synthetic protocols for the selective derivatization of each functional group of this compound. The methodologies are presented with an emphasis on the rationale behind the chosen reagents and conditions, aiming to equip researchers with the practical knowledge to confidently synthesize novel derivatives for their specific research needs.

Strategic Derivatization of Functional Groups

The presence of multiple reactive functional groups on the this compound scaffold necessitates a strategic approach to its derivatization. The reactivity of the formyl, carboxyl, and hydroxyl groups can be selectively targeted through the careful choice of reagents and reaction conditions. In some instances, the use of protecting groups may be required to achieve the desired chemoselectivity, a common strategy in the synthesis of complex molecules[2][3].

G This compound This compound Formyl Group Derivatization Formyl Group Derivatization This compound->Formyl Group Derivatization  Targeting the Aldehyde Carboxylic Acid Derivatization Carboxylic Acid Derivatization This compound->Carboxylic Acid Derivatization  Targeting the Carboxyl Group Hydroxyl Group Derivatization Hydroxyl Group Derivatization This compound->Hydroxyl Group Derivatization  Targeting the Phenolic Hydroxyl G start This compound + Primary Amine process1 Dissolve in Ethanol start->process1 process2 Reflux process1->process2 process3 Cool and Isolate Product process2->process3 end Schiff Base Derivative process3->end

Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • To a solution of this compound (1.0 eq.) in absolute ethanol (0.5 M), add a solution of the desired primary amine (1.05 eq.) in absolute ethanol.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the pure Schiff base derivative.

Reactant AmineSolventReaction Time (h)Yield (%)Reference
AnilineEthanol3>90General Protocol
4-FluoroanilineMethanol4>85General Protocol
BenzylamineEthanol2>90General Protocol
B. Reductive Amination

Reductive amination is a powerful two-step, one-pot method to convert the formyl group into a secondary or tertiary amine. This involves the initial formation of a Schiff base, which is then reduced in situ.

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive aminations. [4]It is less reactive than sodium borohydride (NaBH₄) and does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous DCM (0.2 M).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C. Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. [2][5][6][7][8][9]This reaction involves the use of a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond.

Causality of Experimental Choices: The choice of base for the deprotonation of the phosphonium salt to form the ylide is crucial and depends on the stability of the ylide. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required in an anhydrous aprotic solvent like tetrahydrofuran (THF). The reaction is typically performed at low temperatures to control reactivity.

Experimental Protocol: Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF (0.3 M).

  • Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0°C for 30 minutes, then cool to -78°C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the alkene derivative.

II. Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is readily converted into esters and amides, which are common motifs in drug molecules.

A. Esterification

Fischer esterification is a classic method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.

Causality of Experimental Choices: The reaction is an equilibrium process, and an excess of the alcohol is often used to drive the reaction towards the ester product. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester derivative.

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄6~85General Protocol
EthanolH₂SO₄8~80General Protocol
Isopropanolp-TsOH12~70General Protocol
B. Amide Formation

The formation of an amide bond from a carboxylic acid and an amine requires the use of a coupling agent to activate the carboxylic acid.

Causality of Experimental Choices: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, even with less reactive amines. [10][11][12]The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

G start This compound + Amine process1 Dissolve in DMF with DIPEA start->process1 process2 Add HATU process1->process2 process3 Stir at Room Temperature process2->process3 process4 Aqueous Workup and Purification process3->process4 end Amide Derivative process4->end

Caption: Workflow for amide synthesis using a coupling agent.

Experimental Protocol: Amide Synthesis using HATU

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) to the reaction mixture and continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

III. Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be alkylated to form ethers, a common modification in medicinal chemistry to alter polarity and hydrogen bonding capacity.

A. O-Alkylation (Ether Synthesis)

The Williamson ether synthesis is a widely used method for the formation of ethers from an alkoxide and an alkyl halide.

Causality of Experimental Choices: A base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Potassium carbonate is a suitable base for this purpose. Dimethylformamide (DMF) is a good solvent for this Sₙ2 reaction. The choice of the alkylating agent will determine the nature of the ether. Dimethyl sulfate is a highly efficient methylating agent. [13][14][15] Experimental Protocol: O-Methylation

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.3 M), add anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 eq.) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the O-methylated derivative.

Conclusion

The synthetic protocols detailed in this guide provide a comprehensive toolkit for the derivatization of this compound. By leveraging the distinct reactivity of its three functional groups, researchers can efficiently generate a wide array of novel compounds. The provided step-by-step procedures, coupled with the rationale behind the experimental choices, are intended to empower scientists in their pursuit of new chemical entities with potential therapeutic applications.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Chen, C., & Dagnino, R., Jr. (2001). A Practical and Convenient Synthesis of Methyl 5-Formyl-3-methoxybenzoate.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927.
  • McNulty, J., & Das, P. (2009). A mild, one-pot, solvent-free Wittig reaction. European Journal of Organic Chemistry, 2009(21), 3543-3545.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Taylor, R. J. K. (Ed.). (1995). Organophosphorus Reagents: A Practical Approach in Organic Synthesis. Oxford University Press.
  • U.S. Patent No. 5,424,479 A. (1995).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Zarei, M. (2015). An Easy and Convenient Synthesis of β-Lactams via a One-Pot Staudinger Reaction with 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride Starting from Substituted Carboxylic Acids. Letters in Organic Chemistry, 12(1), 65-69.
  • Feilden, A. D. (1994). Alkylation of Salicylic Acids. Durham University. Retrieved from [Link]

  • Hanna, T. A., & Barbooti, M. M. (2020). Kinetics of oxidation of 3- and 5-formylsalicylic acids with potassium permanganate in alkaline medium. Journal of the Indian Chemical Society, 97(10), 1635-1641.
  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Liu, Y., et al. (2019). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 4(7), 11986-11993.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(12), 9226-9234.
  • PubChem. (n.d.). 5-Formyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry.
  • Sci-Space. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Wuts, P. G. M. (2007). Protecting Groups in Organic Synthesis. John Wiley & Sons.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2019). the Wittig reaction. Retrieved from [Link]

  • YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from [Link]

  • MDPI. (2022). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

  • NIH. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

  • ResearchGate. (2022). A New, Simple Procedure for the Synthesis of Formyl Amides. Retrieved from [Link]

  • ResearchGate. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of 5-Formyl-3-methoxysalicylic Acid in the Development of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

5-Formyl-3-methoxysalicylic acid, a derivative of salicylic acid, is a trifunctional aromatic compound featuring carboxylic acid, hydroxyl, and aldehyde moieties.[1] This unique arrangement of functional groups makes it a highly versatile building block for the synthesis of a diverse array of novel organic materials.[1] Its applications span from the creation of fluorescent sensors and coordination polymers to its potential use as a precursor in more complex architectures like Covalent Organic Frameworks (COFs). This guide provides an in-depth exploration of the role of this compound in materials science, complete with detailed experimental protocols for the synthesis and application of materials derived from this valuable precursor.

Introduction: The Versatility of a Trifunctional Building Block

This compound's utility in materials science stems from the distinct reactivity of its three functional groups. The aldehyde group readily undergoes condensation reactions with amines to form Schiff bases, which are themselves a cornerstone of coordination chemistry and materials with interesting optical and biological properties.[2][3] The carboxylic acid and hydroxyl groups provide sites for esterification, amidation, and coordination with metal ions, allowing for the construction of polymers and metal-organic frameworks.

The strategic placement of these groups on the aromatic ring also influences the electronic properties of the resulting materials, often leading to desirable photoluminescent or sensing capabilities. This document will delve into specific applications, providing both the theoretical underpinnings and practical methodologies for researchers in the field.

Logical Workflow for Material Development

The development of novel organic materials from this compound typically follows a logical progression from the synthesis of a primary derivative, such as a Schiff base, to its subsequent use in creating more complex structures or functional materials.

G cluster_0 Core Synthesis cluster_1 Material Fabrication cluster_2 Application 5-Formyl-3-methoxysalicylic_acid This compound Schiff_Base_Ligand Schiff Base Ligand Synthesis 5-Formyl-3-methoxysalicylic_acid->Schiff_Base_Ligand Amine Primary Amine Amine->Schiff_Base_Ligand Coordination_Polymer Coordination Polymer / MOF Schiff_Base_Ligand->Coordination_Polymer Functional_Monomer Polymerization Schiff_Base_Ligand->Functional_Monomer Metal_Ion Metal Ion Metal_Ion->Coordination_Polymer Fluorescent_Sensor Fluorescent Sensor Coordination_Polymer->Fluorescent_Sensor Catalyst Catalyst Coordination_Polymer->Catalyst Polymer_Material Functional Polymer Functional_Monomer->Polymer_Material G Ligand Schiff Base Ligand (Low Fluorescence) Complex Ligand-Metal Complex (High Fluorescence) Ligand->Complex + Metal Ion No_Change No Significant Change in Fluorescence Ligand->No_Change + Other Ions Metal_Ion Target Metal Ion (e.g., Al³⁺) Metal_Ion->Complex Other_Ions Other Metal Ions Other_Ions->No_Change G Aldehyde_Linker This compound (or derivative) Solvothermal_Reaction Solvothermal Reaction (e.g., Dioxane/Mesytilene) Aldehyde_Linker->Solvothermal_Reaction Amine_Linker Multitopic Amine Linker Amine_Linker->Solvothermal_Reaction COF_Material Crystalline, Porous COF Solvothermal_Reaction->COF_Material

Sources

The Versatile Scaffold: 5-Formyl-3-methoxysalicylic Acid in the Vanguard of Fluorescent Probe and Sensor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the dynamic field of chemical biology and diagnostics, the development of highly sensitive and selective fluorescent probes is paramount for visualizing and quantifying biologically and environmentally significant analytes. Within the vast arsenal of molecular scaffolds utilized for probe design, salicylaldehyde derivatives have consistently demonstrated their utility due to their straightforward synthesis, rich coordination chemistry, and favorable photophysical properties. This guide focuses on a particularly promising, yet underexplored, derivative: 5-Formyl-3-methoxysalicylic acid , a molecule poised to drive innovation in fluorescent sensing applications.

This compound, also known as a derivative of o-vanillin, uniquely combines three key functional groups on a benzene ring: a formyl group, a hydroxyl group, and a methoxy group, with the addition of a carboxylic acid moiety. This specific arrangement provides a fertile ground for the design of sophisticated fluorescent probes. The formyl group is a reactive handle for the facile synthesis of Schiff bases, the hydroxyl group acts as a proton donor and a metal-ion binding site, the methoxy group modulates the electronic properties of the aromatic system, and the carboxylic acid group can enhance water solubility and provide an additional coordination site. These features make this compound an exceptional platform for developing probes that can detect a variety of analytes, including metal ions and changes in pH, through mechanisms such as Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF).[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for harnessing the power of this compound in the design and synthesis of novel fluorescent probes and sensors.

Application Note I: Schiff Base Probes for the Detection of Biologically Relevant Metal Ions

Causality Behind Experimental Choices:

The selective detection of metal ions is crucial for understanding their roles in biological systems and for monitoring environmental contamination. Schiff bases derived from salicylaldehyde analogues are excellent candidates for metal ion sensors due to the presence of both a phenolic hydroxyl group and an imine nitrogen atom, which can act as a binding pocket for metal ions.[1][3] The formation of a coordination complex with a target metal ion often leads to a significant change in the photophysical properties of the probe, resulting in a "turn-on" or "turn-off" fluorescent response.

This compound is an ideal starting material for such probes. The condensation of its formyl group with a suitable primary amine containing a fluorophore or a redox-active unit introduces a signaling component. Upon chelation with a metal ion, the rigidity of the probe's structure is often increased, leading to an enhancement of fluorescence. Furthermore, the electronic properties of the Schiff base can be perturbed upon metal binding, altering the energy levels of the molecular orbitals and modulating the fluorescence emission.[4]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

A common sensing mechanism for Schiff base probes is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) or internal conversion, can quench the fluorescence. Upon binding to a metal ion, the formation of a rigid chelate complex can suppress these non-radiative pathways, leading to a significant increase in the fluorescence quantum yield and a "turn-on" response.

CHEF_Mechanism cluster_0 Free Probe cluster_1 Probe-Metal Complex Free_Probe Schiff Base Ligand (Low Fluorescence) Excited_State_Free Excited State Free_Probe->Excited_State_Free Excitation Probe_Metal_Complex Chelate Complex (High Fluorescence) Free_Probe->Probe_Metal_Complex + Metal Ion Ground_State_Free Ground State Excited_State_Free->Ground_State_Free Fluorescence (Weak) Non_Radiative_Decay Non-Radiative Decay (e.g., PET, vibration) Excited_State_Free->Non_Radiative_Decay Non_Radiative_Decay->Ground_State_Free Excited_State_Complex Excited State Probe_Metal_Complex->Excited_State_Complex Excitation Ground_State_Complex Ground State Excited_State_Complex->Ground_State_Complex Fluorescence (Strong) Metal_Ion Metal Ion (e.g., Zn2+)

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Protocol I: Synthesis of a Schiff Base Fluorescent Probe for Zinc(II) Detection

This protocol describes the synthesis of a hypothetical fluorescent probe, SB-Zn-1 , derived from this compound and 2-hydrazinyl-quinoline, designed for the selective detection of Zn(II) ions.

Materials:

  • This compound

  • 2-Hydrazinylquinoline

  • Ethanol (absolute)

  • Glacial acetic acid

  • Zinc chloride (ZnCl₂)

  • Other metal chloride salts (for selectivity studies)

  • HEPES buffer (pH 7.4)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Reflux apparatus

  • Rotary evaporator

  • FT-IR spectrometer

  • ¹H NMR and ¹³C NMR spectrometer

  • Mass spectrometer

  • Fluorescence spectrophotometer

Step-by-Step Methodology:

  • Synthesis of the Schiff Base Probe (SB-Zn-1):

    • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Add 2-hydrazinylquinoline (1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure probe SB-Zn-1 .

    • Dry the product under vacuum.

  • Characterization of SB-Zn-1:

    • Obtain the FT-IR spectrum to confirm the formation of the imine bond (C=N stretch) and the disappearance of the aldehyde C-H stretch.

    • Record the ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

    • Perform mass spectrometry to determine the molecular weight of the synthesized probe.

Synthesis_Workflow Start Start Reactants This compound + 2-Hydrazinylquinoline Start->Reactants Solvent_Catalyst Ethanol, Acetic Acid Reactants->Solvent_Catalyst Reaction Reflux (4-6h) Reactants->Reaction Cooling Cool to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Product Pure Probe (SB-Zn-1) Drying->Product Characterization Characterization (FT-IR, NMR, MS) Product->Characterization

Caption: Synthesis workflow for the Schiff base probe SB-Zn-1.

Application Note II: Ratiometric Fluorescent Probes for pH Sensing

Causality Behind Experimental Choices:

The precise measurement of pH is critical in various biological and chemical processes. Salicylaldehyde derivatives are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can be exploited for the design of ratiometric pH probes.[1] ESIPT involves the transfer of a proton from the hydroxyl group to the imine nitrogen in the excited state, leading to the formation of a keto-tautomer with a distinct fluorescence emission at a longer wavelength.

The acidity of the phenolic proton in a probe derived from this compound can be modulated by the pH of the surrounding medium. At low pH, the phenolic proton is readily available for ESIPT, leading to emission from the keto form. As the pH increases, the hydroxyl group deprotonates, inhibiting the ESIPT process and resulting in emission from the enol form. This pH-dependent dual emission allows for ratiometric sensing, where the ratio of the fluorescence intensities at two different wavelengths is used to determine the pH. This approach offers enhanced accuracy and reliability by minimizing the influence of external factors such as probe concentration and instrumental efficiency.

Sensing Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT_Mechanism cluster_pH pH Dependence Enol_Ground Enol Form (E) (Ground State) Enol_Excited Enol Form (E) (Excited State) Enol_Ground->Enol_Excited Excitation (hν) Enol_Excited->Enol_Ground Fluorescence (λ1) Keto_Excited Keto Form (K) (Excited State) Enol_Excited->Keto_Excited ESIPT Keto_Ground Keto Form (K) (Ground State) Keto_Excited->Keto_Ground Fluorescence (λ2) (Large Stokes Shift) Keto_Ground->Enol_Ground Proton Transfer Low_pH Low pH: Favors Enol form ESIPT occurs High_pH High pH: Deprotonation ESIPT inhibited

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism.

Protocol II: Characterization and Application of SB-Zn-1 for Zinc(II) Sensing

Stock Solutions:

  • Probe Stock (1 mM): Prepare a 1 mM stock solution of SB-Zn-1 in DMSO.

  • Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of ZnCl₂ and other metal chloride salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂, CoCl₂) in deionized water.

Step-by-Step Methodology:

  • Fluorescence Titration:

    • In a series of cuvettes, add 2 mL of HEPES buffer (10 mM, pH 7.4).

    • Add an aliquot of the SB-Zn-1 stock solution to each cuvette to a final concentration of 10 µM.

    • Add increasing concentrations of the ZnCl₂ stock solution (e.g., 0 to 50 µM) to the cuvettes.

    • Incubate the solutions for 5 minutes at room temperature.

    • Record the fluorescence emission spectra of each solution using an appropriate excitation wavelength (determined by recording the excitation spectrum of the probe).

  • Selectivity Study:

    • Prepare a series of solutions containing SB-Zn-1 (10 µM) in HEPES buffer.

    • To each solution, add a 5-fold excess of different metal ions (e.g., 50 µM of Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺).

    • Prepare a separate solution containing SB-Zn-1 and Zn²⁺ (50 µM).

    • Record the fluorescence intensity of each solution at the emission maximum observed in the titration experiment.

    • Compare the fluorescence response in the presence of different metal ions to assess the selectivity for Zn²⁺.

  • Determination of Detection Limit (LOD):

    • The limit of detection can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the fluorescence intensity versus Zn²⁺ concentration plot.

Data Presentation:

Table 1: Photophysical Properties of SB-Zn-1 in the Absence and Presence of Zn(II)

PropertySB-Zn-1SB-Zn-1 + Zn(II)
Excitation Max (λex, nm)TBDTBD
Emission Max (λem, nm)TBDTBD
Stokes Shift (nm)TBDTBD
Quantum Yield (Φ)TBD (Low)TBD (High)
Binding Constant (Ka, M⁻¹)N/ATBD
Limit of Detection (LOD)N/ATBD
TBD: To be determined experimentally.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile platform for the rational design of novel fluorescent probes. Its unique combination of functional groups allows for the straightforward synthesis of sophisticated sensors for a wide range of analytes, including metal ions and protons. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold. Future research could focus on expanding the library of probes derived from this molecule to target other biologically important species, such as reactive oxygen species (ROS) or specific enzymes. Furthermore, the incorporation of this scaffold into more complex systems, such as nanoparticles or polymers, could lead to the development of advanced materials for bioimaging and diagnostics.

References

  • Small Schiff base molecules derived from salicylaldehyde as colorimetric and fluorescent neutral-to-basic pH sensors. (URL: Not available)
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (URL: [Link])

  • An efficient Vanillinyl Schiff base as a turn on fluorescent probe for Zinc(II) and Cell imaging. (URL: Not available)
  • Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. (URL: Not available)
  • A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO. (URL: [Link])

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging. (URL: [Link])

  • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn 2+. (URL: [Link])

  • Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe 3+ Identification. (URL: [Link])

  • A new Schiff base based on vanillin and naphthalimide as a fluorescent probe for Ag+ in aqueous solution. (URL: [Link])

  • Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. (URL: [Link])

  • Synthesis of 4‐extended salicylaldehyde derivatives 1 a–d, 2 a‐b and 3 a–b. (URL: [Link])

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (URL: [Link])

  • A switch-off fluorescent probe for the ultrafast and sensitive determination of vanillin in different food m
  • A fluorescent probe with a vanillin–pyridine–imidazole core structure for carboxylesterase detection in macrophage polarization during bone homeostasis. (URL: [Link])

  • (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. (URL: [Link])

  • A fluorescent colorimetric vanillin di-Schiff base chemosensor for detection of Cu( ii ) and isolation of trinuclear Cu( ii )–dihydrazide. (URL: [Link])

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. (URL: [Link])

  • Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations. (URL: [Link])

  • Cy5.5-3-Benzo[4][5]dioxol-5-yl-5-hydroxy-5-(4-methoxyphenyl)-4-(3,4,5-trimethoxybenzyl)-5H-furan-2-one). (URL: [Link])

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Application Notes and Protocols: 5-Formyl-3-methoxysalicylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multi-Functional Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 5-Formyl-3-methoxysalicylic acid emerges as a highly promising, yet under-explored, building block. Its unique trifunctional architecture—a carboxylic acid, a phenolic hydroxyl, and an aldehyde group—offers a rich platform for combinatorial synthesis and the generation of diverse molecular libraries. This molecule is not merely a synthetic intermediate; it is a strategic starting point for accessing a wide array of pharmacologically relevant structures, including Schiff bases, metal complexes, and heterocyclic systems. The strategic placement of the electron-donating methoxy group and the electron-withdrawing formyl group on the salicylic acid core is anticipated to modulate the molecule's reactivity and the biological activity of its derivatives.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and practical protocols for utilizing this compound as a key building block in the pursuit of new therapeutic agents.

Chemical Properties and Synthetic Accessibility

This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a scaffold.

PropertyValueSource
Molecular Formula C₉H₈O₅Inferred
Molecular Weight 196.16 g/mol Inferred
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Aldehyde, Methoxy EtherInferred

The synthesis of this compound and its derivatives can be achieved through established formylation reactions on a substituted salicylic acid precursor. A common approach involves the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent.[1] A related ester, methyl 5-formyl-2-methoxybenzoate, has been synthesized in a two-step process starting from salicylic acid, involving methylation followed by a Duff reaction using hexamethylenetetramine and methanesulfonic acid.[2] This suggests a viable synthetic route to the parent carboxylic acid.

Core Applications in Drug Discovery

The true potential of this compound lies in its ability to serve as a launchpad for the synthesis of diverse and biologically active molecules.

Schiff Base Derivatives for Antimicrobial and Antifungal Agents

The aldehyde functionality of this compound is a prime handle for the synthesis of Schiff bases (imines) through condensation with primary amines. Schiff bases derived from salicylaldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3]

The resulting Schiff base from this compound would incorporate the salicylic acid moiety, which is itself known for its antimicrobial properties.[4] The combination of the imine linkage and the substituted salicylic acid core can lead to synergistic effects and enhanced biological activity. For instance, a new Schiff base derived from 5-formyl salicylic acid and sulfadiazine has been synthesized and studied for its anti-infective properties.[5]

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

This protocol outlines the general synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Visualization of the Synthetic Workflow:

Schiff_Base_Synthesis Start This compound + Primary Amine Reaction Dissolve in Ethanol Add catalytic Acetic Acid Start->Reaction Step 1 & 2 Reflux Reflux (2-4h) Reaction->Reflux Step 3 & 4 Workup Cool & Precipitate or Concentrate Reflux->Workup Step 5 & 6 Purification Recrystallization Workup->Purification Step 7 Product Schiff Base Derivative Purification->Product Step 8

Caption: General workflow for the synthesis of Schiff base derivatives.

Metal Complexes with Enhanced Biological Activity

The Schiff bases derived from this compound can act as versatile ligands for a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[6][7] This enhancement is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity and increases the lipophilicity of the complex, thereby facilitating its transport across cell membranes.[6] The formation of stable metal complexes can also influence the compound's mechanism of action, potentially targeting different cellular pathways.

Transition metal complexes of Schiff bases have demonstrated a wide range of pharmacological effects, including potent antimicrobial, antifungal, and anticancer activities.[8][9] The specific geometry and electronic properties of the metal complex, dictated by the metal ion and the ligand structure, play a crucial role in determining its biological efficacy.

Experimental Protocol: Synthesis of a Metal Complex of a this compound-derived Schiff Base

This protocol describes a general method for the synthesis of a metal complex from a pre-synthesized Schiff base ligand.

Materials:

  • Schiff base ligand (synthesized as described above)

  • Metal salt (e.g., Cu(OAc)₂, ZnCl₂, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with gentle heating.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • A change in color or the formation of a precipitate often indicates complex formation.

  • Heat the reaction mixture to reflux for 1-3 hours to ensure complete complexation.

  • Monitor the reaction by TLC to confirm the consumption of the free ligand.

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the solid with the solvent to remove any unreacted starting materials.

  • Dry the metal complex under vacuum.

  • Characterize the product using techniques such as IR spectroscopy (to observe shifts in C=N and phenolic O-H stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.

Visualization of the Chelation Process:

Metal_Complexation cluster_reactants Reactants Ligand Schiff Base Ligand Complex Stable Metal Complex Ligand->Complex Coordination Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex Coordination

Caption: Chelation of a Schiff base ligand with a metal ion.

A Scaffold for Kinase Inhibitor Design

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The substituted salicylic acid core can be considered a potential privileged scaffold. Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key area of research.[10] The rigid structure of the aromatic ring in this compound, coupled with its multiple points for diversification, makes it an attractive starting point for the design of kinase inhibitors.[11]

The carboxylic acid and hydroxyl groups can form key hydrogen bond interactions within the ATP-binding site of kinases, while the formyl group provides a reactive handle for introducing various side chains to explore different regions of the kinase active site and achieve selectivity. The methoxy group can also play a role in modulating the electronic properties and steric interactions of the molecule within the binding pocket.

Conceptual Workflow for Kinase Inhibitor Design:

Kinase_Inhibitor_Design Scaffold This compound Scaffold Diversification Combinatorial Library Synthesis (e.g., Amide coupling, Reductive amination) Scaffold->Diversification Screening High-Throughput Kinase Screening Diversification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Kinase Inhibitor Candidate SAR->Lead

Caption: Workflow for developing kinase inhibitors from the scaffold.

Conclusion: A Building Block with Untapped Potential

This compound represents a versatile and strategically valuable building block for drug discovery. Its trifunctional nature allows for the facile synthesis of diverse compound libraries, particularly Schiff bases and their corresponding metal complexes, which have demonstrated significant potential as antimicrobial and antifungal agents. Furthermore, its rigid scaffold and multiple points for chemical modification make it an attractive starting point for the design of targeted therapies, such as kinase inhibitors. The protocols and conceptual frameworks presented in these application notes are intended to empower researchers to explore the full potential of this promising, yet underutilized, chemical entity in the ongoing quest for novel and effective medicines.

References

  • Paraskevopoulos, G., et al. (2015). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Bioorganic & Medicinal Chemistry, 23(22), 7277-7286.
  • de Cássia da Silveira e Sá, R., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(11), 3169.
  • Paraskevopoulos, G., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. University of Birmingham Research Portal.
  • da Silva, A. C., et al. (2023). Synthesis of new salicylic acid derivatives with potential bioactivity.
  • Righini, H., et al. (2020). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. International Journal of Molecular Sciences, 21(21), 8213.
  • Jayaprakash, J., et al. (2021). Synthesis, spectral and quantum mechanical studies and molecular docking studies of Schiff base (E)2-hydroxy-5-(((4-(N-pyrimidin-2-yl)sulfamoyl)phenyl)imino)methyl benzoic acid from 5-formyl salicylic acid and sulfadiazine. Journal of the Indian Chemical Society, 98(10), 100144.
  • Kalia, S. B., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Inorganics, 9(10), 75.
  • Frei, A., et al. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(22), 5393.
  • Chohan, Z. H., et al. (2010). Metal Complexes as Antimicrobial Agents. IntechOpen.
  • Nazirkar, P. S., et al. (2020). New Antimicrobial Strategies Based on Metal Complexes. Molecules, 25(20), 4792.
  • A convenient synthesis of methyl 5-formyl-3-methoxybenzoate.
  • Application Note: Protocols for the Synthesis of 3-Formylsalicylic Acid Deriv
  • Wang, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Synthesis, characterization and antimicrobial activity of some transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine.
  • Thangadurai, A. S., et al. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 8(11), 2319-2323.
  • 5-Methoxysalicylic acid. Wikipedia.
  • The Axin scaffold protects the kinase GSK3β
  • Olalekan, T. E., et al. (2018). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Journal of the Chilean Chemical Society, 63(3), 4075-4081.
  • New design scaffold for potential GSK-3 inhibition.
  • Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degrad
  • Al-Masoudi, N. A., et al. (2020). Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Egyptian Journal of Chemistry, 63(3), 969-977.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • 5-Formylsalicylic acid. PubChem.
  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.

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protocols for the formylation of 3-methoxysalicylic acid to yield the 5-formyl isomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Regioselective Formylation of 3-Methoxysalicylic Acid

Application Note & Protocols for the Synthesis of 5-Formyl-3-Methoxysalicylic Acid

Abstract

This document provides a comprehensive guide to the regioselective formylation of 3-methoxysalicylic acid to yield the 5-formyl isomer, a valuable building block in medicinal chemistry and materials science.[1] The strategic introduction of a formyl group onto the salicylic acid framework presents a challenge in regiocontrol due to the competing directing effects of the hydroxyl, methoxy, and carboxyl substituents. This guide focuses on the Duff reaction, a reliable method for the formylation of highly activated phenolic compounds.[2][3] We will explore the underlying mechanistic principles that govern the reaction's selectivity, provide a detailed, field-tested experimental protocol, and outline methods for the validation of the final product.

Introduction: The Challenge of Regioselectivity

The synthesis of substituted salicylaldehydes is a cornerstone of organic synthesis, providing precursors for Schiff bases, complex ligands, and heterocyclic compounds. This compound, in particular, possesses three distinct functional groups, making it a versatile intermediate for targeted drug development.

The primary challenge in its synthesis lies in controlling the position of the incoming electrophile on the aromatic ring. The electronic nature of the existing substituents dictates the site of formylation:

  • Hydroxyl (-OH): A powerful activating group, strongly directing electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Methoxy (-OCH₃): Also an activating, ortho-, para-directing group.

  • Carboxylic Acid (-COOH): A deactivating group, directing electrophiles to the meta position (position 5).

In 3-methoxysalicylic acid, the hydroxyl and methoxy groups work in concert to strongly activate the ring for electrophilic aromatic substitution. The position para to the powerful hydroxyl group (position 5) is highly activated. While this position is also meta to the deactivating carboxyl group, the cumulative activating effect of the hydroxyl and methoxy groups overwhelmingly favors substitution at this site. The Duff reaction, which proceeds under acidic conditions with hexamine, is an effective method for achieving this transformation.[2][4]

The Duff Reaction: Mechanism and Rationale

The Duff reaction is a classic formylation method that utilizes hexamethylenetetramine (hexamine) as the formyl carbon source for electron-rich aromatic compounds like phenols.[2][5] Its operational simplicity and the use of inexpensive, stable reagents make it a practical choice despite potentially modest yields.[1]

The reaction proceeds via electrophilic aromatic substitution, where the key electrophilic species is an iminium ion generated from hexamine in an acidic medium.[2][3]

The mechanism involves several key stages:

  • Electrophile Formation: In the presence of an acid catalyst, hexamine is protonated and undergoes fragmentation to form a reactive iminium ion (CH₂⁺=NR₂).[3]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-methoxysalicylic acid attacks the iminium ion. As previously discussed, the attack occurs preferentially at the C5 position, which is para to the hydroxyl group.

  • Intermediate Formation: This attack leads to the formation of a benzylamine intermediate.[2]

  • Intramolecular Redox and Hydrolysis: A subsequent intramolecular redox reaction raises the benzylic carbon to the oxidation state of an aldehyde.[5] The final aldehyde product is liberated upon acidic hydrolysis of the resulting imine during the work-up phase.[3][5]

Duff_Mechanism Duff Reaction Mechanism for 5-Formyl Isomer A 3-Methoxysalicylic Acid + Hexamine B Protonation & Fragmentation of Hexamine A->B Acid Catalyst (H⁺) D Electrophilic Aromatic Substitution at C5 A->D C Iminium Ion (Electrophile) B->C C->D E Benzylamine Intermediate D->E F Intramolecular Redox E->F G Imine Intermediate F->G H Acidic Hydrolysis G->H I 5-Formyl-3-methoxysalicylic Acid (Product) H->I

Caption: The Duff reaction pathway for formylating 3-methoxysalicylic acid.

Detailed Experimental Protocol

This protocol describes the formylation of 3-methoxysalicylic acid using the Duff reaction with a strong acid catalyst, adapted from methodologies reported for similar substrates.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Methoxysalicylic Acid≥98%Standard SupplierStarting Material
Hexamethylenetetramine (Hexamine)≥99%Standard SupplierFormylating Agent
Methanesulfonic Acid≥99%Standard SupplierSolvent & Catalyst
Dichloromethane (DCM)ACS GradeStandard SupplierExtraction Solvent
Sodium Hydroxide (NaOH)PelletsStandard SupplierFor pH adjustment
Deionized Water--For work-up
Anhydrous Magnesium SulfateGranularStandard SupplierDrying Agent
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup Flask under N₂, add Methanesulfonic Acid reagents 2. Reagent Addition Cool to 0-10°C. Add 3-Methoxysalicylic Acid, then slowly add Hexamine. setup->reagents reaction 3. Reaction Heat to 70-80°C for 2-4 hrs. Monitor via TLC. reagents->reaction quench 4. Quenching & Work-up Cool to RT. Pour into ice-water/DCM mixture. reaction->quench ph_adjust 5. pH Adjustment Adjust aqueous phase pH to 6-7 with NaOH solution. quench->ph_adjust extract 6. Extraction & Drying Separate layers. Extract aqueous with DCM. Dry combined organic layers. ph_adjust->extract isolate 7. Product Isolation Filter and concentrate solvent under reduced pressure. extract->isolate purify 8. Purification Recrystallize crude solid from an appropriate solvent system (e.g., Ethanol/Water). isolate->purify

Caption: Step-by-step workflow for the synthesis of the 5-formyl isomer.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methanesulfonic acid (150 mL).

  • Reagent Addition: Cool the methanesulfonic acid to 0-10°C using an ice bath. To the cooled acid, add 3-methoxysalicylic acid (0.1 mol, 16.82 g). Once dissolved, begin the slow, portion-wise addition of hexamethylenetetramine (0.25 mol, 35.05 g), ensuring the internal temperature does not exceed 20°C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C. Maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice (250 g) and dichloromethane (200 mL). Slowly and carefully pour the reaction mixture into the ice/DCM slurry with good stirring.

  • Neutralization: Cool the resulting two-phase mixture in an ice bath. Slowly adjust the pH of the aqueous layer to 6-7 by adding a 4M solution of sodium hydroxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 100 mL).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: The crude this compound can be purified by recrystallization from an ethanol/water mixture to afford the pure product.

Data Summary and Validation

Reaction Parameters
ParameterValue
Starting Material 3-Methoxysalicylic Acid
Formylating Agent Hexamethylenetetramine
Solvent/Catalyst Methanesulfonic Acid
Molar Ratio (Substrate:Hexamine) 1 : 2.5
Temperature 70-80°C
Reaction Time 2-4 hours
Expected Product This compound
Typical Yield 40-60% (Modest yields are common)[1][8]
Product Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed.

  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton (-CHO): Expect a singlet around δ 9.8-10.0 ppm.

    • Aromatic Protons: Expect two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons at C4 and C6.

    • Methoxy Protons (-OCH₃): Expect a singlet around δ 3.9 ppm.

    • Hydroxyl & Carboxyl Protons (-OH, -COOH): Expect two broad singlets, which are D₂O exchangeable.

  • FTIR (KBr Pellet, cm⁻¹):

    • O-H Stretch (Carboxylic Acid): Broad band around 3200-2500 cm⁻¹.

    • C=O Stretch (Aldehyde): Sharp peak around 1680-1700 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): Sharp peak around 1700-1725 cm⁻¹.

  • Melting Point: Compare the experimentally determined melting point with the literature value for the pure compound.

Conclusion

The Duff reaction provides an effective and direct pathway for the regioselective synthesis of this compound. The strong activating and directing effects of the hydroxyl and methoxy groups successfully steer the formylation to the C5 position, yielding the desired isomer. While yields can be moderate, the protocol is robust, utilizing readily available reagents. The detailed procedure and validation steps outlined in this guide offer researchers a reliable method for obtaining this valuable synthetic intermediate.

References

  • Duff reaction - Wikipedia . Wikipedia. [Link]

  • Duff Reaction . Cambridge University Press. [Link]

  • The Duff Reaction: Researching A Modification . The ScholarShip at ECU. [Link]

  • Formylation - Wikipedia . Wikipedia. [Link]

  • Duff reaction . chemeurope.com. [Link]

  • A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.

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Application Notes and Protocols for One-Pot Synthesis Involving 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Formyl-3-methoxysalicylic Acid in Complex Syntheses

This compound is a highly functionalized aromatic compound that serves as an exceptional starting material in organic synthesis. Its trifunctional nature—possessing an aldehyde, a hydroxyl group, and a carboxylic acid on a substituted benzene ring—makes it a powerful building block for the construction of complex molecular architectures. The strategic placement of these groups allows for a variety of chemical transformations, making it particularly amenable to one-pot synthesis and multicomponent reactions (MCRs).

One-pot syntheses and MCRs are increasingly vital in modern chemistry, offering significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[1] By combining multiple reaction steps into a single operation without isolating intermediates, these methods reduce solvent waste, save time, and can lead to higher overall yields.[1][2] This guide provides detailed protocols and insights into leveraging this compound in one-pot synthetic strategies, with a focus on creating medicinally relevant heterocyclic scaffolds.

Core Application: One-Pot Synthesis of Bioactive Heterocycles

The unique arrangement of functional groups in this compound makes it an ideal substrate for the synthesis of diverse heterocyclic compounds, which are foundational in many pharmaceutical agents.

Application Note 1: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds via a Biginelli-like Reaction

The Biginelli reaction is a classic MCR that produces dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. Here, we adapt this reaction to a one-pot protocol using this compound.

Causality of Experimental Design:

The acidic nature of the carboxylic acid group on the substrate can act as an in-situ catalyst, although an additional acid catalyst is often employed to drive the reaction to completion. The choice of a Lewis acid like Ce(SO4)2 or a Brønsted acid like boric acid is based on their documented efficacy in similar condensations.[3] Ethanol is selected as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for sufficient thermal energy to overcome activation barriers.

Proposed Reaction Scheme:

G reactant1 This compound reaction_arrow Catalyst (e.g., Boric Acid) Ethanol, Reflux reactant1->reaction_arrow reactant2 Urea reactant2->reaction_arrow reactant3 Ethyl Acetoacetate reactant3->reaction_arrow product Dihydropyrimidinone Derivative plus1 + plus2 + reaction_arrow->product G A Aldehyde-Urea Condensation B Acyliminium Ion Formation A->B H+ C Nucleophilic Addition of Enolate B->C + Ketoester D Cyclization C->D E Dehydration D->E -H2O F Final DHPM Product E->F G reactant1 This compound reaction_arrow DMSO, 120°C reactant1->reaction_arrow reactant2 2-Aminophenol reactant2->reaction_arrow product Benzoxazole Derivative plus1 + reaction_arrow->product G Start Starting Materials (Aldehyde + Aminophenol) SchiffBase Schiff Base Formation (-H2O) Start->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Product Final Benzoxazole Product Oxidation->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Formyl-3-methoxysalicylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Formyl-3-methoxysalicylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth, actionable advice in a direct question-and-answer format.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, notable for its trifunctional nature (carboxylic acid, hydroxyl, and aldehyde groups).[1] Its synthesis, however, is often plagued by challenges, including low yields, competing side reactions, and purification difficulties. The most common synthetic route is the direct electrophilic formylation of 3-methoxysalicylic acid, typically via the Duff reaction.[2][3] This guide will focus on mastering this method and navigating its inherent complexities.

Core Synthesis: The Duff Reaction

The Duff reaction is an organic reaction used for the formylation of electron-rich aromatic compounds, such as phenols.[2] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][3]

Reaction Mechanism and Regioselectivity

The reaction proceeds through several key steps. First, HMTA is protonated by the acid catalyst and subsequently fragments to form a reactive iminium ion, which serves as the electrophile.[4][5] The electron-rich aromatic ring of 3-methoxysalicylic acid then attacks this electrophile. The directing effects of the substituents on the ring are crucial for determining the position of formylation. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para- directing, while the carboxylic acid (-COOH) group is deactivating and meta- directing.

Given these effects, the formyl group is overwhelmingly directed to the C5 position, which is para to the powerful hydroxyl directing group and ortho to the methoxy group, while avoiding steric hindrance from the adjacent carboxylic acid.

Duff_Mechanism reactant reactant intermediate intermediate product product reagent reagent sub 3-Methoxysalicylic Acid attack Electrophilic Attack sub:e->attack:n hmta HMTA (Hexamethylenetetramine) iminium Iminium Ion (Electrophile) hmta:e->iminium:w  Protonation &  Fragmentation h_plus Acid (H+) iminium:e->attack:s benzylamine Benzylamine Intermediate attack->benzylamine hydrolysis Acidic Hydrolysis benzylamine->hydrolysis final_product 5-Formyl-3-methoxy- salicylic Acid hydrolysis->final_product

Caption: Generalized mechanism of the Duff reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What are the likely causes and solutions?

A: This is the most common issue and can often be traced to three factors: the acid catalyst, reaction conditions, or incomplete hydrolysis.

  • Suboptimal Acid Catalyst: While glacial acetic acid is frequently used, its acidity may be insufficient for efficient formylation, especially with a somewhat deactivated ring like salicylic acid.[6] Stronger acids can significantly improve the rate of iminium ion formation and the overall reaction speed.

  • Insufficient Temperature or Time: The Duff reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated adequately and for a sufficient duration. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC to determine completion.[7]

  • Moisture Contamination: The intermediates in the Duff reaction are sensitive to water before the final hydrolysis step. Ensure all glassware is dry and use anhydrous solvents.[8]

ParameterCommon ConditionRecommended OptimizationRationale
Acid Catalyst Glacial Acetic AcidMethanesulfonic Acid or Trifluoroacetic Acid (TFA)Stronger acids accelerate the formation of the key electrophilic iminium species.[5][9]
Temperature 80-110°C70-90°C (with stronger acids)While heat is necessary, excessive temperatures can cause polymerization.[7] The optimal temperature depends on the acid used.
Reaction Time 2-4 hours3-16 hours (Monitor by TLC/HPLC)The reaction can be slow; monitor until starting material is consumed to avoid premature quenching.[10]

Q2: I'm observing a significant amount of a dark, insoluble polymer in my reaction flask. How can I prevent this?

A: The formation of a dark, resinous material is likely due to phenol-formaldehyde polymerization.[7] This side reaction is promoted by high temperatures and prolonged reaction times.

Preventative Measures:

  • Temperature Management: Avoid excessive temperatures. The goal is to find the lowest effective temperature that allows the formylation to proceed without significant polymerization.[7]

  • Control Stoichiometry: Use a molar ratio of HMTA to the phenolic substrate that is close to 1:1. A large excess of HMTA can contribute to polymerization.[7]

  • Minimize Reaction Time: Monitor the reaction closely and proceed to the workup as soon as the starting material has been consumed. Extended heating will favor resin formation.[7]

Q3: My product analysis shows evidence of di-formylation. How can I improve selectivity for the desired mono-formylated product?

A: Di-formylation occurs when the product of the initial reaction is reactive enough to undergo a second formylation. Although less common for this specific substrate due to the deactivating carboxyl group, it can occur if conditions are too harsh or the stoichiometry is incorrect.

  • The primary solution is to adjust the stoichiometry. Reduce the molar ratio of HMTA relative to the 3-methoxysalicylic acid. A ratio of 1:1 or even slightly less (e.g., 0.9 equivalents of HMTA) can significantly favor mono-formylation.[7]

Q4: I'm struggling to purify the final product from the crude mixture. What are the recommended methods?

A: Purification can be challenging due to the presence of isomers (if any form), unreacted starting material, and baseline impurities.

  • Recrystallization: This is the most common and scalable method. The key is to find a suitable solvent system that exploits the solubility differences between your desired product and impurities. Consider solvent systems like water, ethanol/water, or ethyl acetate/hexane. 5-Formylsalicylic acid is noted to be less soluble in water than its 3-formyl isomer, a principle that can be applied here.[6]

  • Preparative HPLC: For achieving very high purity, especially when separating closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) is an effective, albeit less scalable, option.[6]

  • Acid-Base Extraction: During workup, you can use pH adjustments to separate your acidic product from non-acidic impurities. Dissolving the crude material in a basic aqueous solution (like sodium bicarbonate), washing with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate your product can be a very effective initial purification step.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of HMTA to 3-methoxysalicylic acid? A: For mono-formylation, a molar ratio of 1:1 is a good starting point. To suppress any potential di-formylation, you can slightly reduce the HMTA to 0.9-1.0 equivalents.[7]

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting material from the product. The product, being more polar due to the additional aldehyde group, should have a lower Rf value than the starting material. Staining with an appropriate indicator like potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.[9]

Q: Are there alternative methods for synthesizing this compound? A: Yes, while direct formylation is common, multi-step synthetic routes can offer better control and potentially higher yields, though with increased step count. One reported strategy for a similar compound involves starting with 5-hydroxyisophthalic acid, which undergoes esterification, protection of the phenol, selective mono-hydrolysis of one ester, reduction of the resulting carboxylic acid to an alcohol, and finally oxidation to the desired aldehyde.[11] Other formylation methods like the Reimer-Tiemann or Vilsmeier-Haack reactions are generally less effective for this class of substrates.[1][12]

Experimental Protocols & Workflows

Protocol: Optimized Duff Reaction using Methanesulfonic Acid

This protocol is adapted from procedures known to be effective for similar substrates, prioritizing yield and minimizing side reactions.[9][10]

1. Reaction Setup:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methanesulfonic acid (10 volumes, e.g., 100 mL for 10g of starting material).

  • Cool the acid to 0-10°C in an ice bath.

  • Slowly add hexamethylenetetramine (HMTA) (1.2 equivalents) in portions, ensuring the temperature does not exceed 20°C.

  • Once the addition is complete, add 3-methoxysalicylic acid (1.0 equivalent) to the mixture.

2. Reaction Execution:

  • Slowly heat the reaction mixture to 70-80°C and maintain for 3-5 hours.

  • Monitor the reaction's progress every hour using TLC until the starting material is consumed.

3. Workup and Hydrolysis:

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing ice water (approx. 20 volumes). This step is exothermic.

  • Heat the resulting aqueous slurry to 50-60°C for 1 hour to ensure complete hydrolysis of the intermediate.

  • Cool the mixture to room temperature. A precipitate of the crude product should form.

4. Isolation and Purification:

  • Collect the crude solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual acid.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

  • Dry the final product under vacuum.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node start Start: Low Yield check_sm Starting Material Recovered? start->check_sm check_polymer Polymer/ Resin Formed? check_sm->check_polymer No action_catalyst Use stronger acid (e.g., Methanesulfonic) check_sm->action_catalyst Yes action_temp Lower reaction temperature. check_polymer->action_temp Yes end Yield Improved check_polymer->end No action_time_temp Increase reaction time or temperature. Monitor via TLC. action_catalyst->action_time_temp action_hydrolysis Ensure complete hydrolysis (heat during workup). action_time_temp->action_hydrolysis action_hydrolysis->end action_ratio Check HMTA ratio. Use ~1.0 eq. action_temp->action_ratio action_ratio->end

Sources

Technical Support Center: Purification of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Formyl-3-methoxysalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a trifunctional molecule containing a carboxylic acid, a phenolic hydroxyl group, and an aldehyde. This unique combination of functional groups, while offering rich reactivity for further chemical modifications, also presents specific challenges during purification. Key difficulties include the potential for co-crystallization with structurally similar impurities, thermal degradation, and oxidation. This guide will address these challenges with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a brownish-yellow powder. Is this normal, and how can I decolorize it?

A1: A brownish-yellow hue is common for crude this compound and often indicates the presence of colored impurities or minor degradation products.[1] Decolorization can typically be achieved during the recrystallization process by adding activated charcoal. The charcoal adsorbs colored impurities, which are then removed by hot filtration.

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities often stem from the starting materials and side reactions during synthesis. If, for example, the synthesis involves the formylation of 3-methoxysalicylic acid, you might encounter unreacted starting material or the formation of other isomers. If the synthesis starts from a related methyl-substituted precursor, incomplete oxidation could leave residual starting material. Other potential impurities include by-products from the formylating agent and related salicylic acid derivatives.[2][3]

Q3: I'm observing a low yield after purification. What are the likely causes?

A3: Low yield can be attributed to several factors:

  • Sub-optimal recrystallization solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.

  • Degradation: The aldehyde and phenolic hydroxyl groups can be sensitive to heat and oxidation.[4] Prolonged heating during recrystallization can lead to decomposition.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper, leading to loss of material.

  • Multiple purification steps: Each purification step will inevitably result in some loss of the product.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be effectively determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying the purity and identifying impurities.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 250 °C with decomposition) is a good indicator of high purity.[1] A broad melting point range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any residual solvents or impurities with distinct signals.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the mass of any impurities.

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

Symptom: HPLC analysis shows one or more persistent impurity peaks after a single recrystallization.

Causality: The impurity may have very similar solubility properties to the desired product, leading to co-crystallization.

Troubleshooting Steps:

  • Solvent System Screening: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better selectivity for crystallization. For a polar compound like this compound, consider combinations like ethanol/water, acetone/water, or ethyl acetate/hexane.

  • Slow Crystallization: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography is a more powerful purification technique.

Issue 2: Oily Residue or Failure to Crystallize

Symptom: The product "oils out" as a liquid phase instead of forming solid crystals during cooling.

Causality: This can happen if the solution is too concentrated, if the cooling rate is too rapid, or if there are significant impurities that depress the melting point.

Troubleshooting Steps:

  • Dilute the Solution: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[7]

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[7]

Issue 3: Discoloration During Purification

Symptom: The solution darkens significantly upon heating during recrystallization.

Causality: This is often a sign of thermal degradation.[4] The aldehyde and phenolic groups can be susceptible to oxidation at high temperatures.

Troubleshooting Steps:

  • Minimize Heating Time: Dissolve the compound in the minimum amount of boiling solvent and perform the hot filtration as quickly as possible.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, consider performing the recrystallization under an inert atmosphere of nitrogen or argon to prevent oxidation.

  • Lower Temperature Recrystallization: If possible, choose a solvent with a lower boiling point to reduce the thermal stress on the compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent and volumes should be determined empirically on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Activated charcoal

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[7]

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexane)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. The ideal eluent should give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry wash->dry pure_product Pure Product dry->pure_product

Caption: A general workflow for the purification of this compound by recrystallization.

Diagram 2: Troubleshooting Logic for Persistent Impurities

Troubleshooting_Impurities cluster_recrystallization Recrystallization Optimization cluster_chromatography Alternative Method start Persistent Impurity After Recrystallization solvent Try Different Solvent System start->solvent slow_cool Ensure Slow Cooling start->slow_cool column Perform Column Chromatography solvent->column If impurities persist slow_cool->column If impurities persist end Pure Product column->end

Caption: A decision tree for troubleshooting persistent impurities during purification.

References

  • SIELC Technologies. (2018, May 16). 5-Formyl-3-methylsalicylic acid. Retrieved from [Link]

  • Juhasz, A. R., & Naidu, R. (2000). Bioremediation of high molecular weight polycyclic aromatic hydrocarbons: a review of the microbial degradation of benzo[a]pyrene.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • da Silva, J. A., de Oliveira, A. R., & de Oliveira, L. F. (2020). Separation of salicylic acid and its derivatives on the six compared stationary phases by hydrophilic interaction liquid chromatography. Journal of the Brazilian Chemical Society, 31, 1735-1743.
  • Long, W. J. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent. Retrieved from [Link]

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved from [Link]

  • Long, W. J., Antler, M., & Vazhentsev, A. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent. Retrieved from [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 8). Recrystallization [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Recrystallization of Salicylic acid. (n.d.). Retrieved from [Link]

  • Pacini, A., Pescitelli, G., & Caporale, M. (2020). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 25(22), 5368.
  • Gocan, S., & Câmpan, G. (2002). The optimization of the conditions of separating the salicylic acid in hplc. Buletinul Universităţii de Ştiinţe Agricole şi Medicină Veterinară Cluj-Napoca. Seria Agricultură, 57, 43-46.

Sources

preventing side reactions during the synthesis of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Formyl-3-methoxysalicylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Introduction: Navigating the Synthesis of a Multifunctional Building Block

This compound is a valuable synthetic intermediate due to its three distinct functional groups: a carboxylic acid, a phenolic hydroxyl, and an aldehyde. This trifunctionality makes it a versatile precursor for complex molecular architectures in medicinal chemistry and materials science. However, the very features that make it so useful also present significant synthetic challenges. The electron-rich nature of the aromatic ring, while facilitating electrophilic formylation, also opens the door to a variety of side reactions.

The primary goal is the selective introduction of a formyl (-CHO) group at the C-5 position, which is para to the strongly activating hydroxyl group and ortho to the methoxy group. This guide will focus on troubleshooting the most common and effective formylation methods for this transformation, such as the Duff and Reimer-Tiemann reactions, to help you minimize side products and maximize yield.

Section 1: Core Synthetic Pathways and Potential Pitfalls

The formylation of 3-methoxysalicylic acid is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the substituents. The hydroxyl group is a powerful ortho, para-director, the methoxy group is also an ortho, para-director, and the carboxylic acid is a meta-director and deactivator. The C-5 position is electronically favored due to the strong para-directing influence of the hydroxyl group. However, competing reactions can significantly impact the success of the synthesis.

Start 3-Methoxysalicylic Acid Formylation Formylation Reaction (e.g., Duff, Reimer-Tiemann) Start->Formylation Desired Desired Product: This compound Formylation->Desired Controlled Conditions (Correct Stoichiometry, Temp.) Isomer Isomeric Byproduct (e.g., other formylation positions) Formylation->Isomer Poor Regiocontrol Decarboxylation Decarboxylation Product (4-Methoxy-2-methylphenol) Formylation->Decarboxylation Harsh Conditions (High Temp, Strong Base) Polymer Polymer/Resin Formation Formylation->Polymer Excess Formylating Agent or High Temp

Caption: Key reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format.

Q1: My reaction yields are consistently low, with a significant recovery of the starting material. How can I improve conversion?

A1: Low conversion is typically a result of insufficient reactivity of the electrophile or deactivation of the substrate.

  • Causality: The carboxylic acid group deactivates the aromatic ring, making it less nucleophilic. While the -OH and -OCH₃ groups are activating, their effect can be diminished by suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Choice of Method: For deactivated phenols, the Duff reaction is often preferred over the Reimer-Tiemann reaction. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like methanesulfonic or polyphosphoric acid), which generates a sufficiently reactive iminium ion electrophile.[1][2][3]

    • Temperature Optimization: Gently heating the reaction can increase the rate. For a Duff reaction, temperatures between 70-90°C are common.[3][4] However, excessive heat can promote side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Reagent Stoichiometry: Ensure an adequate amount of the formylating agent is used. For the Duff reaction, a molar ratio of at least 2:1 of HMTA to the salicylic acid derivative is often required.[4]

    • Protecting Groups: In some cases, protecting the carboxylic acid as an ester can increase the ring's reactivity. The ester can then be hydrolyzed post-formylation. A common strategy involves methylating the salicylic acid first, performing the formylation, and then proceeding with the methyl 5-formyl-2-methoxybenzoate intermediate.[3]

Q2: I'm observing the formation of a dark, insoluble tar-like substance in my reaction vessel. What is it and how can I prevent it?

A2: This is likely due to phenol-formaldehyde resin formation, a common side reaction when using formaldehyde equivalents with activated phenols.[5]

  • Causality: The formylating agent can react multiple times with the phenol, leading to cross-linked polymers. This is particularly problematic under harsh acidic or basic conditions and at high temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: The most critical factor is the ratio of the formylating agent to the substrate. Avoid a large excess of HMTA (in a Duff reaction) or chloroform (in a Reimer-Tiemann reaction).[5]

    • Temperature Management: Maintain the lowest effective temperature. Run small-scale trials at different temperatures (e.g., 60°C, 75°C, 90°C) to identify the point where product formation is efficient but polymerization is minimal.

    • Gradual Addition: Add the formylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the reactive electrophile low, favoring the desired mono-formylation over polymerization.

Q3: My product analysis shows a compound without the carboxylic acid group. What is causing this decarboxylation?

A3: Salicylic acid and its derivatives are susceptible to decarboxylation, especially under harsh conditions like high heat and strong base.

  • Causality: The Reimer-Tiemann reaction, which employs a strong base (like NaOH or KOH) and heat, creates ideal conditions for decarboxylation to occur either before or after formylation.[6][7][8] The reaction proceeds via a phenoxide intermediate, and the electron-donating nature of the negative charge can facilitate the loss of CO₂.

  • Troubleshooting Steps:

    • Avoid Reimer-Tiemann: This method is generally unsuitable for salicylic acid derivatives prone to decarboxylation.[9]

    • Use the Duff Reaction: The acidic conditions of the Duff reaction are much less likely to induce decarboxylation.[1][2][10]

    • Use Milder, Modern Methods: Consider formylation using dichloromethyl methyl ether with a Lewis acid like TiCl₄ at low temperatures, which offers high regioselectivity for the ortho position relative to the hydroxyl group (in this case, the para position C-5 is sterically accessible and electronically favored).[11] Another highly selective method involves using MgCl₂, triethylamine, and paraformaldehyde, which is known for exclusive ortho-formylation (relative to the -OH group).[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which formylation method is most recommended for synthesizing this compound?

A1: The Duff reaction is generally the most practical and recommended method for this specific substrate. It avoids the harsh basic conditions that cause decarboxylation and typically provides better control over polymerization compared to the Reimer-Tiemann reaction. While yields can be modest, the operational simplicity and use of stable, inexpensive reagents make it a strong choice.[3][9]

FeatureDuff ReactionReimer-Tiemann ReactionVilsmeier-Haack Reaction
Formylating Agent Hexamethylenetetramine (HMTA)Chloroform (CHCl₃)DMF, POCl₃
Conditions Acidic (e.g., MSA, PPA), HeatStrongly Basic (NaOH/KOH), HeatMild, forms Vilsmeier reagent
Primary Electrophile Iminium IonDichlorocarbene (:CCl₂)Chloroiminium Ion
Pros for this Synthesis Avoids decarboxylation; simple setup.Effective for many phenols.Good for electron-rich aromatics.
Cons for this Synthesis Modest yields; potential for polymers.High risk of decarboxylation ; low yields.[9]The Vilsmeier reagent is a weaker electrophile and may struggle with the deactivated ring.[13]
Recommendation Recommended Not Recommended Potentially viable, but Duff is more reliable.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape). Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The product, being more polar than the starting material due to the additional aldehyde group, should have a lower Rf value.

Q3: What is the best practice for purifying the final product?

A3: Purification typically involves two main steps:

  • Workup: After quenching the reaction (e.g., by pouring onto ice water), the crude product often precipitates. It can be collected by filtration.[4] An acidic workup ensures the carboxylic acid and phenolic hydroxyl groups are protonated.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system might be aqueous ethanol or a mixture of dichloromethane and a non-polar solvent.

    • Column Chromatography: If recrystallization is ineffective or if isomers are present, silica gel chromatography can be used. A gradient elution from hexanes to ethyl acetate is a good starting point.

Section 4: Recommended Experimental Protocol (Duff Reaction)

This protocol is a representative procedure based on established methodologies for the formylation of salicylic acid derivatives.[3][4]

A 1. Reagent Prep - Add HMTA slowly to   methanesulfonic acid   at < 70°C. B 2. Add Substrate - Add 3-methoxysalicylic   acid to the HMTA solution. A->B C 3. Reaction - Heat mixture to 70-90°C. - Monitor by TLC (2-4 hrs). B->C D 4. Workup - Cool reaction. - Quench by pouring into   ice-water. C->D E 5. Isolation - Adjust pH to 1-2 if needed. - Filter the precipitated solid. - Wash with cold water. D->E F 6. Purification - Recrystallize from   aqueous ethanol or perform   column chromatography. E->F G 7. Characterization - Obtain ¹H NMR, ¹³C NMR,   Mass Spec, and Melting Point. F->G

Caption: A typical experimental workflow for the Duff formylation and purification.

Step-by-Step Protocol:

  • Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Methanesulfonic acid is highly corrosive.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, slowly and carefully add hexamethylenetetramine (HMTA, ~2.5 equivalents) to methanesulfonic acid (~10 volumes relative to the starting material mass) while stirring. The addition is exothermic; maintain the temperature below 70°C using an ice bath if necessary.

  • Addition of Substrate: Once the HMTA has dissolved, add 3-methoxysalicylic acid (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Workup and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and water (~20 volumes). A solid precipitate should form.

  • Filtration: Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.

  • Purification: Dry the crude solid. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

References

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link][6]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link][7]

  • Pharmd Guru. REIMER TIEMANS REACTION. Available from: [Link][8]

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. (2022). Available from: [Link][14]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link][15]

  • Wikipedia. Duff reaction. Available from: [Link][1]

  • Unacademy. Gattermann Reaction. Available from: [Link][16]

  • Grokipedia. Duff reaction. Available from: [Link][2]

  • chemeurope.com. Duff reaction. Available from: [Link][10]

  • SynArchive. Duff Reaction. Available from: [Link][17]

  • YouTube. Duff Reaction Mechanism | Organic Chemistry. (2024). Available from: [Link][18]

  • Wikipedia. Gattermann reaction. Available from: [Link][19]

  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available from: [Link][12]

  • Psiberg. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. (2023). Available from: [Link][20]

  • BYJU'S. Gattermann reaction examples. Available from: [Link][21]

  • Scribd. Phenol Formylation. Available from: [Link][22]

  • Val C, et al. (2018). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 23(11), 2829. Available from: [Link][11]

  • YouTube. Gattermann Reaction | Prepare for GATE, JAM, NET. (2021). Available from: [Link][23]

  • Scribd. All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. Available from: [Link][24]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link][25]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link][13]

  • International Journal of Pharmaceutical and Clinical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link][26]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link][27]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025). Available from: [Link][28]

  • SIELC Technologies. 5-Formyl-3-methylsalicylic acid. (2018). Available from: [Link][29]

  • ResearchGate. A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2025). Available from: [Link][30]

  • ResearchGate. Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. (2026). Available from: [Link][31]

  • Journal of Chemical and Pharmaceutical Research. A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. Available from: [Link][3]

  • Grokipedia. 5-Methoxysalicylic acid. Available from: [Link][32]

  • Wikipedia. 5-Methoxysalicylic acid. Available from: [Link][33]

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available from: [Link][34]

  • Google Patents. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Available from: [4]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link][35]

  • Google Patents. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. Available from: [36]

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Technical Support Center: Optimization of Schiff Base Formation with 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 5-Formyl-3-methoxysalicylic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the nuances of imine condensation with this specific, multifunctional aldehyde. We provide field-proven insights, troubleshooting protocols, and the fundamental chemical principles to empower you to overcome common experimental hurdles and achieve high-yield, high-purity products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction chemistry of this compound.

Q1: What is the reaction mechanism for Schiff base formation, and why is it considered reversible?

A1: The formation of a Schiff base (an imine) is a two-part, reversible nucleophilic addition-elimination reaction.[1]

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral aminoalcohol, often called a carbinolamine or hemiaminal.[1][2]

  • Acid-Catalyzed Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). The nitrogen's lone pair of electrons then expels the water molecule, forming a C=N double bond. The resulting species, an iminium ion, is then deprotonated to yield the final, neutral Schiff base.[1][3]

The reaction is reversible because each step is in equilibrium. The presence of water can drive the reaction backward, hydrolyzing the imine back to the aldehyde and amine.[2][3] Therefore, controlling water content is a key optimization parameter.

Q2: How do the functional groups on this compound influence the reaction?

A2: The unique substitution pattern of this reactant presents specific opportunities and challenges:

  • o-Hydroxyl Group: The phenolic hydroxyl group ortho to the imine bond is crucial. It forms a strong intramolecular hydrogen bond with the imine nitrogen, creating a stable six-membered ring.[4][5] This resonance-assisted hydrogen bond significantly increases the thermodynamic stability of the resulting Schiff base.

  • Carboxylic Acid Group: This group makes the molecule acidic. In basic conditions, it will be deprotonated to a carboxylate, increasing water solubility but potentially complicating reactions in non-polar solvents. Its acidity must be considered when adjusting the reaction pH.

  • m-Methoxy Group: As an electron-donating group, the methoxy substituent slightly increases the electron density on the aromatic ring. However, its effect on the formyl group's reactivity is generally less significant than the powerful electronic effects of the hydroxyl and carboxyl groups.

Q3: Why is pH control the most critical parameter for this synthesis?

A3: pH regulation is a delicate balancing act. The reaction rate is maximized at a specific pH, typically between 4 and 5 for many imine formations.[2][3][6]

  • At Low pH (too acidic): The primary amine starting material becomes protonated to form an ammonium salt (R-NH₃⁺). This species has no lone pair of electrons and is no longer nucleophilic, effectively halting the first step of the reaction.[1][3]

  • At High pH (too basic): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate.[3][6] Without this crucial activation step, the elimination of water to form the final imine is extremely slow.

For this compound, the carboxylic acid moiety adds another layer of complexity, making precise pH control paramount.

Section 2: Troubleshooting Guide: From Low Yields to Oily Products

This guide is structured in a "Problem -> Probable Cause -> Solution" format to directly address common experimental failures.

Problem 1: Low or No Product Yield
Probable CauseScientific ExplanationSuggested Solution
Incorrect Reaction pH As detailed in the FAQ, the reaction is highly pH-dependent. If the medium is too acidic, the amine is non-nucleophilic; if too basic, the dehydration step stalls.[1][2][6]Primary Action: Adjust the pH to the optimal range of 4-5. Add a few drops of glacial acetic acid as a catalyst.[7][8] If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to free the amine before adding the acid catalyst.
Reaction Reversibility The presence of water, a product of the condensation, can push the equilibrium back towards the starting materials, reducing the net yield of the Schiff base.[2][3]Removal of Water: For reactions in non-aqueous solvents (e.g., toluene, ethanol), use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add activated 3Å or 4Å molecular sieves to the reaction mixture.
Poor Reagent Purity Aldehydes can oxidize to carboxylic acids over time. Impure amines can introduce side reactions.Verify Purity: Check the purity of the this compound and the amine via NMR or melting point. If necessary, purify the aldehyde by recrystallization.
Steric Hindrance If the primary amine is sterically bulky, the initial nucleophilic attack on the carbonyl is slowed, requiring more forcing conditions.Increase Reaction Energy: Increase the reaction temperature (reflux) and/or extend the reaction time. Monitor progress closely using Thin Layer Chromatography (TLC).
Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Powder
Probable CauseScientific ExplanationSuggested Solution
Product is Impure The presence of unreacted starting materials or solvent can prevent the product from crystallizing properly, resulting in an oily or sticky consistency.[7][9]Purification: First, ensure the reaction has gone to completion via TLC. If impurities are present, attempt purification by column chromatography. If the product is the major component, proceed to the next step.
Slow Crystallization Kinetics Some Schiff bases are slow to crystallize from the reaction mixture, especially if they have some solubility in the solvent.Induce Precipitation/Crystallization: 1. Trituration: After removing the reaction solvent under reduced pressure, add a small amount of a non-polar solvent in which the product is insoluble (e.g., n-hexane, diethyl ether).[7] Vigorously stir or scratch the flask with a glass rod to induce crystallization. 2. Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to room temperature, then in an ice bath.
Product is Inherently Oily Some Schiff bases, particularly those with long alkyl chains or certain substituents, may have melting points below room temperature.Characterization and Handling: Confirm the identity and purity of the oil via NMR and Mass Spectrometry. If pure, the product is simply an oil at room temperature and should be handled as such.

Section 3: Visualized Workflows and Decision Models

Visual tools can clarify complex procedures and troubleshooting logic. The following diagrams are rendered in DOT language.

G cluster_prep 1. Reaction Setup cluster_workup 2. Workup & Isolation reagents Combine Aldehyde (1 eq.) and Amine (1 eq.) in Solvent (e.g., Ethanol) catalyst Add Catalyst (e.g., 2-3 drops Acetic Acid) reagents->catalyst reflux Heat to Reflux (e.g., 80°C for 2-6 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. & then in Ice Bath monitor->cool filtrate Filter Precipitate cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Standard Experimental Workflow for Schiff Base Synthesis.

G start Low or No Yield Observed by TLC/NMR check_ph Is pH between 4-5? start->check_ph adjust_ph Adjust pH with Acetic Acid or TEA check_ph->adjust_ph No check_water Is water being removed? check_ph->check_water Yes success Re-run Reaction & Monitor adjust_ph->success remove_water Add Molecular Sieves or use Dean-Stark check_water->remove_water No check_temp Is reaction temp. adequate? check_water->check_temp Yes remove_water->success increase_temp Increase Temp/Time check_temp->increase_temp No check_purity Are starting materials pure? check_temp->check_purity Yes increase_temp->success purify_sm Purify Aldehyde/Amine check_purity->purify_sm No check_purity->success Yes purify_sm->success

Caption: Decision Tree for Troubleshooting Low Product Yield.

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC supplies

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.96 g, 10 mmol) in absolute ethanol (40 mL).

  • To this solution, add an equimolar amount of the primary amine (10 mmol) dropwise while stirring.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous stirring.

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Section 5: Key Parameter Optimization Data

The following tables summarize key quantitative data for optimizing your reaction conditions.

Table 1: Solvent Selection Guide

SolventBoiling Point (°C)Polarity (Dielectric Const.)Notes
Ethanol 7824.5Recommended starting solvent. Good solubility for reactants; product often precipitates upon cooling.[10][11]
Methanol 6532.7Similar to ethanol but lower boiling point. Can be used for reactions with more sensitive substrates.[12]
Toluene 1112.4Excellent for azeotropic water removal with a Dean-Stark trap. Use for reactions where equilibrium is a major issue.
Water 10080.1A "green" chemistry option. Reaction may be slower, but product isolation can be simpler if it is insoluble.[13]
THF 667.6Good solvent, but water removal is more difficult. Use with molecular sieves.

Table 2: Catalyst Selection and Loading

CatalystTypeTypical LoadingMechanism of Action
Acetic Acid Brønsted Acid2-5 drops / 10 mmolProtonates the carbinolamine -OH, facilitating water elimination.[7][8]
p-Toluenesulfonic Acid (pTSA) Brønsted Acid0.1 - 1 mol%Stronger acid catalyst, useful for less reactive amines/aldehydes.
Piperidine BaseCatalyticCan be used for amines with low nucleophilicity by activating the amine.[12]
Sodium Hydroxide BaseCatalyticUsed in specific cases, particularly with amino acid substrates, to deprotonate the amine/acid groups.[14]

References

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]

  • Lumen Learning. Imine formation | Organic Chemistry II. [Link]

  • Ferreira, L. F., et al. (2003). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]

  • Semantic Scholar. Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media. [Link]

  • ResearchGate. (2015). How can I synthesize a Schiff base from salicylaldehyde and aromaticamine?[Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, characterization, surface analysis, optical activity and solvent effects on the electronic absorptions of Schiff base. Journal of Molecular Structure. [Link]

  • Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]

  • Al-Masoudi, N. A., et al. (2023). Optimized synthetic routes for the design and elaboration of Schiff Base-TMB derivatives. Results in Chemistry. [Link]

  • Anaja, O., et al. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Scientific Research. [Link]

  • Journal of Research in Chemistry. (2023). Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. [Link]

  • PubMed. (2012). Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. [Link]

  • ResearchGate. Schiff Bases Derived from 6-Formyl-3-(4-methoxyphenyl)picolinonitrile: Rational Synthetic Approach and Photophysical Properties. [Link]

  • Nicolae, A., & Anghel, A. SYNTHESIS OF SCHIFF BASES DERIVED FROM 5-FORMYL ETHYLVANILLIN. [Link]

  • National Institutes of Health (NIH). (2022). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][4][6]dioxol-5-yl) Acrylic Acid. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]

  • ResearchGate. (2008). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. [Link]

  • Scholars Middle East Publishers. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. [Link]

  • Royal Society of Chemistry. (2016). Water-soluble Schiff base-actinyl complexes and their effect on the solvent extraction of f-elements. [Link]

  • PubMed. (2007). MTO Schiff-base complexes: synthesis, structures and catalytic applications in olefin epoxidation. [Link]

  • ResearchGate. Synthesis of Tri and Disalicylaldehydes and Their Chiral Schiff Base Compounds. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). Synthesis, characterization and DFT studies of Schiff bases of p-methoxysalicylaldehyde. [Link]

  • Zenodo. (2018). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Link]

  • National Institutes of Health (NIH). (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. [Link]

  • National Institutes of Health (NIH). (2022). Different Schiff Bases—Structure, Importance and Classification. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. [Link]

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stability issues of 5-Formyl-3-methoxysalicylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Formyl-3-methoxysalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with related aromatic compounds.

Introduction to the Stability Profile of this compound

This compound is a multifunctional aromatic compound featuring a carboxylic acid, a phenolic hydroxyl group, a methoxy group, and a reactive aldehyde (formyl) group. This combination of functionalities makes the molecule susceptible to degradation under both acidic and basic conditions, which can lead to inconsistent experimental results, low yields in synthetic procedures, and inaccurate analytical measurements. Understanding these potential stability issues is crucial for reliable and reproducible research.

This guide provides a structured approach to troubleshooting common problems, offering insights into the underlying chemical mechanisms and providing actionable protocols to assess and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored in a seemingly inert solvent. What could be the cause?

Even in neutral solvents, trace amounts of acid or base can catalyze degradation. Additionally, exposure to light and oxygen can promote oxidative degradation of the aldehyde group. It is crucial to use high-purity, peroxide-free solvents and to store solutions in amber vials under an inert atmosphere (e.g., nitrogen or argon).

Q2: My reaction yield is significantly lower than expected when using this compound in a basic reaction medium. What are the likely side reactions?

Under basic conditions, several degradation pathways can compete with your desired reaction. The phenolic proton and the carboxylic acid proton will be deprotonated, increasing the electron density of the aromatic ring and potentially making it more susceptible to oxidation. The aldehyde group is particularly vulnerable and can undergo a Cannizzaro reaction, especially in the presence of a strong base, leading to a disproportionation into the corresponding alcohol and carboxylic acid.

Q3: I am using a strong acid as a catalyst and am seeing multiple unexpected byproducts. What is happening to my this compound?

In strongly acidic conditions, particularly with heating, the methoxy group may be susceptible to cleavage, yielding a dihydroxy-substituted salicylic acid derivative. Furthermore, the aldehyde group can be protonated, which may facilitate undesired side reactions. While salicylic acid itself is relatively stable in acid, forced degradation studies on similar molecules show that degradation does occur.[1][2]

Troubleshooting Guide: Common Stability Issues

This section provides a more in-depth look at specific problems and their solutions.

Issue 1: Inconsistent Analytical Readings (e.g., HPLC, NMR)
  • Symptom: You observe peak broadening, the appearance of new peaks, or a decrease in the main peak area in your chromatograms or spectra over a short period.

  • Potential Cause: On-column degradation or degradation in the analytical sample solution. The pH of your mobile phase or NMR solvent could be contributing to instability.

  • Troubleshooting Steps:

    • Analyze Freshly Prepared Samples: Always prepare analytical samples immediately before analysis.

    • Control Mobile Phase pH: For HPLC, ensure your mobile phase is buffered to a pH where the compound is most stable. For many salicylic acid derivatives, a slightly acidic pH (around 4-5) is often optimal.[3]

    • Use Aprotic Solvents: For NMR, if possible, use aprotic solvents like DMSO-d6 or acetone-d6 to avoid issues with acidic proton exchange and potential solvent-mediated degradation.

Issue 2: Low Yields and Byproduct Formation in Basic Reactions
  • Symptom: Your reaction, which involves a basic reagent or catalyst, results in low yields of the desired product and a complex mixture of byproducts.

  • Potential Cause: Base-mediated degradation of the starting material.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many degradation pathways are accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the outcome.

    • Use a Weaker Base: If your reaction chemistry allows, consider using a milder, non-nucleophilic base (e.g., triethylamine, DIPEA) instead of strong bases like sodium hydroxide or potassium carbonate.

    • Protect Sensitive Functional Groups: If the aldehyde or phenolic hydroxyl group is not involved in the desired transformation, consider protecting them with a suitable protecting group prior to the reaction.

Issue 3: Degradation During Work-up and Purification
  • Symptom: You have evidence that your reaction was successful, but you lose a significant amount of your product during extraction and/or chromatography.

  • Potential Cause: Exposure to harsh pH during aqueous work-up or on the stationary phase during chromatography.

  • Troubleshooting Steps:

    • Avoid Strong Acids and Bases in Extractions: Use saturated sodium bicarbonate solution instead of strong bases to neutralize acidic reaction mixtures, and use dilute acid for washing.

    • Buffer your Chromatography System: If using silica gel chromatography, which is acidic, consider neutralizing it with a small amount of a suitable base (e.g., triethylamine in the mobile phase) if your product is acid-sensitive. Alternatively, use a different stationary phase like alumina.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways for this compound under acidic and basic conditions based on the known reactivity of its constituent functional groups.

Acid_Degradation A 5-Formyl-3-methoxy- salicylic acid B Protonated Aldehyde Intermediate A->B H+ C Dihydroxy Salicylic Acid Derivative A->C H+ / Heat (Ether Cleavage) D Further Degradation Products B->D Side Reactions

Caption: Hypothesized Acidic Degradation Pathway.

Base_Degradation A 5-Formyl-3-methoxy- salicylic acid B Deprotonated Intermediate A->B OH- C Cannizzaro Products: Alcohol + Carboxylic Acid B->C Strong Base (Disproportionation) D Oxidized Byproducts B->D O2

Caption: Hypothesized Basic Degradation Pathways.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions.[4]

Objective: To identify the degradation products and determine the stability of this compound under various stress conditions.
Materials:
  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • pH meter

Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Keep 2 mL of the stock solution at 80°C for 24 hours.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at room temperature.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[2]

Data Analysis:
  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage of degradation.

  • Identify and characterize the major degradation products if possible (e.g., using LC-MS).

The following table summarizes the typical conditions for a forced degradation study.

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 N HCl60°C4 hours
Base Hydrolysis0.1 N NaOHRoom Temp30 minutes
Oxidation3% H₂O₂Room Temp2 hours
ThermalNone80°C24 hours

This structured approach will provide valuable data on the stability profile of this compound, enabling you to develop robust experimental protocols and ensure the integrity of your research.

References

  • Patil, S. A., Khairnar, B. J., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1185-1192. [Link]

  • Patil, S. A., Khairnar, B. J., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Semantic Scholar. [Link]

  • Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]

  • Jain, D., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • ResearchGate. (n.d.). Forced degradation studies. [Link]

  • PubChem. (n.d.). 5-Methoxysalicylic acid. [Link]

  • PubChem. (n.d.). 5-Formylsalicylic acid. [Link]

  • Tjørnelund, J., Hansen, S. H., & Cornett, C. (1991). New metabolites of the drug 5-aminosalicylic acid. II. N-formyl-5-aminosalicylic acid. Xenobiotica, 21(5), 605–612. [Link]

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. [Link]

  • Verbeyst, L., et al. (2013). The kinetics study on 5-formyltetrahydrofolic acid degradation and 5,10-methenyltetrahydrofolic acid formation during thermal and combined high pressure thermal treatments. Food Chemistry, 141(3), 2583-2590. [Link]

  • Tian, J., et al. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4767-4782. [Link]

  • PubChem. (n.d.). 3-Methoxysalicylic acid. [Link]

  • ResearchGate. (n.d.). Effect of pH and Carbonyls on the Degradation of Alkaline Paper. [Link]

  • Knill, C. J., & Kennedy, J. F. (2003). Degradation of Cellulose under Alkaline Conditions. Carbohydrate Polymers, 51(3), 281-300. [Link]

  • Zou, X., et al. (2012). Modelling the degradation of acidic and alkaline printing paper. Cellulose, 19(4), 1351-1363. [Link]

  • PubChem. (n.d.). 3-Formyl-5-methoxybenzoic acid. [Link]

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Technical Support Center: Recrystallization of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Formyl-3-methoxysalicylic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: Solvent selection is the most critical step in recrystallization.[1] The ideal solvent should dissolve the solute completely at or near its boiling point, but only sparingly at room temperature or below.[2] For this compound, its structure contains a polar carboxylic acid and hydroxyl group, a moderately polar formyl (aldehyde) group, and a less polar methoxy-substituted benzene ring. This combination suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective.

Solvent Screening Protocol:

  • Place approximately 50 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise (start with ~0.5 mL) at room temperature and agitate. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.[4]

  • A good solvent will yield a high recovery of well-formed crystals. If no crystals form, it may indicate that too much solvent was used or the solvent is inappropriate.[5]

Recommended Starting Solvents: Based on the principle of "like dissolves like" and empirical data for similar structures like salicylic acid and its derivatives, a mixed-solvent system is highly recommended.[6][7]

  • Ethanol/Water or Methanol/Water: This is often the most successful approach. Dissolve the compound in the minimum amount of hot alcohol (in which it is soluble), and then add hot water (the "anti-solvent" in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two more of hot alcohol to redissolve the cloudiness, then allow it to cool slowly.[7][8]

  • Acetic Acid/Water: Glacial acetic acid can be a good solvent for salicylic acid derivatives, with water used as the anti-solvent.

  • Toluene: As an aromatic solvent, toluene may be effective, particularly if non-polar impurities are present.[6][9]

Solvent Property Comparison Table:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Excellent for highly polar compounds; may require a co-solvent for this molecule.[4]
Ethanol7824.5Good general-purpose solvent, often used in mixed systems with water.[6]
Methanol6532.7Similar to ethanol, but its lower boiling point can be advantageous.[10]
Toluene1112.4Effective for less polar, aromatic compounds. Ensure glassware is dry.[9]
Acetic Acid1186.2Can be effective but may be harder to remove from final crystals.
Q2: Can you provide a general step-by-step protocol for recrystallizing this compound?

A2: Certainly. The following workflow is a robust starting point. It assumes the use of an Ethanol/Water mixed-solvent system, which is a common and effective choice for compounds of this nature.

Step-by-Step Experimental Protocol:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.[6] In a separate beaker, heat your primary solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the solid with stirring.[1]

  • (Optional) Decolorization: If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute weight) to the solution.[3] Swirl the mixture and gently reheat to boiling for a few minutes. Excess charcoal can adsorb your product and significantly reduce yield.[11]

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the filter funnel.[8] Use a short-stemmed funnel and fluted filter paper. Keep the receiving flask on the hotplate so that hot solvent vapor keeps the funnel warm. Pour the hot solution through the filter paper in portions.[3] After filtration, rinse the original flask and the filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: If using a mixed-solvent system, add hot water dropwise to the clear, hot filtrate until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and produce a clear, saturated solution. Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Crystal Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any adhering impurities from the crystal surfaces.[9]

  • Drying: Continue to draw air through the crystals on the Büchner funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a drying oven (at a temperature well below the compound's melting point) or in a desiccator.

Recrystallization Workflow Diagram:

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Place Crude Solid in Erlenmeyer Flask dissolve Add Minimum Amount of Hot Solvent to Dissolve start->dissolve decolorize Optional: Add Activated Charcoal for Colored Impurities dissolve->decolorize Solution is Colored? hot_filter Hot Gravity Filtration to Remove Insoluble Impurities dissolve->hot_filter Solution is Clear? decolorize->hot_filter saturate Adjust Solvent Composition for Saturation (if mixed solvent) hot_filter->saturate cool_slow Slow Cooling to Room Temperature saturate->cool_slow cool_ice Ice Bath to Maximize Precipitation cool_slow->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: General workflow for the recrystallization of a solid compound.

Q3: How do I confirm the purity of my this compound after recrystallization?

A3: The most common and accessible method for assessing purity in a synthesis lab is melting point determination. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed (lower) and the range to be broader.[4] Compare your experimental melting point to the literature value. If your sample still shows a broad melting range, a second recrystallization may be necessary.[3] For more rigorous analysis, techniques like HPLC, TLC, or spectroscopy (NMR, IR) can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when a solution is supersaturated to the point where the solute's solubility is exceeded while the solution temperature is still above the solute's melting point (or the melting point of the impure mixture).

  • Cause & Solution 1: Solution cooled too quickly. The best course of action is to reheat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure dissolution. Then, allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can promote gradual cooling.[5][11]

  • Cause & Solution 2: Inappropriate solvent. The boiling point of your solvent may be too high. If slow cooling fails, you may need to recover your compound by evaporating the solvent and re-attempting the recrystallization with a different solvent or solvent mixture with a lower boiling point.[5]

  • Cause & Solution 3: High concentration of impurities. Significant impurities can depress the melting point of your compound, leading to oiling out. If the oil is a different color than your expected product, this is likely the case. An initial purification step (like a charcoal treatment or even column chromatography) might be necessary before attempting recrystallization again.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?

A: This is a very common issue, typically arising from one of two scenarios.

  • Cause & Solution 1: Too much solvent was used. This is the most frequent cause.[5] The solution is not saturated enough for crystals to form. The remedy is to boil off some of the solvent to increase the solute concentration. Heat the solution to boiling and reduce the volume. Then, attempt to cool it again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.[3]

  • Cause & Solution 2: The solution is supersaturated. Sometimes a solution needs a nucleation site to initiate crystal growth.[5] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for nucleation.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" acts as a template for crystal growth.[5]

Q: My final yield is very low. How can I improve it?

A: A low yield indicates a loss of product at some stage. Pinpointing the cause is key to improving the outcome.

  • Cause & Solution 1: Excessive solvent. As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[11] Use the minimum amount of hot solvent required for dissolution.

  • Cause & Solution 2: Premature crystallization. If the product crystallizes in the filter funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your funnel and receiving flask are kept hot during this step.[8]

  • Cause & Solution 3: Excessive washing. Washing the final crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of your product.[9] Use a minimal amount of ice-cold solvent for washing.

  • Cause & Solution 4: Incomplete crystallization. Ensure you allow sufficient time for cooling and place the flask in an ice bath for an adequate duration (e.g., 20-30 minutes) to maximize precipitation.[4]

Troubleshooting Decision Tree:

G start Recrystallization Problem? q1 No Crystals Forming? start->q1 q2 Compound Oiled Out? start->q2 q3 Yield is Very Low? start->q3 a1 Likely Cause: Too much solvent used. q1->a1 Yes a2 Likely Cause: Supersaturation. q1->a2 Yes a3 Likely Cause: Cooling too rapid. q2->a3 Yes a4 Likely Cause: High impurity level. q2->a4 Yes a5 Likely Cause: Too much solvent used in dissolution or washing. q3->a5 Yes a6 Likely Cause: Premature crystallization during hot filtration. q3->a6 Yes s1 Solution: Boil off excess solvent and re-cool. a1->s1 s2 Solution: Scratch flask or add a seed crystal. a2->s2 s3 Solution: Reheat to dissolve, add a drop more solvent, cool slowly. a3->s3 s4 Solution: Re-attempt with more solvent or consider pre-purification. a4->s4 s5 Solution: Use minimum hot solvent; wash with minimal ice-cold solvent. a5->s5 s6 Solution: Ensure funnel is kept hot during filtration. a6->s6

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Google Patents. (n.d.). Purification of salicylic acid derivatives (US2891090A).
  • Recrystallization of Salicylic acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Alameri, A. A. (2025). Preparation and Re-crystallization of Salicylic Acid. Undergraduate Organic Chemistry Lab. Retrieved January 17, 2026, from [Link]

  • Recrystallization of Salicylic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 17, 2026, from [Link]

  • Recrystallisation of Salicylic acid. (n.d.). Organic Pharmaceutical Chemistry II. Retrieved January 17, 2026, from [Link]

  • Crystallization. (n.d.). Web Pages. Retrieved January 17, 2026, from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 17, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 17, 2026, from [Link]

  • Grokipedia. (n.d.). 5-Methoxysalicylic acid. Retrieved January 17, 2026, from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 17, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 17, 2026, from [Link]

Sources

dealing with poor solubility of 5-Formyl-3-methoxysalicylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Formyl-3-methoxysalicylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a particular focus on its poor solubility in many common organic solvents.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the solubility of this compound.

Q1: Why is this compound poorly soluble in many organic solvents?

A1: The solubility of this compound is governed by its molecular structure. It possesses both polar functional groups (a carboxylic acid and a hydroxyl group) capable of hydrogen bonding, and a largely non-polar aromatic ring with methoxy and formyl substituents. This combination of polar and non-polar features leads to complex solute-solvent interactions. Strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups in the solid state can make it difficult for solvent molecules to effectively solvate and dissolve the compound.

Q2: What are the best starting solvents to try for dissolving this compound?

A2: Based on the behavior of structurally similar compounds like salicylic acid and 5-methoxysalicylic acid, polar aprotic solvents and polar protic solvents are the most promising candidates. We recommend starting with the following:

  • Dimethyl Sulfoxide (DMSO): Often an excellent solvent for a wide range of organic compounds, including carboxylic acids.

  • N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent with strong solvating capabilities.

  • Tetrahydrofuran (THF): A less polar option than DMSO or DMF, but can be effective, especially with heating.

  • Alcohols (Methanol, Ethanol): These protic solvents can engage in hydrogen bonding with the solute, aiding dissolution. For salicylic acid, acetone has been shown to be a good solvent, while acetonitrile is less favorable.[1]

It is crucial to note that empirical testing is necessary to determine the optimal solvent for your specific application and desired concentration.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, in most cases, heating will increase the solubility of this compound. However, it is essential to consider the thermal stability of the compound. Prolonged heating at high temperatures could lead to degradation. We recommend a gradual increase in temperature while monitoring the solution for any color changes that might indicate decomposition. Always consult the compound's technical data sheet for any known temperature sensitivities. For many salicylic acid derivatives, increasing the temperature generally leads to higher solubility.[1]

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can significantly impact the observed solubility. In some cases, impurities may enhance solubility through a co-solvent effect, while in other instances, they can hinder the dissolution of the primary compound. For reproducible experimental results, it is imperative to use a well-characterized, high-purity sample of this compound.

II. Troubleshooting Guide: Addressing Poor Solubility

This section provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Issue: My this compound is not dissolving in my chosen organic solvent at the desired concentration.

Below is a workflow to address this common issue.

Troubleshooting_Workflow cluster_step1 Solvent Optimization cluster_step2 Physical Aids cluster_step3 pH Adjustment cluster_step4 Advanced Strategies start Initial Observation: Poor Solubility step1 Step 1: Solvent Selection & Optimization start->step1 step2 Step 2: Physical Dissolution Aids step1->step2 If solubility is still insufficient s1_a Try polar aprotic solvents (DMSO, DMF) step3 Step 3: Chemical Modification (pH Adjustment) step2->step3 If physical methods are inadequate s2_a Gentle heating (monitor for degradation) step4 Step 4: Advanced Formulation Strategies step3->step4 For complex cases or to avoid pH changes s3_a Add a non-nucleophilic organic base (e.g., DBU, DIPEA) end_success Successful Dissolution step4->end_success s4_a Solid Dispersions s1_b Try polar protic solvents (Methanol, Ethanol) s1_c Consider a co-solvent system (e.g., THF/Methanol) s1_c->step2 s2_b Sonication s2_c Vortexing/Agitation s2_c->step3 s3_b Forms a more soluble carboxylate salt s3_c Note: This alters the chemical nature of the compound s3_c->step4 s4_b Co-crystallization s4_b->end_success

Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.

Detailed Explanations for the Troubleshooting Workflow:
  • Step 1: Solvent Selection & Optimization: The choice of solvent is the most critical first step. If a single solvent system is not effective, a co-solvent system can be employed. The addition of a small amount of a highly polar solvent like DMSO to a less polar solvent can sometimes significantly improve solubility. The solubilities of carboxylic acids in certain organic solvents can be remarkably increased by the presence of a small amount of water.[2]

  • Step 2: Physical Dissolution Aids: These methods increase the kinetic energy of the system, which can help to overcome the activation energy barrier for dissolution.

    • Heating: Increases the kinetic energy of both solute and solvent molecules, leading to more frequent and energetic collisions that can break the solute's crystal lattice.

    • Sonication: Uses ultrasonic waves to induce cavitation (the formation and collapse of microscopic bubbles), which creates localized high-energy micro-environments that can break apart solute particles and enhance mass transfer.

    • Vortexing/Agitation: Increases the interaction between the solute and the solvent by continuously bringing fresh solvent into contact with the surface of the solid particles.

  • Step 3: Chemical Modification (pH Adjustment): Aromatic carboxylic acids can be converted to their more soluble salt forms.[3]

    • Mechanism: The carboxylic acid group of this compound is acidic. The addition of a base will deprotonate the carboxylic acid, forming a carboxylate salt. This salt is generally more polar and, therefore, more soluble in polar solvents.

    • Caution: This approach chemically modifies the compound. The resulting salt may have different reactivity and physical properties compared to the free acid. This may not be suitable for all experimental applications. It is recommended to use a non-nucleophilic base to avoid unwanted side reactions with the formyl group.

  • Step 4: Advanced Formulation Strategies: For particularly challenging cases, especially in the context of drug development, more advanced techniques can be considered.

    • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level. This can be achieved by methods such as spray drying or hot-melt extrusion. The amorphous nature of the drug in a solid dispersion can lead to enhanced solubility.[1]

    • Co-crystallization: This technique involves forming a crystalline solid that contains this compound and a second, highly soluble small molecule (the "co-former") in a specific stoichiometric ratio. The resulting co-crystal can have dramatically different, and often improved, solubility properties compared to the parent compound.[3][4]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments related to determining and improving the solubility of this compound.

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, THF, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 2-4 mg/mL.

  • If the solid has not completely dissolved, gently heat the mixture in a water bath to 40-50°C for 5 minutes.

  • Vortex the mixture again and visually inspect. Note if the compound becomes soluble with heating.

  • Repeat steps 1-6 for each solvent to be tested.

  • Record your observations in a table.

Table 1: Example of Qualitative Solubility Data Table

SolventSolubility at Room Temp. (approx. 2-4 mg/mL)Solubility with Heating (40-50°C)
DMSOSolubleSoluble
DMFSolubleSoluble
MethanolSparingly SolubleSoluble
AcetoneSparingly SolubleSoluble
TolueneInsolubleInsoluble
Protocol 2: pH-Mediated Solubilization (Salt Formation)

Objective: To increase the solubility of this compound in a polar organic solvent through the formation of its carboxylate salt.

Materials:

  • This compound

  • A polar organic solvent in which the compound is sparingly soluble (e.g., Methanol or THF)

  • A non-nucleophilic organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend a known amount of this compound in the chosen solvent in a flask equipped with a magnetic stir bar.

  • While stirring, add the organic base dropwise (approximately 1.1 equivalents relative to the acid).

  • Continue stirring at room temperature and observe the dissolution of the solid.

  • If the solid does not fully dissolve, gentle warming (30-40°C) can be applied.

  • Once a clear solution is obtained, the more soluble salt of this compound has been formed.

Note: The resulting solution contains the carboxylate salt of your compound. This may impact subsequent reactions or analyses.

IV. Visualization of Key Concepts

The following diagrams illustrate important concepts related to the solubility of this compound.

Solubility_Factors cluster_properties Molecular Properties Influencing Solubility cluster_solvents Solvent Properties for Effective Dissolution compound This compound prop1 Polar Groups (Carboxylic Acid, Hydroxyl) - Hydrogen Bonding compound->prop1 prop2 Aromatic Ring & Substituents - Non-polar Character compound->prop2 prop3 Crystal Lattice Energy - Solid-State Stability compound->prop3 solv2 Hydrogen Bonding Capacity (e.g., Methanol, Water) prop1->solv2 Favorable Interaction solv1 High Polarity (e.g., DMSO, DMF) prop2->solv1 Favorable Interaction (Dipole-Dipole) prop3->solv1 Overcome by Strong Solvation prop3->solv2 Overcome by Strong Solvation

Caption: Factors influencing the solubility of this compound.

V. References

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylic acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671.

  • Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152.

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.

  • Oreate AI Blog. (2026, January 8). Exploring the Solubility of Salicylic Acid: Insights and Implications.

  • Patil, S., et al. (n.d.). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry.

  • Routledge. (2015). Computational Approaches for the Prediction of pKa Values (1st ed.).

  • Scholars Research Library. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.

  • Singh, S., & Kumar, S. (2024). Recent review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 237–246.

  • Stoyanova, E., & Stoyanov, S. (2018). Salicylic Acid and Lactic Acid Co-Crystal. Acta Scientific Medical Sciences, 2(7), 96-102.

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.

  • U.S. National Library of Medicine. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients.

  • Zhang, J., & Wu, L. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2557–2579.

Sources

Technical Support Center: A Guide to Catalyst Selection and Optimization for the Synthesis of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Formyl-3-methoxysalicylic acid. This valuable intermediate presents unique synthetic challenges, primarily concerning catalyst selection, reaction optimization, and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to overcome these hurdles and achieve optimal results in your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions grounded in established chemical principles.

Q1: My reaction yield is consistently low (<20%). What are the primary factors I should investigate?

A low yield is the most common issue in the formylation of substituted salicylic acids. The problem can typically be traced back to one of four areas: catalyst efficacy, reaction conditions, reagent integrity, or workup procedure.

  • Possible Cause 1: Suboptimal Acid Catalyst.

    • Explanation: The Duff reaction, a common method for this synthesis, requires an acid catalyst to generate the active electrophile (an iminium ion) from hexamethylenetetramine (HMTA).[1][2] While glacial acetic acid is frequently used, its acidity may be insufficient for a substrate like 3-methoxysalicylic acid, whose aromatic ring is deactivated by the electron-withdrawing carboxylic acid group.

    • Solution: Consider using a stronger acid catalyst. Strong acids like methanesulfonic acid or polyphosphoric acid (PPA) have been shown to significantly improve yields in the formylation of deactivated or unreactive phenols.[3][4][5] Methanesulfonic acid, in particular, can serve as both the catalyst and the solvent, leading to higher reaction efficiency.[5][6]

  • Possible Cause 2: Inadequate Reaction Conditions.

    • Explanation: Formylation reactions often require significant thermal energy and time to proceed to completion. Insufficient heating or short reaction times will result in a large amount of unreacted starting material.[4][7]

    • Solution: Ensure the reaction is heated to an appropriate temperature (typically reflux) for a sufficient duration.[7] For reactions in acetic acid, this may mean refluxing for at least 8 hours.[1][8] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[7]

  • Possible Cause 3: Reagent Purity and Moisture.

    • Explanation: The formylating agent (HMTA) and the intermediate iminium ion are susceptible to hydrolysis. The presence of water in the reagents or solvent can quench the reactive species, drastically reducing the yield.[9]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and high-purity reagents.[10][11] If you suspect your reagents have absorbed moisture, consider using a freshly opened bottle.

  • Possible Cause 4: Incomplete Hydrolysis or Product Loss During Workup.

    • Explanation: The Duff reaction forms an imine intermediate that must be hydrolyzed with an acidic aqueous solution to yield the final aldehyde product.[1] If this hydrolysis is incomplete, the yield will be low. Furthermore, the product has some solubility in water, which can lead to losses during aqueous washing steps.[4]

    • Solution: After the initial reaction period, ensure complete hydrolysis by adding the acid/water mixture and heating if necessary. To minimize product loss, use minimal volumes of cold water for washing the crude product. Consider back-extracting the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[4]

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Evaluate Acid Catalyst start->check_catalyst check_conditions Review Reaction Conditions (Time/Temp) start->check_conditions check_reagents Assess Reagent Purity & Anhydrous State start->check_reagents check_workup Optimize Workup & Hydrolysis Step start->check_workup solution_catalyst Switch to Stronger Acid (e.g., Methanesulfonic Acid) check_catalyst->solution_catalyst If using weak acid solution_conditions Increase Reflux Time & Monitor by TLC check_conditions->solution_conditions If incomplete conversion solution_reagents Use Anhydrous Solvents & Fresh Reagents check_reagents->solution_reagents If moisture suspected solution_workup Ensure Complete Hydrolysis & Minimize Aqueous Contact check_workup->solution_workup If product loss likely

Caption: Troubleshooting workflow for addressing low product yield.

Q2: I'm observing a mixture of isomers in my final product. How can I improve selectivity for this compound?

A: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 3-methoxysalicylic acid, you have three directing groups:

  • Hydroxyl (-OH): A powerful activating, ortho, para-director.

  • Methoxy (-OCH₃): An activating, ortho, para-director.

  • Carboxylic Acid (-COOH): A deactivating, meta-director.

The positions ortho to the hydroxyl group are C3 (blocked by the methoxy group) and C6. The position para to the hydroxyl group is C5. Electrophilic aromatic substitution will be strongly favored at the positions activated by the hydroxyl and methoxy groups.

  • Favored Position (C5): This position is para to the strongly activating -OH group and meta to the deactivating -COOH group. This combination makes it the most electronically favorable site for formylation.

  • Disfavored Position (C6): This position is ortho to the -OH group but is also adjacent to the bulky -COOH group, which presents significant steric hindrance.

  • Disfavored Position (C4): This position is meta to the -OH group and ortho to the -COOH group, making it electronically and sterically unfavorable.

Solution: While the inherent electronics of the substrate strongly favor the desired 5-formyl isomer, reaction conditions can influence selectivity. Very harsh conditions (e.g., excessively high temperatures) can sometimes overcome the natural selectivity and lead to minor isomeric byproducts. Sticking to the optimized conditions for the Duff reaction, particularly using a strong acid like methanesulfonic acid at a controlled temperature (e.g., 80-90°C), generally provides good regioselectivity for the C5 position.[5][6] If an isomer is forming, it is most likely 6-formyl-3-methoxysalicylic acid, and its formation suggests the reaction conditions may be too aggressive.

Q3: My reaction mixture turns dark and forms a tar-like substance. What causes this and how can it be prevented?

A: The formation of dark, polymeric, or tarry material is a sign of side reactions, often caused by oxidation or polymerization of the phenol starting material or product under harsh conditions.[9]

  • Explanation: Phenolic compounds are susceptible to oxidation, especially at high temperatures in the presence of acid. The aldehyde product can also undergo further reactions. The Duff reaction itself involves a redox step, and uncontrolled side reactions can lead to complex, insoluble byproducts.[2]

  • Solution:

    • Temperature Control: Avoid excessive temperatures. While heat is necessary, runaway temperatures can accelerate decomposition and polymerization. Use an oil bath and a temperature controller for precise heating.

    • Inert Atmosphere: Although not always reported in standard Duff protocols, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.

    • Reagent Stoichiometry: Using a large excess of the formylating agent (HMTA) is not always beneficial and can lead to more complex side products. Use the recommended stoichiometry (typically 1.5 to 2.5 equivalents of HMTA).

Q4: I'm struggling with the final purification. What are the most effective methods to isolate the pure product?

A: Purifying formylsalicylic acids can be challenging due to the presence of unreacted starting material, isomeric byproducts, and baseline impurities. A multi-step approach is often most effective.

  • Method 1: Fractional Recrystallization.

    • Principle: This technique exploits the differential solubilities of the desired product and impurities. 5-formylsalicylic acid is generally less soluble in hot water than its 3-formyl isomer and unreacted salicylic acid.[4][8]

    • Protocol: After initial isolation by filtration, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., water, ethanol/water mixture, or acetic acid/water). Allow the solution to cool slowly. The less soluble 5-formyl product should crystallize out first, leaving more soluble impurities in the mother liquor. The process may need to be repeated for higher purity.

  • Method 2: Column Chromatography.

    • Principle: For high purity, especially when isomers are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.[10][11]

    • Protocol: The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane/methanol, is used to separate the components based on their affinity for the silica. The fractions are collected and analyzed by TLC to identify and combine those containing the pure product.

  • Method 3: Acid-Base Extraction.

    • Principle: This is a workup technique used before final purification to remove any non-acidic impurities. The carboxylic acid group of the product and starting material allows them to be selectively extracted into a basic aqueous phase.

    • Protocol: Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move to the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified acidic components, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is recommended for 3-methoxysalicylic acid, and why?

A: The Duff reaction is the most recommended method for this transformation.[1][2]

  • Rationale: The primary alternative, the Reimer-Tiemann reaction, uses chloroform and a strong base to generate dichlorocarbene as the electrophile.[12] However, this method is often low-yielding when applied to salicylic acids.[12] The Duff reaction, which uses the stable and inexpensive HMTA as the formylating agent in an acidic medium, is operationally simpler and generally more effective for this class of substrates, despite its reputation for modest yields under classical conditions.[8][12] The use of modified Duff conditions with stronger acids like methanesulfonic acid further enhances its suitability and can produce good yields.[5]

Q2: How does the choice of acid catalyst impact the Duff reaction for this substrate?

A: The acid catalyst is critical; it protonates HMTA, facilitating its decomposition into the reactive iminium ion electrophile. The strength of the acid directly influences the concentration of this electrophile and the overall reaction rate.

CatalystTypical ConditionsAdvantagesDisadvantages
Glacial Acetic Acid Reflux, ~8-12 hoursInexpensive, common solvent/catalyst.[1]May result in low yields for deactivated rings; long reaction times needed.[4]
Polyphosphoric Acid (PPA) 100-170°C, 4-5 hoursStronger acid, can improve yields for unreactive substrates.[8]Highly viscous, making stirring and workup difficult.
Methanesulfonic Acid 70-90°C, ~4-16 hoursStrong acid, often gives higher yields and faster reactions; can act as solvent.[5][6]More expensive than acetic acid; requires careful handling.
Trifluoroacetic Acid (TFA) Mild conditionsVery strong acid, effective for formylating electron-deficient phenols.[3]Expensive, volatile, and corrosive.

Q3: What is the reaction mechanism, and how do the substituents direct formylation to the C5 position?

A: The mechanism of the Duff reaction is an electrophilic aromatic substitution.

Duff_Mechanism cluster_activation Step 1: Electrophile Formation cluster_attack Step 2: Electrophilic Attack cluster_hydrolysis Step 3: Hydrolysis hmta HMTA iminium Iminium Ion (Electrophile) [CH₂=NR₂]⁺ hmta->iminium Protonation & Fragmentation h_plus H⁺ (from Acid Catalyst) substrate 3-Methoxysalicylic Acid iminium->substrate intermediate Sigma Complex (Intermediate) substrate->intermediate Nucleophilic attack from C5 imine Imine Intermediate intermediate->imine Rearomatization & Intramolecular Redox intermediate->imine product This compound imine->product Acidic Hydrolysis (H₃O⁺)

Caption: Simplified mechanism of the Duff Reaction on 3-methoxysalicylic acid.

  • Electrophile Formation: The acid catalyst protonates hexamethylenetetramine (HMTA), which then fragments to generate a reactive iminium ion. This cation is the active electrophile.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-methoxysalicylic acid acts as a nucleophile. The attack occurs preferentially at the C5 position, which is para to the powerful activating hydroxyl group, leading to the formation of a resonance-stabilized intermediate (sigma complex).

  • Rearomatization and Hydrolysis: The intermediate undergoes an intramolecular redox reaction to form an imine.[2] Subsequent hydrolysis of this imine in the acidic aqueous workup cleaves the C-N bond and forms the C=O bond of the aldehyde, yielding the final product.[1]

Q4: Are there any critical safety precautions to consider during this synthesis?

A: Yes, several safety measures are essential.

  • Acid Handling: Strong acids like methanesulfonic acid, PPA, and TFA are highly corrosive. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reagents: HMTA can be a skin and respiratory irritant. Handle it in a well-ventilated area or fume hood.

  • Reaction Quenching: The workup often involves adding the hot, acidic reaction mixture to water or ice. This should be done slowly and carefully to control the exothermic release of heat and prevent splashing.

  • Solvents: Organic solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate) are flammable and should be handled away from ignition sources.

Experimental Protocol: Modified Duff Reaction using Methanesulfonic Acid

This protocol is a representative procedure for synthesizing this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add methanesulfonic acid (10 volumes, e.g., 100 mL for 10 g of starting material) and cool the flask in an ice bath.

  • Reagent Addition: Slowly add 3-methoxysalicylic acid (1.0 eq) to the cold acid with stirring until it dissolves. Then, add hexamethylenetetramine (HMTA) (2.0 eq) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C using an oil bath. Maintain this temperature with vigorous stirring for 4-8 hours.

  • Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing the organic layer by TLC.

  • Workup and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice or into a beaker of cold water with stirring.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold water to remove residual acid and unreacted HMTA.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can then be purified further by recrystallization from an ethanol/water mixture or by column chromatography.

References

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Duff reaction. (2023). Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Duff Reaction: Researching A Modification. (2015). The ScholarShip at ECU. Retrieved January 17, 2026, from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2016). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of a Fluorescent Dyad HBO-DHP by Duff's Formylation and Hantzsch Multicomponent Reaction. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. (2020). Google Patents.
  • A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates. (2017). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Formyl-3-methoxysalicylic acid, a key building block in the synthesis of various pharmaceutical compounds, demands a robust analytical methodology to ensure its quality and the integrity of the final drug product. This guide provides an in-depth, comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside alternative analytical techniques. The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring a self-validating and authoritative approach for researchers, scientists, and drug development professionals.

The Analytical Challenge

This compound possesses multiple functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and an aldehyde. This chemical complexity necessitates a separation technique that can resolve the main component from structurally similar impurities, such as isomers, precursors, and degradation products. An ideal analytical method must be specific, sensitive, accurate, and robust.

Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, high resolving power, and compatibility with a wide range of analytes. For this compound, an RP-HPLC method provides excellent separation based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

The selection of chromatographic conditions is a critical step in method development, with each parameter chosen to address the specific chemical properties of this compound.

  • Stationary Phase: A C18 (octadecylsilane) column is the preferred stationary phase. The long alkyl chains provide a highly hydrophobic surface, which is ideal for retaining and separating aromatic compounds like salicylic acid derivatives through hydrophobic interactions. The choice of a high-purity, end-capped C18 column minimizes peak tailing, a common issue with acidic analytes, by reducing interactions with residual silanol groups on the silica support.

  • Mobile Phase: A gradient elution with a mixture of acidified water and an organic solvent (acetonitrile or methanol) is optimal.

    • Acidification: The addition of an acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase is crucial. By lowering the pH, the ionization of the carboxylic acid group on the analyte is suppressed. This un-ionized form is more hydrophobic and therefore better retained on the C18 column, leading to sharper peaks and improved resolution.[1]

    • Organic Modifier: Acetonitrile is often favored over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute any more hydrophobic impurities that may be present, ensuring a comprehensive purity profile.

  • Detection: Ultraviolet (UV) detection is a simple, robust, and cost-effective method for this analyte. The aromatic ring and conjugated system of this compound result in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to assess peak purity by comparing spectra across a single chromatographic peak. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte, typically around the absorbance maximum to ensure high sensitivity.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Analyte 5-Formyl-3-methoxysalicylic Acid Standard & Sample Injector Autosampler/ Injector Analyte->Injector Sample Injection MobilePhase Mobile Phase Preparation (Acidified Water & Acetonitrile) Pump Pump MobilePhase->Pump Pump->Injector Mobile Phase Flow Column C18 Column Injector->Column Mobile Phase Flow Detector PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report Method_Selection Start Purity Analysis of This compound Routine_QC Routine Quality Control? Start->Routine_QC Impurity_ID Impurity Identification Needed? Routine_QC->Impurity_ID No HPLC RP-HPLC Routine_QC->HPLC Yes High_Throughput High Throughput Screening? Impurity_ID->High_Throughput No LCMS LC-MS Impurity_ID->LCMS Yes High_Throughput->HPLC No UPLC UPLC High_Throughput->UPLC Yes CE Capillary Electrophoresis High_Throughput->CE Consider

Sources

A Comparative Analysis of the Reactivity of 5-Formyl-3-methoxysalicylic Acid and Other Salicylaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the reactivity of 5-Formyl-3-methoxysalicylic acid against other salicylaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and electronic factors governing their reactivity and provides detailed experimental protocols for objective performance comparison.

Introduction: The Versatility of Salicylaldehyde Derivatives

Salicylaldehyde and its derivatives are pivotal building blocks in organic synthesis, finding extensive applications in the pharmaceutical industry, coordination chemistry, and materials science. Their utility stems from the presence of a reactive aldehyde group ortho to a hydroxyl group, which can participate in a wide array of chemical transformations. The reactivity of the aldehyde group, however, is finely tuned by the nature and position of other substituents on the aromatic ring. This guide focuses on a comparative analysis of this compound, a multifunctional derivative, and places its reactivity in the context of other common salicylaldehyde derivatives.

Understanding Reactivity: The Role of Substituents

The reactivity of the aldehyde group in salicylaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects exerted by the substituents on the aromatic ring.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and formyl (-CHO) groups are strongly electron-withdrawing. They decrease the electron density on the aromatic ring and, through resonance and inductive effects, increase the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby increasing its reactivity.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and hydroxyl (-OH) are electron-donating. They increase the electron density on the ring, which in turn reduces the electrophilicity of the carbonyl carbon, leading to decreased reactivity.

  • Halogens: Halogens like chlorine (-Cl) exhibit a dual role. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. Typically, their net effect is electron-withdrawing, enhancing reactivity.

Steric Effects:

Bulky substituents near the aldehyde group can hinder the approach of nucleophiles, slowing down the reaction rate. This is particularly relevant for substituents in the ortho position.

Based on these principles, we can make qualitative predictions about the relative reactivity of various salicylaldehyde derivatives. This compound possesses a unique combination of substituents:

  • A formyl group at the 5-position (para to the hydroxyl group), which is a strong electron-withdrawing group.

  • A methoxy group at the 3-position (ortho to the aldehyde and meta to the hydroxyl), which is an electron-donating group.

  • A carboxylic acid group at the 1-position, which is an electron-withdrawing group.

The interplay of these groups will determine its overall reactivity profile. The presence of two electron-withdrawing groups (formyl and carboxylic acid) is expected to significantly enhance the electrophilicity of the aldehyde carbonyl, likely making it more reactive than salicylaldehyde itself and derivatives with electron-donating groups.

Comparative Experimental Analysis

To provide a quantitative and objective comparison, a series of experiments can be conducted. Below are detailed protocols for key reactions that are sensitive to the electronic and steric environment of the aldehyde.

Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation. The rate of this reaction is a direct measure of the aldehyde's electrophilicity.

Experimental Protocol: Kinetic Monitoring of Schiff Base Formation via UV-Vis Spectroscopy

This protocol allows for the determination of reaction rates by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Salicylaldehyde (for comparison)

  • 3-Methoxysalicylaldehyde (for comparison)

  • 5-Nitrosalicylaldehyde (for comparison)

  • Aniline

  • Absolute Ethanol

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M solutions of each salicylaldehyde derivative in absolute ethanol.

    • Prepare a 0.1 M solution of aniline in absolute ethanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to 25°C.

    • In a quartz cuvette, mix 2.0 mL of the salicylaldehyde derivative solution with 0.2 mL of the aniline solution.

    • Immediately start recording the absorbance at the λ_max of the Schiff base product (determined by a preliminary scan) at regular time intervals (e.g., every 30 seconds) for a total of 30 minutes.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot at the beginning of the reaction.

    • For a more detailed analysis, the pseudo-first-order rate constant (k_obs) can be calculated by fitting the absorbance data to a first-order rate equation, as the concentration of aniline is in large excess.

Expected Results and Interpretation:

The reactivity of the salicylaldehyde derivatives is expected to follow the order of the electron-withdrawing strength of their substituents.

CompoundExpected Relative ReactivityRationale
5-NitrosalicylaldehydeHighestStrong electron-withdrawing nitro group.
This compoundHighTwo electron-withdrawing groups (formyl and carboxylic acid) outweighing the donating methoxy group.
SalicylaldehydeModerateUnsubstituted baseline.
3-MethoxysalicylaldehydeLowestElectron-donating methoxy group.

The experimental data will provide quantitative validation of these predictions.

Visualization of Experimental Workflow:

Schiff_Base_Kinetics cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep1 Prepare 0.01 M Aldehyde Solutions in Ethanol mix Mix Aldehyde and Aniline Solutions in Cuvette at 25°C prep1->mix prep2 Prepare 0.1 M Aniline Solution in Ethanol prep2->mix measure Monitor Absorbance Change over Time using UV-Vis mix->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate and Pseudo-First-Order Rate Constant plot->calculate

Caption: Workflow for the kinetic analysis of Schiff base formation.

Aldol Condensation

The aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. The reactivity of the aldehyde as an electrophile can be compared by reacting it with a common enolate source.

Experimental Protocol: Comparative Aldol Condensation with Acetone

Materials:

  • This compound

  • Salicylaldehyde

  • 3-Methoxysalicylaldehyde

  • 5-Nitrosalicylaldehyde

  • Acetone

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system

Procedure:

  • Reaction Setup:

    • In separate flasks, dissolve 1 mmol of each salicylaldehyde derivative in 10 mL of ethanol.

    • To each flask, add 5 mmol of acetone and 1 mL of 10% aqueous sodium hydroxide solution.

    • Stir the reaction mixtures at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reactions by taking small aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC.

    • For a quantitative comparison, inject aliquots into an HPLC system to determine the concentration of the starting material and the product.

  • Data Analysis:

    • The relative reactivity can be qualitatively assessed by observing the rate of disappearance of the starting aldehyde spot and the appearance of the product spot on the TLC plates.

    • Quantitatively, the initial reaction rates can be determined from the HPLC data by plotting the concentration of the product versus time.

Expected Results and Interpretation:

Similar to Schiff base formation, the rate of the aldol condensation is expected to be faster for aldehydes with more electron-withdrawing substituents. The presence of the acidic carboxylic acid group in this compound might require careful pH control to prevent side reactions.

Visualization of Aldol Condensation Mechanism:

Aldol_Condensation cluster_mechanism Base-Catalyzed Aldol Condensation Enolate\nFormation Enolate Formation Nucleophilic\nAttack Nucleophilic Attack Enolate\nFormation->Nucleophilic\nAttack 1. Deprotonation of Acetone Protonation Protonation Nucleophilic\nAttack->Protonation 2. Attack on Aldehyde Carbonyl Dehydration\n(optional) Dehydration (optional) Protonation->Dehydration\n(optional) 3. Protonation of Alkoxide

Caption: Key steps in the base-catalyzed aldol condensation.

Dakin Oxidation

The Dakin oxidation is the reaction of an ortho- or para-hydroxybenzaldehyde with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.[1]

Experimental Protocol: Comparative Dakin Oxidation

Materials:

  • This compound

  • Salicylaldehyde

  • 3-Methoxysalicylaldehyde

  • 5-Nitrosalicylaldehyde

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (1 M solution)

  • Water

  • HPLC system

Procedure:

  • Reaction Setup:

    • In separate temperature-controlled reaction vessels, dissolve 0.5 mmol of each salicylaldehyde derivative in 10 mL of 1 M sodium hydroxide solution.

    • Equilibrate the solutions to 30°C.

  • Reaction Initiation and Monitoring:

    • To each vessel, add 1.0 mL of 30% hydrogen peroxide solution to initiate the reaction.

    • At regular time intervals (e.g., every 5 minutes), withdraw a 0.5 mL aliquot, quench the reaction by adding it to 1 mL of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Data Analysis:

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining aldehyde.

    • Plot the natural logarithm of the aldehyde concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (k_obs).

Expected Results and Interpretation:

The rate of the Dakin oxidation is dependent on the nucleophilic attack of the hydroperoxide ion on the carbonyl carbon. Therefore, aldehydes with higher electrophilicity (those with electron-withdrawing groups) are expected to react faster.

Synthesis of this compound

While not commercially available in large quantities, this compound can be synthesized in the laboratory. A plausible synthetic route starts from 3-methoxysalicylic acid, which can be formylated using established methods.

Proposed Synthesis via Duff Reaction:

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) in an acidic medium.

Procedure:

  • Reaction:

    • In a round-bottom flask, dissolve 3-methoxysalicylic acid in a mixture of acetic acid and trifluoroacetic acid.

    • Add hexamethylenetetramine in portions while stirring.

    • Heat the reaction mixture under reflux for several hours.

  • Workup and Purification:

    • After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The reactivity of this compound is predicted to be high among salicylaldehyde derivatives due to the presence of two strong electron-withdrawing groups. This guide provides a theoretical framework for understanding this reactivity and detailed, self-validating experimental protocols to quantitatively compare it with other salicylaldehydes. By employing these methods, researchers can obtain reliable, comparative data to inform their synthetic strategies and drug development efforts.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
  • Noyce, D. S., & Snyder, L. R. (1959). The Kinetics and Mechanism of the Condensation of Benzaldehyde and Acetophenone. Journal of the American Chemical Society, 81(3), 620–624.
  • Leussing, D. L., & Leach, B. E. (1971). Stabilities, rates of formation, and rates of transimination in aqueous solutions of some zinc(II)-Schiff base complexes derived from salicylaldehyde. Journal of the American Chemical Society, 93(14), 3377–3384.
  • Guthrie, J. P. (1974). The aldol condensation of acetaldehyde: the equilibrium constant for the reaction and the rate constant for the hydroxide catalyzed retro-aldol reaction. Canadian Journal of Chemistry, 52(11), 2037-2040.
  • Dakin, H. D. (1909). The oxidation of hydroxy-derivatives of benzaldehyde, acetophenone, and related substances. American Chemical Journal, 42(6), 477-498.
  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1989.

Sources

A Comprehensive Guide to the Structural Validation of 5-Formyl-3-methoxysalicylic acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural walkthrough for the structural validation of 5-Formyl-3-methoxysalicylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy in providing unambiguous structural elucidation and compare its performance with alternative analytical methods.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical synthesis and drug discovery, the absolute confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This compound, a polysubstituted aromatic compound, presents a valuable scaffold with multiple reactive sites—a carboxylic acid, a phenolic hydroxyl, an aldehyde, and a methoxy group. Each functional group imparts specific chemical properties, and their precise arrangement on the benzene ring is critical to the molecule's intended function. While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands alone in its ability to deliver a complete, atom-by-atom map of connectivity. This guide will demonstrate how a synergistic interpretation of ¹H and ¹³C NMR spectra provides irrefutable proof of structure for this compound.

Part 1: The NMR Approach to Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to generate a detailed picture of the molecular framework. By observing the chemical environment, connectivity, and relative numbers of these nuclei, we can piece together the molecular structure with high fidelity.

Experimental Protocol: High-Resolution NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Causality of Solvent Choice: For this compound, with its acidic protons (carboxylic and phenolic), the choice of deuterated solvent is critical. While Chloroform-d (CDCl₃) is common, it can lead to variable chemical shifts and peak broadening for acidic protons due to hydrogen bonding and exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice in this case. Its high polarity readily dissolves the compound, and its hydrogen-bond accepting nature slows the exchange rate of the -OH and -COOH protons, allowing for their sharper, more reliable observation.

Step-by-Step Protocol:

  • Mass Measurement: Accurately weigh 10-20 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial.[3] Vortex or gently warm the vial if necessary to ensure complete dissolution. A clear, homogenous solution is essential.[2]

  • Filtration: To remove any microscopic particulate matter that can interfere with the magnetic field homogeneity, filter the solution.[4] A common method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or a Kimwipe directly into a clean, high-quality 5 mm NMR tube.[4]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.6-0.7 mL), which is optimal for modern spectrometers.[1][3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid using paper labels or tape near the bottom of the tube where the measurement occurs.[4]

Part 2: Spectral Interpretation and Validation

The following analysis is based on established principles of NMR spectroscopy and the known effects of various functional groups on chemical shifts.[5]

Molecular Structure and Atom Numbering:

(Note: The DOT script above is for conceptual layout. A chemical drawing program would be used for the actual image.)

Structure of this compound with atom numberingFigure 1. Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), their electronic environment (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting/multiplicity).[6]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-COOH (on C1)~11.0 - 13.0Broad Singlet1HThe carboxylic acid proton is highly deshielded and acidic.[7][8] Its signal is often broad due to exchange.
-CHO (on C5)~9.8 - 10.0Singlet1HAldehyde protons are characteristically found far downfield due to the magnetic anisotropy of the C=O bond and its electron-withdrawing nature.[7][9]
Ar-H (H6)~7.8 - 8.0Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the carboxylic acid, causing a significant downfield shift. It is split by H4.
Ar-H (H4)~7.5 - 7.7Doublet (d)1HThis proton is ortho to the carboxylic acid and meta to the aldehyde. It is split by H6.
-OH (on C2)~5.0 - 9.0Broad Singlet1HThe phenolic proton's chemical shift is variable and concentration-dependent. The signal is typically broad.
-OCH₃ (on C3)~3.9 - 4.1Singlet3HMethoxy protons are shielded relative to aromatic protons and appear as a sharp singlet as there are no adjacent protons.[6]
¹³C NMR Spectrum: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Due to the lack of symmetry in this compound, nine distinct signals are expected.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Signal AssignmentPredicted δ (ppm)Rationale
C=O (Aldehyde)~190 - 195The aldehyde carbonyl carbon is highly deshielded and is one of the most downfield signals.
C=O (Carboxylic Acid)~168 - 172The carboxylic acid carbonyl is also downfield, but typically more shielded than an aldehyde carbonyl.
C3 (Ar-C-OCH₃)~160 - 165Aromatic carbon attached to an oxygen (methoxy group) is significantly deshielded.
C2 (Ar-C-OH)~155 - 160Aromatic carbon attached to a hydroxyl group is also deshielded.
C5 (Ar-C-CHO)~135 - 140The ipso-carbon attached to the formyl group.
C6 (Ar-CH)~130 - 135Aromatic CH carbon.
C1 (Ar-C-COOH)~125 - 130The ipso-carbon attached to the carboxylic acid group.
C4 (Ar-CH)~115 - 120Aromatic CH carbon.
-OCH₃~55 - 60The methoxy carbon is in the typical range for sp³ carbons attached to an oxygen atom.

The combination of these ¹H and ¹³C NMR datasets provides a unique fingerprint. The observed chemical shifts, integrations, and splitting patterns must all align with the proposed structure of this compound for the validation to be considered complete.

Part 3: A Comparative Look at Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-technique approach is often employed for comprehensive characterization.[10][11]

TechniqueInformation ProvidedStrengthsLimitations for this Application
NMR Spectroscopy - Atom Connectivity (¹H-¹H, ¹H-¹³C) - Stereochemistry - Number of unique nuclei - Electronic environment Unambiguously determines the complete 3D structure and isomeric purity.[12]Requires a larger sample amount than MS. Can be insensitive for very low concentration samples.
Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern Extremely sensitive, requires a very small sample amount. Provides the molecular formula.[13]Cannot distinguish between isomers (e.g., 3-formyl vs. 5-formyl salicylic acid derivatives). Provides no direct information on atom connectivity.
Infrared (IR) Spectroscopy - Presence of Functional Groups Fast, simple, and non-destructive. Confirms the presence of key groups like -OH (broad), C=O (sharp, strong), and C-O.[13]Provides no information on the carbon-hydrogen framework or the relative positions of functional groups.[13] Many compounds can have similar IR spectra.

As the table illustrates, while MS would confirm the mass and formula and IR would confirm the presence of the expected functional groups, only NMR can definitively establish the substitution pattern on the aromatic ring, thus distinguishing this compound from its potential isomers.

Workflow for Complete Structural Validation

The logical flow from sample receipt to final structural confirmation is a critical, self-validating process.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis & Interpretation cluster_3 Validation & Comparison prep1 Weigh Compound (10-20 mg) prep2 Dissolve in DMSO-d6 (0.7 mL) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Acquire 1H NMR Spectrum prep3->acq1 acq2 Acquire 13C NMR Spectrum prep3->acq2 ana1 Analyze 1H Data: Chemical Shift, Integration, Multiplicity acq1->ana1 ana2 Analyze 13C Data: Number of Signals, Chemical Shift acq2->ana2 ana3 Assign All Signals to Proposed Structure ana1->ana3 ana2->ana3 val1 Compare Data to Predicted Spectrum ana3->val1 val3 Data Match? val1->val3 val2 Complementary Analysis (MS for MW, IR for FGs) val2->val3 final Structure Confirmed: This compound val3->final Yes

Figure 2. Experimental workflow for NMR-based structural validation.

Conclusion

The structural validation of this compound serves as an exemplary case for the power and necessity of modern NMR spectroscopy. Through a systematic process of sample preparation, data acquisition, and detailed spectral interpretation, both ¹H and ¹³C NMR provide a wealth of data that, when combined, leave no ambiguity. The predicted chemical shifts, signal multiplicities, and integration values create a unique spectral signature that must match the experimental data to confirm the molecular structure. While complementary techniques like mass spectrometry and infrared spectroscopy are valuable for confirming molecular weight and the presence of functional groups, they lack the resolving power of NMR to define the precise constitutional isomerism. Therefore, the rigorous application of NMR spectroscopy, as detailed in this guide, remains the unequivocal gold standard for structural elucidation in the scientific community.

References

  • University of Arizona. NMR Sample Preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • ResearchGate. ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • University of Cambridge. NMR Sample Preparation.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Western University. NMR Sample Preparation.
  • OrganicChemGuide. ¹H NMR Chemical Shifts.
  • RSC Publishing. The halogen effect on the ¹³C NMR chemical shift in substituted benzenes.
  • Modgraph. ¹H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
  • Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring.
  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • YouTube. How to Interpret Chemical Shift in the 1H NMR (O Chem).
  • Semantic Scholar. ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • PubMed Central. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data.
  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods.
  • YouTube. Interpreting Aromatic NMR Signals.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation.
  • KPU Pressbooks. ¹H NMR Spectra and Interpretation (Part I).
  • Springer. Basic ¹H- and ¹³C-NMR Spectroscopy.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding Molecular Structure Through Fragmentation

In the landscape of analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The technique, particularly when coupled with energetic ionization methods like Electron Ionization (EI), provides a molecular fingerprint in the form of a fragmentation pattern. These patterns, arising from the controlled decomposition of a molecule's radical cation, offer profound insights into its constituent functional groups and their connectivity. For researchers in drug discovery and development, a priori knowledge of a compound's fragmentation behavior is critical for its unambiguous identification in complex matrices, metabolite profiling, and quality control.

This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Formyl-3-methoxysalicylic acid . As no definitive, published spectrum for this specific molecule is readily available, this guide synthesizes foundational principles of mass spectrometry and draws comparisons with structurally related analogues to construct a robust, theoretical fragmentation model. We will compare our predicted pattern with the well-documented fragmentation of its core structure, Salicylic Acid , to highlight the influence of the methoxy and formyl substituents. This comparative approach is designed to equip researchers with the necessary framework to identify and characterize this and similar molecules with confidence.

Experimental Protocols: A Blueprint for Data Acquisition

To ensure the generation of high-quality, reproducible mass spectra, a meticulously designed experimental protocol is paramount. The following outlines a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the preferred method for volatile and semi-volatile compounds amenable to EI.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve Sample (e.g., in Methanol/BSTFA) prep2 Derivatization (Silylation) (Optional, for volatility) prep1->prep2 If necessary gc1 Inject Sample (1 µL) prep2->gc1 gc2 Vaporization (250°C) gc1->gc2 gc3 Separation on Capillary Column (e.g., DB-5ms) gc2->gc3 gc4 Temperature Gradient Elution gc3->gc4 ms1 Electron Ionization (70 eV) gc4->ms1 ms2 Quadrupole Mass Analyzer ms1->ms2 ms3 Detection & Spectrum Generation ms2->ms3

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step GC-MS Methodology
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent like methanol or ethyl acetate.

    • Causality: Due to the presence of acidic protons (hydroxyl and carboxyl), derivatization is often recommended to improve thermal stability and chromatographic peak shape. Trimethylsilylation (TMS) is a common choice.[1] This is achieved by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating the mixture (e.g., at 60°C for 30 minutes).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, set to 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Causality: This temperature program ensures good separation of the analyte from any impurities or solvent front while maintaining a sharp peak shape.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Justification: 70 eV is the standard ionization energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-500. This range is sufficient to capture the molecular ion and all significant fragments.

Fragmentation Pattern Analysis: A Tale of Two Molecules

The fragmentation of an organic molecule is not random; it is governed by the stability of the resulting ions and neutral losses. Aromatic systems, like the one in our target molecule, tend to produce stable molecular ions. The fragmentation is then directed by the attached functional groups.

Baseline Comparison: The Fragmentation of Salicylic Acid

To understand the influence of the formyl and methoxy groups, we must first examine the fragmentation of the parent structure, salicylic acid (Molecular Weight: 138 g/mol ). Its fragmentation is dominated by the "ortho effect," an interaction between the adjacent hydroxyl and carboxylic acid groups.[1][2][3]

  • Molecular Ion (m/z 138): A prominent molecular ion peak is expected due to the stable aromatic ring.

  • Loss of Water (m/z 120): The primary and most characteristic fragmentation is the loss of a water molecule (H₂O, 18 Da). This occurs through a rearrangement where the carboxyl group's hydroxyl hydrogen is transferred to the phenolic oxygen, followed by the elimination of water. This is a hallmark of the ortho-positioning of these groups.[1]

  • Loss of Carbon Monoxide (m/z 92): The ion at m/z 120 readily loses carbon monoxide (CO, 28 Da) to form a highly stable cyclopentadienyl cation fragment at m/z 92.

  • Loss of a Hydroxyl Radical (m/z 121): A less prominent pathway involves the alpha-cleavage of the hydroxyl radical (•OH, 17 Da) from the carboxylic acid group.

M Salicylic Acid [M]⁺• m/z 138 M_H2O [M - H₂O]⁺• m/z 120 M->M_H2O - H₂O (ortho effect) M_OH [M - •OH]⁺ m/z 121 M->M_OH - •OH M_H2O_CO [M - H₂O - CO]⁺ m/z 92 M_H2O->M_H2O_CO - CO

Caption: Fragmentation pathway of Salicylic Acid.

Predicted Fragmentation of this compound

Now, we introduce the formyl (-CHO) and methoxy (-OCH₃) groups. The molecular weight of this compound is 196 g/mol . We can predict its fragmentation by considering the pathways available to salicylic acid alongside new pathways introduced by the additional substituents.

  • Molecular Ion (m/z 196): A strong molecular ion peak is expected.

  • Pathways from the Salicylic Acid Core:

    • Loss of Water (m/z 178): The ortho effect is still expected to be a major pathway, leading to a significant peak at m/z 178 from the loss of H₂O (18 Da).

    • Subsequent Loss of CO (m/z 150): The ion at m/z 178 will likely lose CO (28 Da) to produce a fragment at m/z 150.

    • Loss of a Hydroxyl Radical (m/z 179): Simple cleavage of the •OH radical (17 Da) from the carboxylic acid will yield an ion at m/z 179.

  • Pathways from the Methoxy Group:

    • Loss of a Methyl Radical (m/z 181): A characteristic fragmentation for methoxy-substituted aromatics (anisoles) is the loss of a methyl radical (•CH₃, 15 Da), which would produce a prominent ion at m/z 181.[4]

    • Subsequent Loss of CO (m/z 153): The resulting ion at m/z 181 can then lose CO (28 Da) to form an ion at m/z 153.

  • Pathways from the Formyl Group:

    • Loss of a Hydrogen Radical (m/z 195): Aromatic aldehydes typically show a loss of the aldehydic hydrogen radical (•H, 1 Da), leading to a strong [M-1]⁺ peak.[5][6][7] We predict a significant ion at m/z 195.

    • Loss of the Formyl Radical (m/z 167): Cleavage of the entire formyl radical (•CHO, 29 Da) will produce an ion at m/z 167.[6]

G cluster_ortho Ortho Effect Pathway cluster_methoxy Methoxy Pathway cluster_formyl Formyl Pathway M This compound [M]⁺• m/z 196 m178 [M - H₂O]⁺• m/z 178 M->m178 - H₂O m181 [M - •CH₃]⁺ m/z 181 M->m181 - •CH₃ m195 [M - •H]⁺ m/z 195 M->m195 - •H m167 [M - •CHO]⁺ m/z 167 M->m167 - •CHO m150 [M - H₂O - CO]⁺ m/z 150 m178->m150 - CO m153 [M - •CH₃ - CO]⁺ m/z 153 m181->m153 - CO

Caption: Predicted major fragmentation pathways for this compound.

Comparative Data Summary

The following table summarizes the key predicted fragments for this compound and the known fragments of salicylic acid. This side-by-side comparison clearly illustrates the diagnostic ions that arise from the additional functional groups.

m/z Proposed Neutral Loss Formula of Loss Compound
196--This compound
195•HHThis compound
181•CH₃CH₃This compound
178H₂OH₂OThis compound
167•CHOCHOThis compound
153•CH₃, COCH₃, COThis compound
150H₂O, COH₂O, COThis compound
138--Salicylic Acid
121•OHOHSalicylic Acid
120H₂OH₂OSalicylic Acid
92H₂O, COH₂O, COSalicylic Acid

Conclusion

The mass spectral fragmentation of this compound is predicted to be rich and informative, driven by the interplay of its three functional groups. While the characteristic ortho effect leading to the loss of water (m/z 178) is anticipated to be a dominant pathway inherited from its salicylic acid core, the presence of the methoxy and formyl groups provides unique and diagnostic fragmentation channels. The loss of a methyl radical (to m/z 181) and a hydrogen radical (to m/z 195) are expected to be highly characteristic fragments.

By comparing this predicted pattern to the simpler fragmentation of salicylic acid, researchers can readily identify the spectral features indicative of the additional substitutions. This guide provides a robust theoretical framework for the identification of this compound, serving as a valuable resource for method development, compound characterization, and metabolic studies in the pharmaceutical and chemical sciences.

References

  • Roithová, J., Schröder, D., & Schwarz, H. (2005). Substituent Effects in the Unimolecular Fragmentation of Anisole Dication Derivatives. The Journal of Physical Chemistry A, 109(49), 11135–11142. Available at: [Link]

  • Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive. Available at: [Link]

  • Todua, N., & Mikaia, A. (2015). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. American Journal of Analytical Chemistry, 6, 940-953. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Halder, D., et al. (2017). A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid, an Active Metabolite of Acetylsalicylic Acid: Application to in Vivo Pharmacokinetic and Bioequivalence Study in Indian Healthy Male Volunteers. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. Available at: [Link]

  • Dlamini, M., et al. (2021). Assessment of nonsteroidal anti-inflammatory drugs by ultrasonic-assisted extraction and GC-MS in Mgeni and Msunduzi river sediments, KwaZulu-Natal, South Africa. ResearchGate. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]

  • Segura-Carretero, A., et al. (2012). Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques. PubMed. Available at: [Link]

  • Van den Broeck, I., et al. (2010). Extracted fragment ion chromatograms and MS/MS spectra of [MH]− ions of salicylic acid (1), meloxicam (2), flunixin (3), phenylbutazone (4), desoximethasone (I.S.) (5), and tolfenamic acid (6). ResearchGate. Available at: [Link]

  • NIST. (n.d.). 3-Hydroxy-4-methoxybenzoic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Chad's Prep. (n.d.). Fragmentation Patterns of Ketones and Aldehydes. Available at: [Link]

  • Todua, N. G., & Mikaia, A. I. (2015). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]

  • Todua, N. G., & Mikaia, A. (2015). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. Available at: [Link]

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A Comparative Guide to the Biological Activity of Schiff Bases Derived from 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative framework for evaluating the biological activities of Schiff bases synthesized from 5-Formyl-3-methoxysalicylic acid. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, detailed experimental protocols, and a basis for structure-activity relationship (SAR) studies. While direct comparative studies on a wide array of these specific derivatives are nascent, this guide establishes a robust methodology for their evaluation, drawing parallels from closely related analogues to inform experimental design and interpretation.

Introduction: The Versatility of Salicylaldehyde-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities.[1][2] The imine group is crucial for their biological mechanism, and their activity can be fine-tuned by the electronic and steric properties of the substituents on the aldehyde and amine precursors. Salicylaldehyde derivatives are particularly noteworthy precursors, with the hydroxyl group often playing a key role in the chelation of metal ions and interaction with biological targets. The focus of this guide, this compound, offers a unique scaffold with multiple functional groups—aldehyde, hydroxyl, methoxy, and carboxylic acid—that can influence the biological profile of the resulting Schiff bases.

The coordination of Schiff bases with metal ions often enhances their biological activity. Chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes, potentially leading to more potent antimicrobial and anticancer effects.[2]

Synthesis of Schiff Bases from this compound: A General Protocol

The synthesis of Schiff bases from this compound and various primary amines is typically a straightforward condensation reaction. The following protocol provides a general and efficient method for their preparation.

Experimental Protocol: Synthesis of Schiff Bases

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then refluxed for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, allowing the Schiff base product to precipitate.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a vacuum desiccator.

  • Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed to obtain a pure product.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the resulting Schiff base, and its boiling point is suitable for refluxing conditions.

  • Glacial Acetic Acid as Catalyst: The acidic medium protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Refluxing: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield of the Schiff base in a shorter time.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 5-Formyl-3-methoxysalicylic_acid This compound Condensation Condensation Reaction 5-Formyl-3-methoxysalicylic_acid->Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Condensation Solvent Ethanol Solvent->Condensation Catalyst Glacial Acetic Acid Catalyst->Condensation Heat Reflux Heat->Condensation Schiff_Base Schiff Base Product Condensation->Schiff_Base Purification Filtration & Recrystallization Schiff_Base->Purification Final_Product Pure Schiff Base Purification->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

Comparative Biological Evaluation

This section outlines the methodologies for a comparative study of the biological activities of the synthesized Schiff bases. For illustrative purposes, data from a closely related Schiff base derived from 3-methoxysalicylaldehyde and aniline is included.

Antimicrobial Activity

The antimicrobial potential of Schiff bases is a significant area of investigation. The presence of the azomethine group is often critical for this activity.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal cultures (e.g., Aspergillus niger)

  • Synthesized Schiff bases dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • Sterile cork borer

Procedure:

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates uniformly with the test microorganisms.

  • Create wells of a standard diameter in the agar plates using a sterile cork borer.

  • Add a fixed volume of the Schiff base solutions (at a known concentration) into the wells.

  • A well with the solvent (DMSO) serves as a negative control, and wells with standard antibiotic/antifungal serve as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)A. niger (Fungus)
Schiff Base 1 (from Aniline) Data Point 1Data Point 2Data Point 3
Schiff Base 2 (from p-toluidine) Data Point 4Data Point 5Data Point 6
Schiff Base 3 (from p-anisidine) Data Point 7Data Point 8Data Point 9
Standard Antibiotic e.g., 25e.g., 22N/A
Standard Antifungal N/AN/Ae.g., 20

Note: Data points are placeholders for experimental results. For a closely related Schiff base from 3-methoxysalicylaldehyde and aniline, zones of inhibition were observed against S. aureus and E. coli.[1]

Structure-Activity Relationship Insights:

The antimicrobial activity is expected to vary with the substituent on the amine-derived phenyl ring. Electron-donating groups (e.g., -CH₃, -OCH₃) may enhance activity, while electron-withdrawing groups (e.g., -Cl, -NO₂) could have a different effect. The lipophilicity of the molecule also plays a crucial role in its ability to penetrate microbial cell membranes.

Antioxidant Activity

Schiff bases, particularly those with phenolic hydroxyl groups, are known to exhibit antioxidant properties by scavenging free radicals.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Synthesized Schiff bases dissolved in methanol

  • Standard antioxidant (e.g., Ascorbic acid)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare different concentrations of the Schiff base solutions in methanol.

  • To a fixed volume of DPPH solution, add an equal volume of the Schiff base solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution) and A_s is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.

Data Presentation: Comparative Antioxidant Activity (IC₅₀ in µg/mL)

CompoundDPPH Radical Scavenging (IC₅₀)
Schiff Base 1 (from Aniline) Data Point A
Schiff Base 2 (from p-toluidine) Data Point B
Schiff Base 3 (from p-anisidine) Data Point C
Ascorbic Acid (Standard) e.g., 5.0

Note: Data points are placeholders for experimental results.

Structure-Activity Relationship Insights:

The presence of the phenolic hydroxyl group and the methoxy group on the salicylaldehyde ring are expected to contribute significantly to the antioxidant activity. The nature of the substituent on the amine part can further modulate this activity. Electron-donating groups can increase the electron density on the molecule, enhancing its ability to donate a hydrogen atom to the DPPH radical.

Anticancer Activity

The cytotoxic potential of Schiff bases against various cancer cell lines is an active area of research.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., Vero)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Vero (Normal Cells)
Schiff Base 1 (from Aniline) Data Point XData Point YData Point Z
Schiff Base 2 (from p-toluidine) Data Point AData Point BData Point C
Schiff Base 3 (from p-anisidine) Data Point DData Point EData Point F
Doxorubicin (Standard) e.g., 1.2e.g., 0.8e.g., 10.5

Note: Data points are placeholders for experimental results.

Structure-Activity Relationship Insights:

The anticancer activity of Schiff bases is often attributed to their ability to interfere with various cellular processes, including DNA synthesis and enzyme function. The lipophilicity and steric factors of the substituents on the Schiff base can influence its uptake by cancer cells and its interaction with intracellular targets. A higher IC₅₀ value for normal cells compared to cancer cells indicates selectivity, which is a desirable characteristic for a potential anticancer agent.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_antioxidant Antioxidant Screening cluster_anticancer Anticancer Screening Synthesized_Schiff_Bases Synthesized Schiff Bases Agar_Well_Diffusion Agar Well Diffusion Synthesized_Schiff_Bases->Agar_Well_Diffusion DPPH_Assay DPPH Assay Synthesized_Schiff_Bases->DPPH_Assay MTT_Assay MTT Assay Synthesized_Schiff_Bases->MTT_Assay Zone_of_Inhibition Measure Zone of Inhibition (mm) Agar_Well_Diffusion->Zone_of_Inhibition IC50_Antioxidant Determine IC50 (µg/mL) DPPH_Assay->IC50_Antioxidant IC50_Anticancer Determine IC50 (µM) MTT_Assay->IC50_Anticancer

Caption: Workflow for the biological screening of Schiff bases.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative study of the biological activities of Schiff bases derived from this compound. By systematically synthesizing a library of these compounds with diverse amine precursors and evaluating their antimicrobial, antioxidant, and anticancer properties using the detailed protocols herein, researchers can establish valuable structure-activity relationships. The insights gained from such studies will be instrumental in the rational design of novel and potent therapeutic agents. Future work should also explore the synthesis and biological evaluation of metal complexes of these Schiff bases, as chelation is a well-established strategy for enhancing biological activity.

References

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comparison of synthetic routes to 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-Formyl-3-methoxysalicylic Acid

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block, notable for its trifunctional nature—possessing a carboxylic acid, a hydroxyl group, and an aldehyde. These functionalities offer versatile handles for a wide array of chemical modifications, making it a crucial precursor in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

This guide provides a comprehensive comparison of the primary synthetic strategies to produce this compound. We will delve into the mechanistic underpinnings, practical experimental considerations, and performance metrics of each route to provide a clear, data-driven recommendation for its synthesis.

Core Synthetic Strategies: A High-Level Overview

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct Formylation of a Substituted Salicylic Acid : This strategy involves the direct introduction of a formyl (-CHO) group onto a pre-existing 3-methoxysalicylic acid backbone. The success of this approach hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor formylation at the C-5 position.

  • Multi-Step Synthesis with Formylation of a Precursor : This approach involves starting with a more readily available precursor, performing a formylation reaction, and then chemically modifying the other functional groups to arrive at the final product. This often provides better control over regioselectivity and can lead to higher overall yields.

The following diagram illustrates the conceptual divergence of these strategies.

Synthetic_Strategies cluster_direct Direct Formylation Approaches cluster_multistep Multi-Step Approaches Start Target: this compound Direct Strategy 1: Direct Formylation Start->Direct MultiStep Strategy 2: Multi-Step Synthesis Start->MultiStep Duff Duff Reaction Direct->Duff Vilsmeier Vilsmeier-Haack Reaction Direct->Vilsmeier Precursor Formylation of Precursor (e.g., Methyl 2-methoxybenzoate) MultiStep->Precursor Modification Functional Group Modification Precursor->Modification

Caption: High-level overview of synthetic strategies.

In-Depth Analysis of Synthetic Routes

Route 1: The Duff Reaction

The Duff reaction is a classic method for the formylation of electron-rich aromatic compounds, particularly phenols.[1] It employs hexamine (hexamethylenetetramine) as the formyl source in an acidic medium.[1][2]

Mechanism and Rationale: The reaction proceeds through an electrophilic aromatic substitution.[2] In an acidic environment, hexamine is protonated and fragments to generate an iminium ion (CH₂⁺=NR₂), which serves as the key electrophile.[1][3] The aromatic ring of the salicylic acid derivative attacks this iminium ion. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product.[1][3]

The directing effects of the substituents on the 3-methoxysalicylic acid ring are crucial. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors, while the carboxylic acid (-COOH) is a deactivating, meta-director. The C-5 position is para to the powerful hydroxyl directing group and ortho to the methoxy group, making it the most electronically favorable site for electrophilic attack.

Duff_Reaction_Mechanism Substrate 3-Methoxysalicylic Acid Sigma Sigma Complex Substrate->Sigma Electrophilic Attack Hexamine Hexamine + H⁺ Iminium Iminium Ion (Electrophile) Hexamine->Iminium Fragmentation Iminium->Sigma Electrophilic Attack Benzylamine Benzylamine Intermediate Sigma->Benzylamine Hydrolysis Hydrolysis Benzylamine->Hydrolysis Intramolecular Redox Product This compound Hydrolysis->Product

Caption: Simplified mechanism of the Duff Reaction.

Performance and Considerations: While the Duff reaction is operationally simple and uses inexpensive reagents, it often suffers from modest yields.[1][4] The reaction can sometimes produce a mixture of 3-formyl and 5-formyl isomers when applied to salicylic acid, necessitating chromatographic separation.[2]

Route 2: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful tool for formylating electron-rich aromatic systems.[5] It utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

Mechanism and Rationale: DMF reacts with POCl₃ to form an electrophilic chloromethyliminium salt, the Vilsmeier reagent.[6] This electrophile is less reactive than those in other acylations, making the reaction highly selective for activated aromatic rings like phenols.[6] The aromatic substrate attacks the iminium salt in an electrophilic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[5][6]

Similar to the Duff reaction, the regioselectivity is governed by the directing groups on the ring, making the C-5 position the most probable site of formylation.

Performance and Considerations: The Vilsmeier-Haack reaction can provide good to excellent yields for suitable substrates.[7] However, the reagents, particularly POCl₃, are corrosive and moisture-sensitive, requiring careful handling and anhydrous conditions. The reaction is widely applied for the synthesis of aromatic and heteroaromatic carboxaldehydes.[7]

Route 3: Multi-Step Synthesis via Methyl 2-methoxybenzoate

This route represents a more strategic approach that has been successfully implemented on a larger scale. It involves two main stages:

  • Esterification and Etherification : Salicylic acid is first converted to its methyl ester and the phenolic hydroxyl is methylated. This can be done in one step using a reagent like dimethyl sulfate in the presence of a base to yield Methyl 2-methoxybenzoate.

  • Formylation : The resulting Methyl 2-methoxybenzoate is then subjected to formylation.

This strategy is advantageous because it protects the potentially interfering hydroxyl and carboxylic acid groups, allowing for a cleaner formylation reaction. The formylation of Methyl 2-methoxybenzoate has been effectively achieved using a modified Duff reaction with hexamine in methanesulfonic acid, reportedly leading to high yields.[8][9]

Mechanism and Rationale: In the second step, the methoxy and methoxycarbonyl groups guide the formylation. The methoxy group is a strong ortho, para-director, while the ester group is a meta-director. The position para to the strong methoxy directing group (C-5) is strongly favored for electrophilic attack. The use of methanesulfonic acid provides a strong acidic medium that facilitates the formation of the reactive iminium species from hexamine.[8]

Multi_Step_Synthesis SA Salicylic Acid MMB Methyl 2-methoxybenzoate SA->MMB Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) FormylatedEster Methyl 5-formyl-2-methoxybenzoate MMB->FormylatedEster Formylation (Hexamine, CH₃SO₃H) Product This compound FormylatedEster->Product Hydrolysis (optional, if acid is needed)

Sources

A Senior Application Scientist's Guide to the Characterization of Coordination Polymers of 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel coordination polymers.

Introduction: The Versatility of 5-Formyl-3-methoxysalicylic Acid as a Ligand

This compound is a multifunctional organic ligand of significant interest in the design of coordination polymers (CPs) or metal-organic frameworks (MOFs). Its structural richness, stemming from four distinct potential coordination sites—the carboxylate group, the phenolic hydroxyl group, the formyl group, and the methoxy group—offers a versatile platform for constructing novel materials with tailored properties. The carboxylate and hydroxyl groups are prime candidates for forming strong coordination bonds with metal ions, a well-established characteristic of salicylic acid derivatives.[1][2] The strategic placement of the formyl and methoxy substituents provides additional functionalities, enabling post-synthetic modification or influencing the framework's topology and porosity.

Characterizing these materials is not a monolithic task; it requires a multi-technique, synergistic approach to elucidate the structure, purity, stability, and properties of the synthesized polymer. This guide provides an in-depth comparison of the essential analytical techniques, explaining not just the procedural steps but the scientific rationale behind their application in the context of CPs derived from this compound.

The Characterization Workflow: A Synergistic Approach

The comprehensive analysis of a new coordination polymer follows a logical progression from initial synthesis to full structural and property elucidation. No single technique can provide a complete picture. Instead, data from each analysis must be correlated to build a self-consistent and validated model of the material. For instance, the theoretical powder X-ray diffraction (PXRD) pattern calculated from a single-crystal X-ray diffraction (SCXRD) structure must match the experimental PXRD pattern of the bulk sample to confirm phase purity.[3]

G Fig. 1: General Characterization Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Analysis cluster_spectroscopy Spectroscopic & Thermal Validation Synthesis Synthesis (e.g., Hydrothermal) Isolation Isolation & Washing Synthesis->Isolation SCXRD Single-Crystal XRD (Atomic Structure) Isolation->SCXRD Characterize Product PXRD Powder XRD (Bulk Purity & Phase ID) Isolation->PXRD Characterize Product FTIR FTIR Spectroscopy (Coordination Confirmation) Isolation->FTIR Characterize Product TGA Thermogravimetric Analysis (Stability & Solvent Content) Isolation->TGA Characterize Product UV_Vis UV-Vis & Fluorescence (Optical Properties) Isolation->UV_Vis Characterize Product SCXRD->PXRD Simulate Pattern PXRD->Isolation Purity Feedback

Caption: Fig. 1: General Characterization Workflow.

Definitive Structure Determination: X-ray Diffraction Techniques

X-ray diffraction is the cornerstone of coordination polymer characterization, providing unambiguous information about the crystalline structure.[4][5] The choice between single-crystal and powder diffraction depends on the quality of the crystalline product.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[6] It provides a definitive solution to the crystal structure, revealing bond lengths, bond angles, coordination environments of the metal centers, and the overall network topology.

  • Why it's authoritative: SCXRD offers direct visualization of the atomic structure, which is critical for establishing structure-property relationships.[6] For a CP of this compound, SCXRD can unequivocally show how the ligand binds to the metal ion—whether it acts as a bidentate ligand through the carboxylate and hydroxyl groups, or bridges multiple metal centers to form a 1D, 2D, or 3D network.[7][8]

  • Experimental Causality: The selection of a suitable single crystal is paramount. An ideal crystal should be free of cracks and defects. The data obtained from this single crystal is assumed to be representative of the entire bulk sample, an assumption that must be validated by PXRD.

Powder X-ray Diffraction (PXRD): Validating the Bulk

While SCXRD analyzes one perfect crystal, PXRD is used to analyze a polycrystalline powder, providing a statistical average of the entire bulk sample.[3]

  • Primary Applications:

    • Phase Purity: The primary use of PXRD is to confirm that the bulk synthesized material is the same phase as the single crystal selected for SCXRD analysis. The experimental PXRD pattern is compared to the one simulated from the SCXRD data. A perfect match confirms the purity of the bulk sample.

    • Phase Identification: When single crystals cannot be grown, PXRD is essential for identifying the crystalline phase. In some cases, the structure can even be solved ab initio from high-quality powder data.

    • Stability Studies: PXRD is used to monitor the stability of the CP's framework after solvent exchange or upon heating.[3][9]

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind approximately 10-20 mg of the coordination polymer using an agate mortar and pestle to ensure random crystal orientation.

  • Mounting: Pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): A typical range is 5° to 50°, which covers the most characteristic diffraction peaks for CPs.

    • Step Size: 0.02°.

    • Scan Speed: 1-2° per minute. A slower scan speed yields better signal-to-noise but increases experiment time.

  • Data Acquisition: Run the diffraction scan.

  • Data Analysis: Process the raw data to identify peak positions and intensities. Compare the experimental pattern with the simulated pattern from SCXRD data or with patterns of known phases to confirm purity and identity.

Spectroscopic Analysis: Probing the Coordination Environment

Spectroscopic techniques provide crucial information about the ligand's coordination to the metal center and the electronic properties of the resulting polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the coordination of the ligand.[10][11] The principle is that chemical bonds vibrate at specific frequencies. When the ligand coordinates to a metal ion, the electron distribution in its functional groups changes, leading to shifts in their vibrational frequencies.[12]

  • Expert Insight: For CPs of this compound, the most informative regions are:

    • Carboxylate (COO⁻) Stretching: The free ligand will show a C=O stretch for the carboxylic acid at ~1680-1700 cm⁻¹. Upon deprotonation and coordination to a metal, this is replaced by two distinct bands: an asymmetric stretch (ν_as) around 1550-1620 cm⁻¹ and a symmetric stretch (ν_s) around 1380-1420 cm⁻¹. The separation between these two peaks (Δν = ν_as - ν_s) can provide clues about the coordination mode (monodentate, bidentate chelating, or bridging).

    • Phenolic (O-H) Stretching: A broad band around 3200-3400 cm⁻¹ corresponding to the phenolic O-H in the free ligand should disappear or significantly weaken in the CP, indicating deprotonation and coordination.

    • Formyl (C=O) Stretching: The formyl C=O stretch typically appears around 1650-1670 cm⁻¹. A shift in this band upon polymer formation would suggest its involvement in coordination or hydrogen bonding within the framework.

    • Metal-Oxygen (M-O) Stretching: New, weaker bands often appear in the far-IR region (400-600 cm⁻¹) corresponding to the formation of M-O bonds.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount (1-5 mg) of the dry powder sample directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and shifts of the key vibrational bands as described above.

UV-Visible and Fluorescence Spectroscopy

These techniques probe the electronic transitions within the coordination polymer and are essential for characterizing materials designed for optical applications.[14][15]

  • UV-Visible (UV-Vis) Spectroscopy: Measures absorption of light resulting from electronic transitions.[16] In CPs, this can include:

    • Ligand-Centered Transitions: π→π* and n→π* transitions within the aromatic rings and carbonyl groups of the this compound ligand.

    • Ligand-to-Metal Charge Transfer (LMCT): Transitions where an electron moves from a ligand-based orbital to a metal-based orbital.

    • d-d Transitions: For transition metal CPs, these are typically weak absorptions corresponding to electron transitions between d-orbitals.

  • Fluorescence Spectroscopy: Measures the emission of light from a substance that has absorbed light.[17] Many CPs, particularly those with lanthanide metals or fluorescent organic linkers, exhibit luminescence. This technique is highly sensitive and is crucial for developing CPs as sensors for small molecules or ions.[16][17]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[11] It is a critical tool for determining the thermal stability of the coordination polymer and quantifying the amount of included solvent or guest molecules.[18][19]

  • Interpreting the TGA Curve: A typical TGA curve for a CP shows distinct mass loss steps:

    • Initial Mass Loss (T < 150°C): This usually corresponds to the loss of guest solvent molecules (e.g., water, DMF, ethanol) residing in the pores of the framework.[20]

    • Plateau of Stability: A region where the mass remains constant, indicating the thermal stability range of the desolvated framework.

    • Decomposition (T > 300-400°C): A sharp mass loss indicates the decomposition of the organic ligand and the collapse of the framework, eventually leaving a metal oxide residue at high temperatures.[21]

Comparative Guide to Analytical Techniques

The following diagram and table summarize the interplay and comparative strengths of the core characterization techniques.

G Fig. 2: Interplay of Characterization Techniques cluster_info CP Coordination Polymer SCXRD SCXRD CP->SCXRD PXRD PXRD CP->PXRD FTIR FTIR CP->FTIR TGA TGA CP->TGA Opt UV-Vis/PL CP->Opt SCXRD->PXRD Validate Bulk Purity I_SCXRD 3D Atomic Structure Bond Lengths & Angles SCXRD->I_SCXRD I_PXRD Phase Purity Crystallinity PXRD->I_PXRD I_FTIR Functional Groups Coordination Modes FTIR->I_FTIR I_TGA Thermal Stability Solvent Content TGA->I_TGA I_Opt Electronic & Optical Properties Opt->I_Opt

Caption: Fig. 2: Interplay of Characterization Techniques.

Technique Information Provided Sample Requirement Advantages Limitations
Single-Crystal XRD (SCXRD) Absolute 3D atomic structure, bond lengths/angles, coordination geometry, framework topology.[22]Single crystal (~0.1-0.3 mm), high quality.Unambiguous, definitive structural data; the "gold standard".Requires high-quality single crystals which can be difficult to grow; may not represent the bulk.
Powder XRD (PXRD) Bulk phase purity, crystallinity, unit cell parameters, structural changes.[23]~10-20 mg of polycrystalline powder.Fast, non-destructive, essential for bulk sample validation.Provides averaged data; peak broadening can limit resolution; structure solution is difficult.
FTIR Spectroscopy Presence of functional groups, confirmation of ligand coordination, H-bonding.[10][12]~1-5 mg of solid or liquid.Fast, versatile, non-destructive, provides direct evidence of metal-ligand bond formation.Provides information on local bonds, not long-range structure; interpretation can be complex.
Thermogravimetric Analysis (TGA) Thermal stability, solvent/guest molecule content, decomposition pathway.[19][21]~5-10 mg of solid.Quantitative information on thermal events and composition.Does not identify the gaseous products evolved; destructive.
UV-Vis & Fluorescence Spectroscopy Electronic transitions (d-d, LMCT, π-π*), optical band gap, luminescent properties.[14][24]Dilute solution or solid sample.High sensitivity (especially fluorescence), crucial for optical/sensing materials.[16]Spectra can be broad and difficult to interpret; limited structural information.

Conclusion

The characterization of coordination polymers derived from this compound is a multifaceted process that relies on the synergistic application of several analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic structure, it is only through its validation with powder X-ray diffraction that the nature of the bulk material can be confirmed. Spectroscopic methods like FTIR are indispensable for confirming the coordination of the ligand to the metal center, while thermal analysis provides critical data on stability and composition. Finally, UV-Vis and fluorescence spectroscopy unlock the potential of these materials for optical and electronic applications. A thorough and rigorous application of this suite of techniques is essential for advancing the design of functional materials for research, catalysis, and drug development.

References

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  • Crystal Growth & Design. (2014). Study of Guest Molecules in Metal–Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density.
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  • O'Hare Research Group. (2016).
  • ResearchGate. (n.d.). Thermogravimetric analysis of coordination polymer [Zn(bpy)(acr)(HCOO)]n (1a).
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • ResearchGate. (n.d.). The thermogravimetric analysis (TGA)
  • ResearchGate. (n.d.).
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • ResearchGate. (n.d.). Thermo gravimetric curve (TGA)
  • International Science Community Association. (2013). Synthesis, Characterization and Antimicrobial Studies of Coordination Polymers. Res. J. Chem. Sci., 3(1), 48-56.
  • Nanoscale Advances. (n.d.).
  • MDPI. (2023). A Soluble Porous Coordination Polymer for Fluorescence Sensing of Explosives and Toxic Anions under Homogeneous Environment.
  • ResearchGate. (n.d.). (A) UV-Vis absorption spectra and (B) fluorescence spectra upon....
  • ResearchGate. (n.d.). (a)
  • The Journal of Physical Chemistry C. (2020). Studying Chemisorption at Metal–Polymer Interfaces by Complementary Use of Attenuated Total Reflection–Fourier Transform Infrared Spectroscopy (ATR-FTIR) in the Kretschmann Geometry and Visible–Infrared Sum-Frequency Generation Spectroscopy (SFG).
  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results.
  • (n.d.). Top Analytical Techniques for Characterizing Custom Polymers.
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  • Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy.
  • YouTube. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy.
  • MDPI. (n.d.). A Coordination Polymer of Dy(III)
  • MDPI. (n.d.). Metal(II)
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A Comparative Guide to the Quantitative Analysis of 5-Formyl-3-methoxysalicylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise quantification of reaction components is paramount. For a molecule like 5-Formyl-3-methoxysalicylic acid (FMSA), an important intermediate, its accurate measurement in a complex reaction matrix is critical for optimizing reaction yield, monitoring purity, and ensuring the final product's quality. This guide provides an in-depth comparison of three robust analytical techniques for the quantitative analysis of FMSA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The choice of an analytical method is not a one-size-fits-all decision. It requires a nuanced understanding of the analyte's physicochemical properties, the complexity of the sample matrix, and the specific goals of the analysis, such as throughput, accuracy, or structural confirmation. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make an informed choice.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for the analysis of non-volatile, polar compounds like FMSA. Its widespread adoption is due to its robustness, high sensitivity, and excellent quantitative performance.

Causality Behind Experimental Choices

The selection of a reversed-phase (RP) C18 column is a logical starting point for FMSA. The molecule possesses both polar (carboxyl, hydroxyl, aldehyde) and non-polar (aromatic ring) functionalities, allowing for effective retention and separation from other reaction components based on hydrophobicity.[1][2] The mobile phase, typically a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, is crucial. The acid (e.g., phosphoric or formic acid) serves to suppress the ionization of the carboxylic acid group on FMSA, ensuring a consistent retention time and sharp, symmetrical peak shape. UV detection is ideal for FMSA due to the presence of the aromatic ring and carbonyl groups, which act as strong chromophores, leading to high sensitivity at a specific wavelength (typically around 230-260 nm).[2]

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of FMSA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a 100 µg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the sample with the mobile phase to an expected FMSA concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 Series or equivalent.

    • Column: ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A) 0.1% Phosphoric acid in Water, B) Acetonitrile.

    • Gradient: 70% A / 30% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the FMSA standard against its concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Quantify FMSA in the reaction sample by interpolating its peak area into the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC HPLC System (Pump, Injector, Column) Std_Prep->HPLC Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC UV_Detector UV Detector HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantify Quantify FMSA Chromatogram->Quantify Calibration->Quantify

Caption: HPLC-UV workflow for FMSA quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For compounds that are not sufficiently volatile or are thermally labile, GC-MS analysis requires a preliminary derivatization step. FMSA, with its polar hydroxyl and carboxylic acid groups, falls into this category. Derivatization converts these polar groups into less polar, more volatile silyl ethers and esters, making the molecule amenable to GC analysis.[3][4]

Expertise & Experience: The Rationale for Derivatization

Direct injection of FMSA into a hot GC inlet would lead to thermal degradation and poor chromatographic performance. Silylation is a common and effective derivatization technique where an active hydrogen in a functional group is replaced by a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[5] This crucial step not only increases volatility but also improves thermal stability.[3] The subsequent analysis by MS provides high selectivity and sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode, which monitors specific fragment ions of the derivatized FMSA, reducing interference from the matrix.

Detailed Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of FMSA in a dry aprotic solvent like pyridine or acetonitrile.

    • For both standards and reaction mixture samples, place a known volume (e.g., 100 µL) into a GC vial.

    • Add an internal standard (e.g., tetradecane) for improved quantitative accuracy.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic FMSA-TMS derivative ions.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the FMSA derivative peak area to the internal standard peak area against concentration.

    • Quantify FMSA in the sample using this calibration curve.

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Add Internal Standard) Dry Evaporate to Dryness Sample_Prep->Dry Deriv Derivatization with BSTFA (Heat at 70°C) Dry->Deriv GC Gas Chromatograph (Injector, Column, Oven) Deriv->GC MS Mass Spectrometer (EI Source, SIM Mode) GC->MS TIC Generate Ion Chromatogram MS->TIC Calibration Create Calibration Curve (Area Ratios) TIC->Calibration Quantify Quantify FMSA TIC->Quantify Calibration->Quantify qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh_Std Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve Weigh_Sample Accurately Weigh Reaction Sample Weigh_Sample->Dissolve NMR NMR Spectrometer (Acquire 1H Spectrum with long D1) Dissolve->NMR Process_FID Process Spectrum (FT, Phase, Baseline) NMR->Process_FID Integrate Integrate Signals (Analyte & Standard) Process_FID->Integrate Calculate Calculate Concentration (Molar Ratios) Integrate->Calculate

Caption: Quantitative NMR (qNMR) workflow for FMSA.

Performance Comparison and Recommendations

The choice between these methods depends on the specific requirements of the analytical task. The following table summarizes their performance characteristics, which should be formally determined during a method validation study according to ICH Q2(R1) guidelines. [6][7]

Parameter HPLC-UV GC-MS (with Derivatization) qNMR
Specificity Good; potential for co-elution Excellent (mass-based detection) Excellent (chemically specific signals)
Linearity (R²) > 0.999 > 0.998 Not applicable (primary method)
LOD/LOQ Low (ng/mL range) Very Low (pg/mL range with SIM) Higher (µg/mL to mg/mL range)
Accuracy High (98-102%) High (95-105%, depends on deriv.) Very High (direct measurement)
Precision (%RSD) < 2% < 5% < 1%
Sample Throughput High Moderate (derivatization step) Low to Moderate
Matrix Effects Moderate Low (with SIM mode) Low

| Cost/Complexity | Moderate | High | High |

Recommendations
  • For high-throughput reaction screening and routine quality control: HPLC-UV is the method of choice. It offers an excellent balance of speed, performance, and cost-effectiveness. Its robustness makes it ideal for analyzing a large number of samples efficiently.

  • For trace-level impurity analysis or when dealing with highly complex matrices: GC-MS is superior. The derivatization step adds sample preparation time, but the unparalleled sensitivity and selectivity of SIM mode make it invaluable for detecting low-level components that might be missed by UV detection. [8]* For primary characterization, reference standard certification, or when a suitable reference standard is unavailable: qNMR is the definitive technique. [9]While it has lower throughput and sensitivity compared to chromatographic methods, its accuracy and ability to provide a direct, calibration-free measurement are unmatched for establishing the purity of materials or for complex mixture analysis where separation is difficult. [10] By understanding the fundamental principles, strengths, and limitations of each of these analytical techniques, researchers can confidently select and implement the most appropriate method for the quantitative analysis of this compound, ensuring data integrity and accelerating the drug development process.

References

  • D. J. Russell, et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • IMSERC. Kinetics / reaction monitoring. Northwestern University. Available at: [Link]

  • M. J. Di Maso, et al. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Available at: [Link]

  • D. Lisec, et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. Available at: [Link]

  • E. von Harbou. (2016). Quantitative NMR methods for reaction and process monitoring. TU Kaiserslautern. Available at: [Link]

  • S. C. Cunha, et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

  • E. Kožuszniková, et al. (2016). Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways. Masaryk University. Available at: [Link]

  • M. Urbańczyk, et al. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Available at: [Link]

  • S. Shree, et al. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • A. C. Mogoșanu & C. E. Mogoșanu. (2014). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Available at: [Link]

  • W. J. Long, et al. (2010). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent Technologies. Available at: [Link]

  • A. C. Mogosanu & C. E. Mogosanu. (2014). HPLC analysis of salicylic derivatives from natural products. ResearchGate. Available at: [Link]

  • E. B. G. Ioannou, et al. (2012). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

Sources

Spectroscopic Differentiation of 3-Formyl and 5-Formyl Isomers of Methoxysalicylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of isomeric molecules is a cornerstone of ensuring efficacy, safety, and intellectual property. Positional isomers, such as the 3-formyl and 5-formyl derivatives of methoxysalicylic acid, often exhibit distinct biological activities and physicochemical properties. Consequently, their unambiguous differentiation is not merely an academic exercise but a critical step in the development pipeline.

This guide provides a comprehensive spectroscopic comparison of the 3-formyl and 5-formyl isomers of methoxysalicylic acid. While direct, side-by-side experimental data for these specific methoxylated isomers is not abundant in publicly accessible literature, we can construct a robust comparative framework by analyzing closely related, well-characterized analogues: 3-formylsalicylic acid versus 5-formylsalicylic acid, and 3-methoxysalicylic acid versus 5-methoxysalicylic acid. By understanding the influence of the formyl and methoxy groups' positions on the salicylic acid backbone individually, we can extrapolate the expected spectroscopic signatures of the target isomers.

This analysis will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing researchers with the foundational knowledge to distinguish these critical isomers.

The Structural Basis for Spectroscopic Differences

The key to differentiating these isomers lies in the electronic environment of the aromatic ring. The salicylic acid framework already possesses an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group. The introduction of a strongly electron-withdrawing formyl (-CHO) group and an electron-donating methoxy (-OCH₃) group at different positions creates unique electronic distributions and steric interactions, which are reflected in their spectroscopic outputs.

In the 3-formyl isomer, the formyl group is positioned ortho to both the hydroxyl and carboxylic acid groups, leading to significant intramolecular hydrogen bonding and steric hindrance. In contrast, the 5-formyl isomer has the formyl group para to the hydroxyl group and meta to the carboxylic acid, resulting in a different pattern of electronic effects and spatial interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly informative. In a deuterated solvent like DMSO-d₆, we can predict distinct signatures for our target molecules by examining the spectra of their building blocks.

Expected ¹H NMR Signatures:

Proton3-Formyl-Methoxysalicylic Acid (Predicted)5-Formyl-Methoxysalicylic Acid (Predicted)Rationale
-COOH ~11-13 ppm (broad singlet)~11-13 ppm (broad singlet)Acidic proton, chemical shift can be concentration-dependent.
-OH >10 ppm (broad singlet)>10 ppm (broad singlet)Phenolic proton, likely involved in hydrogen bonding.
-CHO ~10 ppm (singlet)~9.8 ppm (singlet)Aldehydic proton. The ortho position in the 3-isomer may lead to a slightly different chemical shift due to proximity to other groups.
-OCH₃ ~3.8-3.9 ppm (singlet)~3.8-3.9 ppm (singlet)Methoxy protons.
Aromatic H Two doublets expected.Two doublets and a doublet of doublets expected.The substitution pattern dictates the number and splitting of aromatic proton signals.

For 5-methoxysalicylic acid in DMSO-d₆, the aromatic protons appear at approximately 7.28 ppm, 7.16 ppm, and 6.92 ppm.[1] The introduction of a formyl group will further shift these signals downfield due to its electron-withdrawing nature.

¹³C NMR Spectroscopy

The carbon chemical shifts will also be distinct, particularly for the aromatic carbons directly attached to the substituents and the carbonyl carbons.

Comparative ¹³C NMR Data of Formylsalicylic Acid Isomers:

Carbon Atom3-Formylsalicylic Acid (ppm)5-Formylsalicylic Acid (ppm)[2]
C=O (Carboxyl) ~170~171
C=O (Formyl) ~190~192
Aromatic Carbons Varies118, 125, 131, 137, 163

The precise chemical shifts for the target methoxylated isomers will be influenced by the combined electronic effects of all four substituents. The carbon ortho to the formyl group in the 5-formyl isomer is expected to be significantly deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.[3]

  • ¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.[3]

  • 2D NMR : If assignments are ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Place in 400+ MHz Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum h1_acq->c13_acq d2_acq Acquire 2D Spectra (COSY, HSQC) c13_acq->d2_acq process Process Data (FT, Phasing) d2_acq->process reference Reference to Solvent Peak process->reference integrate Integrate & Assign Peaks reference->integrate structure Elucidate Structure integrate->structure

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy: A Tale of Two Carbonyls

IR spectroscopy is particularly useful for identifying functional groups. The key differentiators for these isomers will be the stretching frequencies of the carbonyl groups (formyl and carboxylic acid) and the hydroxyl group.

Expected IR Absorption Bands (cm⁻¹):

Functional Group3-Formyl-Methoxysalicylic Acid (Predicted)5-Formyl-Methoxysalicylic Acid (Predicted)Rationale
-OH (Phenolic) 3200-2500 (very broad)3200-2500 (very broad)Strong intramolecular hydrogen bonding with the adjacent carboxyl group will result in a very broad signal.
C-H (Aromatic) ~3100-3000~3100-3000Characteristic C-H stretches for aromatic rings.[4]
C-H (Aldehydic) ~2850 and ~2750~2850 and ~2750The two distinct C-H stretching bands are characteristic of an aldehyde.[4]
C=O (Carboxylic Acid) ~1680-1660~1700-1680Intramolecular hydrogen bonding with the ortho hydroxyl group lowers the stretching frequency. This effect may be more pronounced in the 3-formyl isomer due to steric crowding.
C=O (Formyl) ~1670-1650~1690-1670Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). The electronic environment in the 5-isomer may result in a slightly higher frequency.
C-O (Methoxy/Aryl Ether) ~1250 and ~1050~1250 and ~1050Asymmetric and symmetric C-O-C stretching bands.

The most telling difference will likely be the separation and relative positions of the two carbonyl stretching bands. In the 3-formyl isomer, increased steric hindrance and potential for complex hydrogen bonding could lead to a greater perturbation of these frequencies compared to the 5-formyl isomer.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum Collection : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents.

Both isomers are expected to show multiple absorption bands corresponding to π → π* transitions. The electronic absorption spectra of 3-formylsalicylic acid and 5-formylsalicylic acid have been studied, showing distinct absorption profiles.[5] The addition of a methoxy group, an auxochrome, will likely cause a bathochromic (red) shift in the λ_max values for both isomers compared to their non-methoxylated counterparts.

The 5-formyl isomer, with the electron-withdrawing formyl group para to the electron-donating hydroxyl group, allows for a more extended resonance structure. This may lead to a higher λ_max compared to the 3-formyl isomer, where such direct para-conjugation is absent.

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation : Prepare a dilute stock solution of the isomer of known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction : Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition : Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis : Determine the λ_max and calculate the molar absorptivity (ε).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_sol Prepare dilute solution in UV-grade solvent fill_cuvette Fill cuvette prepare_sol->fill_cuvette instrument Place in Spectrophotometer fill_cuvette->instrument baseline Record Solvent Baseline instrument->baseline acquire Acquire Sample Spectrum (200-400 nm) baseline->acquire find_lambda Determine λmax acquire->find_lambda calc_epsilon Calculate Molar Absorptivity (ε) find_lambda->calc_epsilon

UV-Vis Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

While standard electron ionization (EI) mass spectrometry will yield the same molecular ion peak for both isomers (m/z = 196.04), the fragmentation patterns can be used for differentiation. The substitution pattern influences which fragmentation pathways are favored.

Expected Fragmentation Pathways:

  • Loss of -OH (M-17) : A common fragmentation for carboxylic acids.

  • Loss of -OCH₃ (M-31) : Loss of the methoxy radical.

  • Loss of -CHO (M-29) : Loss of the formyl radical.

  • Loss of -COOH (M-45) : Decarboxylation is a very common pathway for benzoic acids.

  • Combined Losses : Fragments corresponding to sequential losses (e.g., loss of water followed by loss of CO) can also be observed.

The relative intensities of these fragment ions will differ between the two isomers. For instance, the proximity of the functional groups in the 3-formyl isomer might facilitate unique fragmentation pathways (an "ortho effect") that are not as prevalent in the 5-formyl isomer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Comparative Mass Spectrometry Data of Methoxysalicylic Acid Isomers:

IsomerMolecular Ion (m/z)Key Fragments (m/z)[6]
3-Methoxysalicylic Acid 168.04150, 122, 121
5-Methoxysalicylic Acid 168.04152, 123, 108

The addition of the formyl group will increase the molecular weight to 196 and introduce new fragmentation possibilities.

Conclusion

The differentiation of 3-formyl and 5-formyl isomers of methoxysalicylic acid is a tractable but nuanced analytical challenge. No single technique provides a complete picture, but a combinatorial approach yields an unambiguous structural assignment.

  • ¹H NMR is the most definitive technique, offering clear differentiation through the chemical shifts and coupling patterns of the aromatic protons.

  • IR Spectroscopy provides valuable confirmatory data, with the precise frequencies of the two distinct carbonyl stretches being the most informative feature.

  • UV-Vis Spectroscopy can offer supporting evidence, with the λ_max likely being higher for the 5-formyl isomer due to more effective conjugation.

  • Mass Spectrometry , particularly with detailed fragmentation analysis, can reveal differences in ion intensities that stem from the distinct substitution patterns.

By carefully applying these spectroscopic methods and understanding the underlying principles of how substituent position influences molecular properties, researchers can confidently distinguish between these critical isomers, ensuring the integrity and success of their drug development programs.

References

  • Orabi, A. S., et al. (2002). Spectroscopic studies on 3-and 5-formylsalicylic acids and their complexes with Fe(III). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2291-2301.
  • Güneş, E., & Parlak, C. (2011). DFT, FT-Raman and FT-IR investigations of 5-methoxysalicylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 504-512. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxysalicylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5-Methoxysalicylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Formyl-3-methoxysalicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 5-Formyl-3-methoxysalicylic acid. As a specialized aromatic compound incorporating aldehyde and carboxylic acid functionalities, its disposal requires a systematic approach to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.

Part 1: Core Principles & Hazard Assessment

The salicylic acid moiety confers acidic properties and potential for skin and eye irritation.[1][2] The aldehyde group suggests it may act as a respiratory irritant and sensitizer.[3] Therefore, it must be handled as a hazardous substance, with disposal procedures designed to mitigate these risks.

Inferred Hazard Profile & Safety Data Summary

The following table summarizes the likely hazards and handling requirements, synthesized from data on analogous compounds.

ParameterInferred Specification & Handling GuidelineRationale & Data Source
Physical State Solid, likely a powder or crystalline material.Based on analogs like 5-Formylsalicylic acid and 5-Methoxysalicylic acid.[1][4]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][5]Consistent classification for substituted salicylic acids and aromatic aldehydes.
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, laboratory coat.Standard requirement for handling irritant chemical solids to prevent skin and eye contact.[1][2][5]
Handling Environment Use only in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of dust particles.[1][4][6]
Incompatible Materials Strong oxidizing agents.Common incompatibility for organic compounds, particularly those with aldehyde groups.[2][4]
Prohibited Disposal Routes DO NOT dispose of down the drain or in regular solid waste.Organic acids and aldehydes can harm aquatic ecosystems and disrupt wastewater treatment processes.[1][7]

Part 2: Pre-Disposal Safety & Spill Management

Proper disposal begins with safe handling during use. The following protocols are mandatory when working with this compound to prevent accidental release and ensure any waste generated is managed safely from the outset.

Required Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory.[2][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws.[1][5][8]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[2]

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood. If weighing or transferring large quantities in an open area, a dust respirator may be necessary.[2][4]

Emergency Spill Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6]

  • Don PPE: Before cleanup, don the full PPE described above.

  • Containment & Cleanup:

    • For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9]

    • Carefully sweep or scoop the mixture into a clearly labeled, sealable container designated for chemical waste.[4][8] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

    • Wipe the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.

  • Disposal: The container with the spilled material must be sealed, labeled as "Hazardous Waste: this compound Spill Debris," and disposed of following the procedure in Part 3.

Part 3: Step-by-Step Disposal Procedure

The mandated disposal route for this compound is through a licensed professional hazardous waste disposal company.[8] The following steps outline the process from generating waste to its final collection.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions.[10]

  • Categorization: Classify waste this compound, including contaminated materials, as non-halogenated organic acid solid waste .

  • Segregation: Keep this waste stream separate from:

    • Halogenated organic waste.

    • Strong bases and strong oxidizers.[3]

    • Aqueous waste streams.

    • Sharps and biologically hazardous waste.[10]

Step 2: Containerization and Labeling

Waste must be stored in appropriate, clearly labeled containers.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, in good condition, and compatible with the waste.[3][11]

  • Labeling: The waste container must be labeled clearly at the moment the first piece of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Irritant").

    • The date accumulation started.

  • Fill Level: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 3: On-Site Storage

Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel, away from drains, and in a location that does not obstruct egress.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin made of a compatible material to contain any potential leaks.[11]

  • Closure: Keep the waste container closed at all times except when adding waste.[3]

Step 4: Arranging Final Disposal

Disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This typically involves submitting a form or using a software system.[12]

  • Documentation: Maintain records of the waste generated and disposed of, as required by institutional and regulatory policies.

  • Neutralization (Expert Use Only): While aldehydes can be chemically neutralized to less hazardous materials, this process itself involves hazardous reagents and should only be performed by trained personnel following a validated institutional protocol.[13] For routine disposal, direct collection of the un-treated chemical waste is the standard and safest practice.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Start: Unwanted Material (Expired Reagent, Residue, Spill) Spill Is it a spill? Start->Spill Bulk Bulk or Routine Waste Spill->Bulk No PPE 1. Don Full PPE (Goggles, Gloves, Lab Coat) Spill->PPE Yes Segregate 3. Segregate Waste (Non-Halogenated Organic Acid) Bulk->Segregate Contain 2. Contain Spill (Use inert absorbent) PPE->Contain Contain->Segregate Containerize 4. Place in Approved, Labeled Hazardous Waste Container Segregate->Containerize Store 5. Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS 6. Request Pickup via Environmental Health & Safety (EHS) Store->ContactEHS End End: Professional Disposal ContactEHS->End

Caption: Decision workflow for safe disposal of this compound.

Part 5: Regulatory Compliance

All chemical waste disposal activities are governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14][15] Your institution's EHS department translates these federal and state regulations into specific campus-wide protocols. Adherence to these protocols is not merely a best practice; it is a legal requirement. Never assume a chemical can be disposed of via standard trash or sewer systems without explicit approval.[7]

References

  • Aldehyde Disposal. Vertex AI Search.
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  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Aldex® - Aldehyde Disposal Made Easy. WasteWise Disposal and Recycling Products.
  • Focus on: Treatment by Aldehyde Deactivation.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Formyl-3-methoxysalicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 5-Formyl-3-methoxysalicylic acid. Our commitment is to empower researchers with the knowledge to not only protect themselves but also to understand the rationale behind each safety measure, ensuring a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an aromatic compound containing aldehyde, hydroxyl, and carboxylic acid functional groups. While comprehensive toxicological data may be limited, the known hazards associated with similar chemical structures necessitate a cautious approach. Safety Data Sheets (SDS) classify this compound as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, a robust PPE strategy must create effective barriers against these pathways.

Core PPE Requirements: A Multi-layered Defense

A baseline level of PPE is mandatory for any manipulation of this compound. This foundational protection is designed to mitigate the risks of accidental splashes, dust inhalation, and skin contact during routine procedures.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[2][4][5]Protects against airborne particles and splashes, preventing serious eye irritation.[1][2][3]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately upon contamination.[6]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects.

Task-Specific PPE Protocols: Adapting to the Procedure

Different laboratory operations present varying levels of risk. The following section details the required PPE for specific tasks involving this compound, moving from lower to higher risk activities.

Storage and Transport

When handling sealed containers of this compound, the risk of exposure is minimal. However, it is crucial to be prepared for the possibility of a container breach.

  • Minimum PPE: Core PPE requirements (safety glasses, lab coat, closed-toe shoes). Gloves are recommended.

Weighing and Aliquoting

This operation presents a significant risk of generating and inhaling airborne dust particles.

  • Engineering Controls: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Enhanced PPE:

    • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, is required.[7]

    • Eye Protection: Chemical splash goggles are mandatory.

    • Hand Protection: Nitrile gloves.

    • Body Protection: Laboratory coat.

Dissolving and Use in Reactions

The risk of splashes and aerosol generation is elevated during these procedures.

  • Engineering Controls: All work should be conducted within a chemical fume hood.

  • Enhanced PPE:

    • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[2][4]

    • Hand Protection: Double-gloving with nitrile gloves is recommended to provide an extra layer of protection.

    • Body Protection: A laboratory coat is required. For larger-scale reactions, a chemically resistant apron over the lab coat is advised.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations and the corresponding PPE escalation.

cluster_prep Preparation & Weighing cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep Don Core PPE: Lab Coat, Safety Glasses, Closed-Toe Shoes weigh Move to Fume Hood Add Respirator (N95) & Nitrile Gloves prep->weigh Enter Weighing Area dissolve Dissolving/Reaction Setup Add Face Shield Consider Double Gloves weigh->dissolve Proceed to Reaction spill Spill Cleanup (Refer to Spill Protocol) dissolve->spill If Spill Occurs waste Waste Disposal (Follow Institutional Guidelines) dissolve->waste Post-Reaction decontaminate Decontaminate Work Area spill->decontaminate waste->decontaminate remove_ppe Remove PPE in Correct Order decontaminate->remove_ppe

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your task-specific PPE, gently sweep the solid material into a labeled waste container, avoiding dust generation.[1]

    • Wipe the area with a damp cloth, then decontaminate with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container.

  • Contaminated PPE: Disposable gloves, masks, and other items should be placed in a designated hazardous waste bag.

Consult your institution's EHS guidelines for specific disposal procedures.[1][8] Never dispose of this chemical down the drain.[8]

Conclusion: Fostering a Proactive Safety Culture

The protocols outlined in this guide are designed to provide a comprehensive framework for the safe handling of this compound. By understanding the "why" behind each PPE recommendation, researchers can make informed decisions that protect themselves and their colleagues. Adherence to these guidelines, coupled with a proactive approach to safety, is the cornerstone of responsible and successful scientific research.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Methoxysalicylic acid, 97%. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.